molecular formula C6H13N B042303 1-Methylpiperidine CAS No. 626-67-5

1-Methylpiperidine

Cat. No.: B042303
CAS No.: 626-67-5
M. Wt: 99.17 g/mol
InChI Key: PAMIQIKDUOTOBW-UHFFFAOYSA-N
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Description

1-Methylpiperidine is a versatile organic compound belonging to the class of N-alkylated piperidines, valued in research for its strong basicity and utility as a non-nucleophilic base and polar aprotic solvent. Its primary mechanism of action involves the abstraction of protons from acidic substrates, facilitating a wide range of organic transformations, including alkylation, acylation, and dehydrohalogenation reactions. This reagent is particularly significant in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the development of polymers and ionic liquids. Its steric bulk, imparted by the methyl group on the nitrogen atom, minimizes unwanted nucleophilic side reactions, making it an ideal choice for the generation and handling of sensitive intermediates. Researchers also utilize this compound as a catalyst or a key building block in the construction of more complex nitrogen-containing heterocycles. This product is supplied with detailed analytical documentation, including GC and NMR data, to ensure reproducibility and reliability in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine
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InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
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InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCCC1
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Molecular Formula

C6H13N
Record name 1-METHYLPIPERIDINE
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Related CAS

17874-59-8 (hydrochloride)
Record name N-Methylpiperidine
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DSSTOX Substance ID

DTXSID8060822
Record name Piperidine, 1-methyl-
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Molecular Weight

99.17 g/mol
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Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.
Record name 1-METHYLPIPERIDINE
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CAS No.

626-67-5
Record name 1-METHYLPIPERIDINE
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Foundational & Exploratory

The 1-Methylpiperidine Motif: A Scaffold for Potent and Diverse Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine, a simple heterocyclic amine, is a fundamental structural motif frequently incorporated into a diverse array of pharmacologically active compounds. While this compound itself is primarily utilized as a synthetic building block in organic chemistry, its rigid, saturated ring system and the presence of a tertiary amine confer favorable pharmacokinetic and pharmacodynamic properties to more complex molecules. This guide delves into the mechanism of action of compounds containing the this compound core, focusing on their interactions with key biological targets implicated in a range of physiological and pathological processes. We will explore the role of this versatile scaffold in designing ligands for sigma-1 (σ₁) receptors, vesicular monoamine transporter 2 (VMAT2), and its contribution to the neurotoxicity of the well-studied parkinsonian agent 1-methyl-4-phenylpyridinium (MPP⁺).

The this compound Moiety as a Key Pharmacophore for Sigma-1 (σ₁) Receptor Ligands

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular signaling and stress responses. Derivatives of this compound have been shown to exhibit high affinity and selectivity for the σ₁ receptor, making them valuable research tools and potential therapeutic agents for neurological disorders and cancer.

Mechanism of Action at the σ₁ Receptor

Compounds incorporating the this compound scaffold often act as high-affinity antagonists or agonists at the σ₁ receptor. The nitrogen atom of the piperidine (B6355638) ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a key acidic residue, Glu172, within the σ₁ receptor binding pocket. The 1-methyl group contributes to the lipophilicity of the ligand, enhancing its ability to engage with hydrophobic residues in the binding site, such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. This increased lipophilic interaction is a determining factor for the high σ₁ receptor affinity observed in many this compound derivatives.

Quantitative Data: Binding Affinity of this compound Derivatives for the σ₁ Receptor

The binding affinities of various this compound-containing compounds for the σ₁ receptor have been determined through radioligand binding assays. The following table summarizes the inhibitory constants (Kᵢ) for a selection of these derivatives.

CompoundKᵢ (nM) for σ₁ ReceptorSelectivity (σ₂/σ₁)Reference
4-(2-Aminoethyl)-1-methylpiperidine Derivative 20a1.5>667[1]
4-(2-Aminoethyl)-1-methylpiperidine Derivative 21a2.1>476[1]
4-(2-Aminoethyl)-1-methylpiperidine Derivative 22a1.8>556[1]
Experimental Protocol: σ₁ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor using a radiolabeled ligand, such as [³H]-(+)-pentazocine.

Materials:

  • Receptor Source: Guinea pig liver membranes or cell lines expressing the σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Scintillation Cocktail and Counter.

  • 96-well plates and filter mats.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the test compound, and the radioligand.

  • For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., haloperidol) is added instead of the test compound.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate for 90 minutes at 37°C to reach equilibrium.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualization of the Experimental Workflow

experimental_workflow_sigma1 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Test Compound plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound prep_ligand->plate_setup prep_reagents Prepare Assay Buffer, Radioligand, and Membrane Suspension prep_reagents->plate_setup incubation Incubate at 37°C for 90 minutes plate_setup->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration scintillation Scintillation Counting (Measure radioactivity) filtration->scintillation calculation Calculate Specific Binding scintillation->calculation analysis Non-linear Regression (Determine IC50 and Ki) calculation->analysis

Workflow for σ₁ Receptor Radioligand Binding Assay.

The Neurotoxic Mechanism of 1-Methyl-4-Phenylpyridinium (MPP⁺): A Parkinsonian Model

The this compound ring is central to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces a syndrome in humans and primates that closely resembles Parkinson's disease.[3] MPTP is a prodrug that is metabolized to the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺), a quaternary amine containing the 1-methylpyridinium core.

Bioactivation of MPTP to MPP⁺

MPTP, being lipophilic, readily crosses the blood-brain barrier.[3] Within the brain, it is oxidized by monoamine oxidase B (MAO-B), primarily in astrocytes, to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP⁺).[4] MPDP⁺ is then further oxidized, both enzymatically and non-enzymatically, to the toxic metabolite MPP⁺.[5]

Selective Uptake and Mitochondrial Accumulation

MPP⁺ is selectively taken up into dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[4] Once inside the neuron, MPP⁺ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. This accumulation within the mitochondria is a critical step in its neurotoxic mechanism.[6][7]

Inhibition of Mitochondrial Complex I and Downstream Effects

The primary molecular target of MPP⁺ within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[7] Inhibition of Complex I by MPP⁺ leads to a cascade of detrimental events:

  • ATP Depletion: The cessation of electron flow through the respiratory chain halts oxidative phosphorylation, leading to a dramatic decrease in cellular ATP levels.[6]

  • Oxidative Stress: The blockage of Complex I results in the leakage of electrons, which react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[1]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of ATP depletion and oxidative stress can trigger the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[8]

  • Apoptosis: The opening of the mPTP leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, initiating the caspase cascade and programmed cell death.[8]

Quantitative Data: Neurotoxicity of MPP⁺

The neurotoxic effects of MPP⁺ have been quantified in various experimental models. For instance, the concentration of MPP⁺ required to induce significant cell death in neuronal cultures is in the micromolar range.

ParameterValueCell Type/ModelReference
IC₅₀~5 µMDifferentiated LUHMES neurons[9]
Experimental Protocol: Assessment of MPP⁺-Induced Mitochondrial Dysfunction

This protocol outlines a method to assess the effect of MPP⁺ on mitochondrial respiration using high-resolution respirometry.

Materials:

Procedure:

  • Culture and differentiate neuronal cells.

  • Treat cells with the desired concentration of MPP⁺ for a specified duration.

  • Harvest and resuspend the cells in the respiration medium.

  • Introduce the cell suspension into the respirometer chambers.

  • Measure the basal respiration rate.

  • Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain:

    • Add pyruvate and malate to measure Complex I-linked respiration.

    • Add ADP to measure oxidative phosphorylation capacity.

    • Add succinate to measure Complex II-linked respiration.

    • Add rotenone (Complex I inhibitor) to isolate Complex II activity.

    • Add antimycin A (Complex III inhibitor) to measure residual oxygen consumption.

  • Analyze the respirometry data to determine the specific effects of MPP⁺ on mitochondrial function.

Visualization of MPP⁺ Neurotoxicity Pathway

mpp_toxicity_pathway cluster_uptake Bioactivation and Uptake cluster_mitochondria Mitochondrial Toxicity cluster_death Cell Death MPTP MPTP (crosses BBB) MAOB MAO-B (in Astrocytes) MPTP->MAOB Oxidation MPDP MPDP+ MAOB->MPDP MPP_extracellular MPP+ (extracellular) MPDP->MPP_extracellular Oxidation DAT Dopamine Transporter (DAT) MPP_extracellular->DAT MPP_intracellular MPP+ (in Dopaminergic Neuron) DAT->MPP_intracellular Uptake Mito_uptake Mitochondrial Uptake MPP_intracellular->Mito_uptake ComplexI Inhibition of Complex I Mito_uptake->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS Oxidative Stress (ROS production) ComplexI->ROS mPTP mPTP Opening ATP_depletion->mPTP ROS->mPTP CytoC Cytochrome c Release mPTP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methylpiperidine (N-methylpiperidine), a crucial tertiary amine in synthetic chemistry and pharmaceutical development. This document collates essential data, details experimental protocols for its synthesis and characterization, and outlines its reactivity and applications. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound, a colorless liquid with a characteristic amine odor, is a heterocyclic compound with the molecular formula C₆H₁₃N.[1] Structurally, it consists of a piperidine (B6355638) ring where the hydrogen atom on the nitrogen is substituted with a methyl group.[1] This substitution confers specific properties that make it a valuable reagent and building block in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[2][3] This guide aims to provide researchers and professionals in drug development with a detailed technical resource on the fundamental properties and experimental methodologies associated with this compound.

Physical Properties

This compound is a volatile and flammable liquid.[1][4] It is miscible with water and soluble in common organic solvents such as ether and alcohol.[3][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃N[1][5][6]
Molecular Weight 99.17 g/mol [1][6]
Appearance Colorless to light yellow liquid with a pepper-like odor[3][6]
Boiling Point 106-107 °C[5][7]
Melting Point -50 °C[5][8]
Density 0.816 g/mL at 25 °C[5][7]
Refractive Index (n20/D) 1.437 - 1.44[3][7][9]
Flash Point 3 °C[3]
Vapor Pressure 35.7 hPa at 20 °C[5]
pKa (basic) 10.08 - 10.1[5][6]
Solubility Completely miscible in water; soluble in ether and alcohol[3][5]
LogP 1.15 - 1.3[10]

Chemical Properties and Reactivity

As a tertiary amine, this compound exhibits characteristic basicity and nucleophilicity. It readily reacts with acids in exothermic reactions to form salts.[6] Its lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in various organic reactions, including alkylation and acylation.[2]

Key Chemical Reactions:

  • Salt Formation: Reacts with acids to form piperidinium (B107235) salts.

  • Oxidation: Can be oxidized to form this compound N-oxide.[11]

  • Alkylation: The nitrogen atom can be further alkylated to form quaternary ammonium (B1175870) salts.

  • Catalysis: It is used as a reagent in the synthesis of ruthenium-based catalyst systems.[1]

Reactivity Profile:

This compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6] Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[6]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale and industrial production methods.

4.1.1. Reductive Amination of Piperidine

This method involves the reaction of piperidine with formaldehyde (B43269) in the presence of a reducing agent.

  • Materials:

    • Piperidine (170 g)

    • Paraformaldehyde (72 g)

    • Potassium dihydrogen phosphite (B83602) (144 g)

  • Procedure:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, heat 170 g of piperidine to 80-90 °C in an oil bath.[8]

    • Mix 72 g of paraformaldehyde and 144 g of potassium dihydrogen phosphite thoroughly.[8]

    • Add the solid mixture to the heated piperidine in batches over 1 to 1.5 hours.[8]

    • After the addition is complete, continue the reaction for an additional 1.5 to 2.5 hours. Monitor the reaction completion using thin-layer chromatography.[8]

    • Cool the reaction mixture to room temperature and filter the solid.[8]

    • The filtrate is crude this compound. The solid residue is heated to 110-120 °C to distill any remaining product.[8]

    • Combine the filtrate and the distillate, which is high-purity this compound.[8]

4.1.2. Industrial Synthesis from 5-Amino-1-pentanol (B144490)

This continuous process is used for large-scale production.

  • Reactants and Catalyst:

    • 5-Amino-1-pentanol

    • Methanol (B129727)

    • Copper oxide and sodium oxide catalysts on an aluminum oxide support[1]

  • Procedure:

    • A mixture of 5-amino-1-pentanol and methanol is passed through a fixed-bed reactor containing the catalyst.[1]

    • The reaction is carried out in the liquid phase at a temperature of 180–230 °C and a pressure of 70–120 bar.[1]

    • The crude product is then purified by multistage distillation in fractionating columns.[1]

Purification

Purification of this compound is typically achieved by distillation. For laboratory scale, fractional distillation under atmospheric pressure is effective.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound (0.05 mL) is prepared in deuterated chloroform (B151607) (CDCl₃, 0.5 mL).[7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.33 (m, 2H)

    • δ 2.23 (s, 3H)

    • δ 1.59 (m, 4H)

    • δ 1.41 (m, 2H)[7]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 56.8 (t)

    • δ 47.1 (q)

    • δ 26.5 (t)

    • δ 24.6 (t)

4.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Typical Absorptions (cm⁻¹):

    • 2930-2850 (C-H stretching of alkanes)

    • 2780 (C-H stretching characteristic of N-CH₃)

    • 1450 (C-H bending)

    • 1000-1250 (C-N stretching)

4.3.3. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI)

  • Key Fragments (m/z):

    • 99 (M⁺, molecular ion)

    • 98 (M-1, base peak)

    • 84

    • 70

    • 56

    • 42

Applications in Drug Development

This compound is a fundamental building block in the synthesis of numerous pharmaceuticals. Its piperidine core is a common scaffold in drugs targeting the central nervous system.[2] Derivatives have been investigated for their potential as antibacterial and anticancer agents.[2]

Visualizations

Synthesis Workflow

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification piperidine Piperidine heating Heat to 80-90°C piperidine->heating paraformaldehyde Paraformaldehyde addition Batchwise Addition (1-1.5 h) paraformaldehyde->addition kdp Potassium Dihydrogen Phosphite kdp->addition heating->addition reaction React for 1.5-2.5 h addition->reaction cooling Cool to RT reaction->cooling filtration Filtration cooling->filtration distillation Distillation of Solid Residue filtration->distillation Solid Residue product This compound (High Purity) filtration->product Filtrate distillation->product Distillate

Caption: Synthesis of this compound via reductive amination.

Role in Pharmaceutical Synthesis

G Role of this compound in Drug Synthesis cluster_precursor Precursor cluster_reactions Synthetic Transformations cluster_intermediates Key Intermediates cluster_products Final Products nmp This compound alkylation Alkylation nmp->alkylation acylation Acylation nmp->acylation other_rxns Other Reactions (e.g., Grignard) nmp->other_rxns intermediate1 Substituted Piperidines alkylation->intermediate1 acylation->intermediate1 other_rxns->intermediate1 analgesics Analgesics intermediate1->analgesics anti_inflammatory Anti-inflammatory Drugs intermediate1->anti_inflammatory cns_drugs CNS-active Drugs intermediate1->cns_drugs

Caption: this compound as a versatile precursor in drug synthesis.

Conclusion

This compound is a fundamental chemical with well-defined physical and chemical properties that make it indispensable in organic synthesis and pharmaceutical development. This guide has provided a detailed summary of these properties, along with practical experimental protocols for its synthesis and characterization. The continued use of this compound as a key building block is anticipated to contribute to the development of novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Methylpiperidine, a versatile heterocyclic amine with significant applications in organic synthesis and the pharmaceutical industry. This document consolidates essential information, including its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and key reactions. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes diagrammatic representations of a key synthesis workflow to facilitate a deeper understanding of the experimental processes.

Core Identifiers and Molecular Structure

This compound, also known as N-methylpiperidine, is a cyclic tertiary amine.[1][2] Its fundamental identifiers and structural information are crucial for its application in research and development.

IdentifierValueSource
CAS Number 626-67-5[1][3][4][5][6]
Molecular Formula C6H13N[1][3][4][5][6]
IUPAC Name This compound[1][3][4]
Molecular Weight 99.18 g/mol [1][3][5]
Synonyms N-Methylpiperidine, Piperidine, 1-methyl-[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental setups.

PropertyValueConditionsSource
Appearance Colorless liquidRoom Temperature[1][3][4]
Odor Amine-like, pepper-like-[1][4]
Density 0.82 g/cm³20 °C[1]
Boiling Point 106-107 °C-[3][7]
Melting Point -8.0 °C-[3]
Flash Point 3 °C-[1]
Ignition Temperature 205 °C-[1]
Solubility Miscible with water; Soluble in ethanol, ether, acetone-[1][3]
Vapor Pressure 19.4 mmHg25 °C[7]
Refractive Index 1.437820 °C[7]
Dynamic Viscosity 5 mPa·s20 °C[1]
pH 12100 g/l aqueous solution at 20 °C[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling.[8] It is highly flammable, corrosive, and toxic.[1][4][8]

Hazard ClassificationGHS PictogramsHazard Statements
Flammable liquids (Category 2)GHS02: FlammableH225: Highly flammable liquid and vapor.[1]
Acute toxicity, Oral (Category 3)GHS06: ToxicH301: Toxic if swallowed.[1]
Acute toxicity, Dermal (Category 3)GHS06: ToxicH311: Toxic in contact with skin.[1]
Acute toxicity, Inhalation (Category 3)GHS06: ToxicH331: Toxic if inhaled.[1]
Skin corrosion/irritation (Category 1B)GHS05: CorrosiveH314: Causes severe skin burns and eye damage.[1]
Hazardous to the aquatic environment (Chronic, Category 3)-H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

  • Use only in a well-ventilated area.[8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • In case of fire, use CO2, dry chemical, or foam for extinction.[8]

  • Store in a well-ventilated place. Keep container tightly closed.[8]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for common laboratory and industrial scale preparations.

Technical Production via Catalytic Amination of 5-Amino-1-pentanol

This method is suitable for large-scale industrial production.

Methodology:

  • Catalyst Preparation : A catalyst consisting of copper oxide and sodium oxide supported on aluminum oxide (Al₂O₃) is prepared and arranged in a fixed-bed reactor.

  • Reaction Setup : A continuous tube or tube bundle reactor is used. The reaction is carried out in the liquid phase.

  • Reaction Execution : 5-Amino-1-pentanol and methanol (B129727) are continuously fed into the reactor.

  • Reaction Conditions : The reaction is maintained at a temperature of 180–230 °C and a pressure of 70–120 bar.[1]

  • Purification : The product stream from the reactor is subjected to multistage distillation in fractionating columns to purify the this compound.[1]

G cluster_reactants Reactants cluster_reactor Reaction cluster_catalyst Catalyst cluster_purification Purification 5-Amino-1-pentanol 5-Amino-1-pentanol Reactor Fixed-Bed Reactor (180-230 °C, 70-120 bar) 5-Amino-1-pentanol->Reactor Methanol Methanol Methanol->Reactor Distillation Multistage Distillation Reactor->Distillation Catalyst Copper Oxide & Sodium Oxide on Al₂O₃ Catalyst->Reactor Product This compound Distillation->Product

Caption: Industrial Synthesis of this compound.

Synthesis of Methyl this compound-4-carboxylate

This protocol details the synthesis of a derivative of this compound.

Methodology:

  • Reaction Setup : In a suitable reaction vessel, dissolve 178.64 g (1 mol) of 1-methylisonipecotic acid hydrochloride in 350 mL of methanol.[10]

  • Addition of Reagent : Cool the stirred solution to -10 °C using an ice-salt bath.

  • Thionyl Chloride Addition : Slowly add 112.8 mL of thionyl chloride dropwise to the cooled solution over a period of 1 hour.[10]

  • Reaction Progression : After the addition is complete, remove the cooling bath and allow the reaction temperature to rise to 40 °C. Maintain this temperature for 2 hours.[10]

  • Neutralization and Extraction : Adjust the pH of the solution to approximately 8 with sodium carbonate. Extract the product with methylene (B1212753) chloride.[10]

  • Drying and Evaporation : Dry the methylene chloride solution and then evaporate the solvent to yield the final product.[10]

  • Product : The procedure yields 136.88 g (87%) of methyl this compound-4-carboxylate as a clear liquid.[10]

Chemical Reactivity and Applications

This compound serves as a crucial starting material and reagent in a variety of organic syntheses.

  • Synthesis of Mepiquat (B94548) Chloride : It is used as an intermediate in the production of the plant growth regulator mepiquat chloride.[1]

  • Catalyst Systems : It is employed as a reagent for the synthesis of ruthenium-based catalyst systems.[1]

  • Synthesis of Antibacterial Salts : this compound is used in the preparation of antibacterial imidazolium, pyrrolidinium, and piperidinium (B107235) salts.[1][11]

  • Morita-Baylis-Hillman Reaction : It has been effectively used as a catalyst in this reaction.[5]

  • Alkylation and Acylation Reactions : As a nucleophile, it participates in alkylation and acylation reactions to form new carbon-carbon and amide bonds, respectively.[2]

  • Condensation Reactions : It is utilized in condensation reactions such as the Mannich reaction.[2]

  • Synthesis of Unsymmetrical Ureas : It is a reactant for the synthesis of unsymmetrical ureas.[11]

G cluster_applications Applications in Synthesis cluster_reactions Key Reactions NMP This compound Mepiquat Mepiquat Chloride NMP->Mepiquat Intermediate Catalysts Ruthenium Catalysts NMP->Catalysts Reagent Salts Antibacterial Salts NMP->Salts Reactant Ureas Unsymmetrical Ureas NMP->Ureas Reactant Alkylation Alkylation NMP->Alkylation Nucleophile Acylation Acylation NMP->Acylation Nucleophile Condensation Condensation (Mannich) NMP->Condensation Reagent MBH Morita-Baylis-Hillman NMP->MBH Catalyst

Caption: Key Applications of this compound.

References

A Technical Guide to the Synthesis of 1-Methylpiperidine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes for producing 1-methylpiperidine derivatives, a scaffold of significant interest in modern drug discovery. The document details key methodologies, presents quantitative data in a comparative format, and outlines experimental protocols for the synthesis and evaluation of these compounds. Particular emphasis is placed on their role as modulators of key biological targets, such as the sigma-1 receptor and acetylcholinesterase, which are implicated in a range of neurological disorders.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three primary strategies: reductive amination of piperidines, direct N-alkylation of piperidine (B6355638) precursors, and catalytic hydrogenation of pyridine-based starting materials.

Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of this compound derivatives. This approach involves the reaction of a primary or secondary piperidine with formaldehyde (B43269) to form an iminium ion intermediate, which is subsequently reduced in situ to the N-methylated product. A key advantage of this method is its ability to prevent the formation of quaternary ammonium (B1175870) salts.[1]

A prominent named reaction within this category is the Eschweiler-Clarke reaction , which utilizes formic acid as both the reducing agent and a catalyst.[1][2][3] This one-pot procedure is known for its efficiency and operational simplicity, typically proceeding at elevated temperatures (80-100 °C).[1][2] Modern variations of reductive amination employ alternative reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which often allow for milder reaction conditions.[4]

Table 1: Comparative Data for Reductive Amination Routes

Starting MaterialReagentsReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methylpiperidine (B120128)FormaldehydeFormic Acid-1004-6High[NA]
DibenzylamineParaformaldehyde, Zinc ChlorideZinc BorohydrideTHFRoom Temp8-1290[4]
Primary/Secondary Amines37% FormaldehydeN-methylpiperidine borohydride-Room Temp0.1-0.6780-95[4]
4-Amino-1-Boc-piperidine2-Phenylacetaldehyde-----[5]

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, 4-methylpiperidine (1.0 equivalent) is added. Formic acid (3.0 equivalents) is then introduced, followed by the slow addition of aqueous formaldehyde (2.5 equivalents). The reaction mixture is subsequently heated to reflux (approximately 100°C) and maintained for 4-6 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature and made strongly basic (pH > 12) by the careful addition of solid sodium hydroxide (B78521) pellets while cooling in an ice bath. The product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-dimethylpiperidine.

N-Alkylation of Piperidines

Direct N-alkylation of a piperidine precursor with a methylating agent, such as methyl iodide, is a straightforward approach to synthesize this compound derivatives.[6][7] This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.[8] The choice of solvent and base is crucial for optimizing the reaction conditions and yield.[9] Care must be taken to control the stoichiometry of the methylating agent to avoid the formation of quaternary ammonium salts.[8]

Table 2: Quantitative Data for N-Alkylation of Piperidines

Piperidine DerivativeMethylating AgentBaseSolventTemp.TimeYield (%)Reference
PiperidineMethyl Iodide (1.1 eq)-AcetonitrileRoom TempSeveral hours-[8]
N-TrifluoroacetylaminesMethyl Iodide----High[6]

To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, 1.1 equivalents of methyl iodide are added slowly over several hours at room temperature under a dry nitrogen atmosphere. The use of a syringe pump for the addition of the alkyl halide is recommended to maintain a low concentration and minimize side reactions. After the addition is complete, the reaction mixture is stirred until completion, as monitored by TLC. The solvent and any excess reagents are then removed by rotary evaporation to yield the N-methylpiperidinium salt. To obtain the free base, the salt is dissolved in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to afford the this compound derivative.[8]

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

The catalytic hydrogenation of substituted pyridines offers a direct route to the corresponding piperidine derivatives.[10] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C).[10][11] The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.[10] Acidic conditions are often employed to enhance the activity of the catalyst.[10]

Table 3: Data for Catalytic Hydrogenation of Pyridines

Pyridine DerivativeCatalystSolventH₂ Pressure (bar)Temp. (°C)Time (h)ProductReference
2-Methylpyridine (B31789)PtO₂Glacial Acetic Acid70Room Temp4-62-Methylpiperidine[10]
3-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp4-63-Methylpiperidine[10]
4-Phenylpyridine10% Pd/CEthyl Acetate-110-4-Phenylpiperidine[11]

A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (70 bar) in a suitable pressure vessel. The reaction is stirred for 4-6 hours at room temperature. After the reaction is complete, the mixture is quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are filtered through celite and dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure to yield the 2-methylpiperidine.[10]

Role in Drug Discovery: Signaling Pathways and Experimental Workflows

This compound derivatives are prominent scaffolds in the development of therapeutics targeting the central nervous system. Their ability to interact with key proteins such as the sigma-1 receptor and acetylcholinesterase makes them valuable candidates for treating neurodegenerative diseases and psychiatric disorders.[12][13][14]

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][15] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses.[12][15][16] Ligands containing the this compound moiety have been shown to act as potent agonists or antagonists of the sigma-1 receptor.[17][18]

Upon binding of an agonist, the sigma-1 receptor dissociates from its binding partner, BiP, and can then interact with various client proteins, including the IP₃ receptor, to modulate calcium flux between the endoplasmic reticulum and mitochondria.[12][17] This modulation of calcium signaling can have profound effects on neuronal function and survival, making sigma-1 receptor modulators promising therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[15][16]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP Sigma-1R-BiP Complex S1R_Active Active Sigma-1R S1R_BiP->S1R_Active Agonist Binding (e.g., this compound derivative) IP3R IP3 Receptor S1R_Active->IP3R Modulation Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ Release Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_ER->Mito_Ca Ca²⁺ Flux ATP ATP Production Mito_Ca->ATP Cell_Survival Cell Survival & Neuroprotection ATP->Cell_Survival Ligand This compound Derivative (Agonist) Ligand->S1R_BiP

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Workflow for Drug Discovery

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow encompassing synthesis, in vitro evaluation, and in vivo testing. This process allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Design of this compound Derivative Library Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Receptor Binding Assays (e.g., Sigma-1, AChE) Purification->Binding_Assay Screening Functional_Assay Functional Assays (e.g., Ca²⁺ Flux, Enzyme Inhibition) Binding_Assay->Functional_Assay ADME ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) Functional_Assay->ADME PK Pharmacokinetic Studies (Animal Models) ADME->PK Lead Optimization Efficacy Efficacy Studies (Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical_Trials Clinical_Trials Tox->Clinical_Trials

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

The synthetic routes to this compound derivatives are well-established and offer a high degree of flexibility for accessing a wide range of substituted analogs. Reductive amination, N-alkylation, and catalytic hydrogenation each present distinct advantages, and the choice of method can be tailored to the specific target molecule and available starting materials. The continued importance of the this compound scaffold in medicinal chemistry, particularly in the development of drugs for neurological disorders, ensures that the refinement of these synthetic methodologies and the exploration of their biological activities will remain an active area of research. This guide provides a foundational resource for scientists and researchers engaged in this exciting field.

References

An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-methylpiperidine (CAS No. 626-67-5), a versatile intermediate used in the pharmaceutical and agrochemical industries.[1] Due to its hazardous properties, a thorough understanding of safety protocols is crucial for all personnel handling this substance.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid with a characteristic amine-like or peppery odor.[2][3] It is miscible with water and soluble in alcohol and ether.[2][4] An aqueous solution of this compound is strongly alkaline.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₁₃N[2][3]
Molecular Weight 99.17 g/mol [3]
Boiling Point 106-107 °C[4][5]
Melting Point -50 °C[4]
Flash Point 3 °C (37.4 - 38 °F)[4]
Autoignition Temperature 205 °C (401 °F)[6][7]
Density 0.816 - 0.820 g/mL at 25 °C[5][7]
Vapor Pressure 19.4 - 35.7 hPa at 20-25 °C[4][8]
Vapor Density 3.42 (Air = 1)[2]
Lower Explosion Limit 0.90% - 1.1% (V)[2][7]
Upper Explosion Limit 9.9% - 11.50% (V)[7]
Water Solubility Miscible[4]
pKa 10.08 at 25 °C[4]
pH 12 (100 g/L aqueous solution at 20 °C)[2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards include high flammability, acute toxicity, and corrosivity.[1][3] Vapors can form explosive mixtures with air and are heavier than air, posing a risk of traveling to an ignition source.[3][9]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2][10]

  • H301, H331: Toxic if swallowed or if inhaled.[1][2]

  • H302, H312: Harmful if swallowed or in contact with skin.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2][10]

  • H412: Harmful to aquatic life with long lasting effects.[1][2][10]

Pictograms:

  • GHS02: Flammable[2]

  • GHS05: Corrosive[2]

  • GHS06: Toxic[2]

  • GHS07: Exclamation mark[2]

Hazard_Relationship cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards Flammable_Liquid Highly Flammable Liquid (H225) Acute_Toxicity Acute Toxicity (H301, H331, H302, H312) Toxic/Harmful Corrosive Skin Corrosion/Eye Damage (H314) Aquatic_Toxicity Harmful to Aquatic Life (H412) This compound This compound This compound->Flammable_Liquid Physical Hazard This compound->Acute_Toxicity Health Hazard This compound->Corrosive Health Hazard This compound->Aquatic_Toxicity Environmental Hazard

Primary hazards of this compound.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7][10]

  • Ground and bond containers when transferring material to prevent static discharge.[1][10]

  • Use only non-sparking tools.[10][12]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][6]

  • Wear appropriate personal protective equipment (see Section 4).[1]

  • Do not eat, drink, or smoke in handling areas.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][11]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][6]

  • Store in a designated flammables area.[6]

  • Keep away from incompatible materials such as acids, bases, oxidizing agents, acid anhydrides, and acid chlorides.[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

Table 2: Personal Protective Equipment Recommendations

Body PartPPESpecifications
Eyes/Face Safety goggles and face shieldGoggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is necessary when there is a splash hazard.[7][11]
Skin Chemical-resistant gloves and protective clothingWear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and clothing to prevent skin exposure.[6][11]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation occurs, or if ventilation is inadequate.[6][7]

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReferences
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[1][6]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical aid immediately.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid immediately.[1][6]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a poison center or doctor immediately.[6]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[3][6][9]

  • Unsuitable Extinguishing Media: Water may be ineffective in extinguishing the fire.[6]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][9] Containers may explode when heated.[9] Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area.[7] Eliminate all ignition sources.[9] Avoid breathing vapors and ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleanup: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[1][9] Use non-sparking tools.[9]

Toxicological Information

  • Acute Toxicity: Toxic by inhalation and if swallowed; harmful in contact with skin.[1]

    • LD50 (intraperitoneal, mouse): 400 mg/kg[4]

    • LDLo (oral, rat): 25 mg/kg[8]

    • LDLo (subcutaneous, rabbit): 400 mg/kg[8]

    • LD50 (dermal, rabbit): 1000 - 2000 mg/kg[7]

    • LC50 (inhalation, rat): > 3.85 mg/L for 4 hours[7]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Chronic Toxicity: No chronic data is available for humans. Reproductive toxicity was not demonstrated in animal studies, but human data is lacking. Detailed information on mutagenicity and carcinogenicity is not available.[2]

Experimental Protocols

Detailed experimental protocols for safety assessment are typically found in regulatory submissions or specialized toxicology literature. The following provides a generalized workflow for a dermal toxicity study, based on standard OECD guidelines.

Experimental Workflow: Acute Dermal Toxicity Study (OECD 402 Guideline)

Dermal_Toxicity_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_obs Observation & Data Collection cluster_analysis Analysis Animal_Selection Select healthy young adult animals (e.g., rats or rabbits) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Dose_Preparation Prepare this compound in appropriate vehicle (if necessary) Acclimatization->Dose_Preparation Animal_Prep Shave ~10% of the body surface area of the animals 24h before the test Dose_Preparation->Animal_Prep Application Apply a single dose of the substance to the shaved skin Animal_Prep->Application Observation_Period Observe animals for 14 days Application->Observation_Period Clinical_Signs Record clinical signs of toxicity, skin irritation, and body weight changes Observation_Period->Clinical_Signs Necropsy Perform gross necropsy on all animals at the end of the study Clinical_Signs->Necropsy LD50_Calculation Calculate LD50 value (if applicable) Necropsy->LD50_Calculation Report Prepare final study report LD50_Calculation->Report

Generalized workflow for an acute dermal toxicity study.

Methodology:

  • Animal Selection and Preparation: Healthy young adult rats or rabbits are selected. Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance, this compound, is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Observation: The animals are observed for mortality, signs of toxicity (including changes in skin and fur, eyes, and mucous membranes), and changes in body weight for at least 14 days.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not mix with other waste, and handle uncleaned containers as you would the product itself. Avoid release to the environment.[1][10]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to the Solubility of 1-Methylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methylpiperidine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile of this compound and presents a detailed experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection and experimental design.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Key properties for this compound are summarized below.

PropertyValue
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol
Boiling Point 106-107 °C
Density 0.816 g/mL at 25 °C
Appearance Clear colorless liquid
Odor Amine-like, pepperish
pKa 10.08 at 25°C
LogP (Octanol/Water) 1.15 at 25°C

Note: The octanol/water partition coefficient (LogP) of 1.15 indicates a moderate level of lipophilicity, suggesting that this compound will be more soluble in organic solvents than in water.

Qualitative Solubility Profile

Based on available literature, this compound, a polar aprotic tertiary amine, exhibits good solubility in a range of organic solvents. The principle of "like dissolves like" is a useful guide for predicting solubility. The polar nature of the tertiary amine group allows for interactions with polar solvents, while the C6 hydrocarbon ring structure contributes to its solubility in less polar organic solvents.

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale for Solubility
Protic Polar Solvents Ethanol, MethanolSoluble/Miscible[1][2][3]The nitrogen atom in this compound can act as a hydrogen bond acceptor, facilitating interactions with the hydroxyl groups of protic solvents.
Aprotic Polar Solvents Acetone, AcetonitrileSoluble[1][3]Favorable dipole-dipole interactions are expected between the polar C=O or C≡N bonds in the solvents and the polar C-N bonds in this compound.
Non-Polar/Weakly Polar Solvents Toluene, Diethyl EtherSoluble[2][3]Van der Waals forces between the hydrocarbon ring of this compound and the non-polar solvent molecules are the primary driving force for solubility.
Halogenated Solvents Chloroform (B151607)Sparingly Soluble[4]The slight polarity of the C-Cl bonds in chloroform can induce dipole interactions with this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature. This method is based on the widely accepted isothermal shake-flask technique.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The objective is to have undissolved liquid this compound remaining after equilibrium is reached, ensuring saturation.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is achieved.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours. This allows for the complete separation of the undissolved this compound from the saturated solvent phase.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. It is critical not to disturb the undissolved layer.

    • Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-droplets of undissolved solute.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate to a known volume with the same organic solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound in the same organic solvent.

  • Data Calculation:

    • From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Visualizations

4.1. Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis prep Add excess this compound and a known volume of solvent to vials equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate Establish Equilibrium separate Allow phases to separate (at least 4 hours) equilibrate->separate Achieve Phase Separation sample Withdraw and filter supernatant separate->sample Isolate Saturated Solution analyze Quantitative analysis (e.g., GC-FID) sample->analyze Determine Concentration calculate Calculate solubility analyze->calculate Final Result solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions polarity_solute Polarity (Tertiary Amine) solubility Solubility of This compound polarity_solute->solubility 'Like dissolves like' size_solute Molecular Size/Shape size_solute->solubility Affects intermolecular forces polarity_solvent Polarity polarity_solvent->solubility 'Like dissolves like' h_bonding Hydrogen Bonding Capacity h_bonding->solubility Enhances interaction temperature Temperature temperature->solubility Generally increases solubility pressure Pressure pressure->solubility Significant for gaseous solutes

References

A Technical Guide to the Conformational Analysis of 1-Methylpiperidine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the conformational analysis of 1-methylpiperidine, a fundamental heterocyclic scaffold prevalent in numerous pharmaceuticals. Understanding the three-dimensional structure and dynamic behavior of such molecules is paramount for rational drug design and the development of therapeutic agents with enhanced efficacy and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the conformational preferences and the kinetics of ring inversion in piperidine (B6355638) derivatives. This document details the principles of this compound's conformational equilibrium, presents quantitative data derived from NMR studies, outlines experimental protocols, and provides visual representations of the key concepts and workflows.

Conformational Equilibrium in this compound

The this compound ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The key conformational feature of this compound is the orientation of the N-methyl group, which can exist in either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium through a process of ring inversion.

The conformational equilibrium is governed by the relative steric strain in each conformer. The equatorial conformer is generally more stable as it minimizes destabilizing 1,3-diaxial interactions between the methyl group and the axial hydrogen atoms on the ring. The axial conformer experiences greater steric hindrance, making it higher in energy. The energy difference between these two states dictates their relative populations at a given temperature.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial N-Methyl equatorial Equatorial N-Methyl (More Stable) axial->equatorial Ring Inversion

Caption: Conformational equilibrium of this compound.

Quantitative Analysis using NMR Spectroscopy

NMR spectroscopy provides a wealth of quantitative data to characterize the conformational equilibrium of this compound. Chemical shifts (δ), coupling constants (J), and the temperature dependence of these parameters are key to understanding the system.

Chemical Shifts

The chemical shifts of the protons and carbons in the piperidine ring are sensitive to the orientation of the N-methyl group. In the case of slow ring inversion (at low temperatures), distinct signals for the axial and equatorial conformers can be observed. At room temperature, the inversion is typically fast on the NMR timescale, resulting in averaged signals. The observed chemical shift is a weighted average of the shifts for the individual conformers, based on their relative populations.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

NucleusPositionAxial Conformer (δ, ppm)Equatorial Conformer (δ, ppm)
¹HN-CH₃~2.1 - 2.3~2.2 - 2.4
C2/C6 (axial)~1.9 - 2.1~2.5 - 2.7
C2/C6 (equatorial)~2.8 - 3.0~2.0 - 2.2
C3/C5 (axial)~1.2 - 1.4~1.3 - 1.5
C3/C5 (equatorial)~1.5 - 1.7~1.6 - 1.8
C4 (axial)~1.3 - 1.5~1.4 - 1.6
C4 (equatorial)~1.6 - 1.8~1.7 - 1.9
¹³CN-CH₃~42.0~46.5
C2/C6~56.0~61.5
C3/C5~24.5~26.5
C4~26.0~27.0

Note: The exact chemical shifts can vary depending on the solvent and temperature.

Coupling Constants

Vicinal coupling constants (³JHH) are particularly informative for conformational analysis, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[1]

Thermodynamic Parameters

By studying the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for the ring inversion process. The equilibrium constant (K) can be calculated from the relative populations of the two conformers, and from the van't Hoff equation, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined. The Gibbs free energy difference (ΔG°) indicates the relative stability of the conformers.

Table 2: Thermodynamic Parameters for this compound Ring Inversion

ParameterValueSolventTemperature (K)Reference
ΔG°11.3 ± 0.8 kJ/molCyclohexane288[2]
ΔG°< 12.5 kJ/molGas Phase288[2]

Note: A positive ΔG° indicates that the equatorial conformer is more stable.

Experimental Protocols

A detailed experimental protocol for the NMR analysis of this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈). The choice of solvent is important as it can influence the conformational equilibrium.[3]

  • Concentration : Prepare a sample of this compound with a concentration of approximately 5-20 mg/mL in the chosen deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

  • NMR Tube : Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is free of any particulate matter.[3]

NMR Data Acquisition
  • Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR :

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

    • Optimize the spectral width, acquisition time, and relaxation delay.

    • For temperature-dependent studies, acquire spectra at a range of temperatures (e.g., from room temperature down to the freezing point of the solvent in decrements of 10-20 K). Allow the sample to equilibrate at each temperature for several minutes before acquisition.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to distinguish between CH, CH₂, and CH₃ groups.[4]

  • Two-Dimensional NMR :

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Data Analysis
  • Chemical Shift Referencing : Reference the spectra to the internal standard (TMS at 0 ppm).

  • Signal Assignment : Assign all proton and carbon signals using chemical shift values, coupling patterns, and 2D correlation data.

  • Determination of Populations : At low temperatures where the conformers are distinct, integrate the signals corresponding to the axial and equatorial forms to determine their relative populations.

  • Calculation of Thermodynamic Parameters :

    • Calculate the equilibrium constant (K = [equatorial]/[axial]) at each temperature.

    • Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

    • Calculate the Gibbs free energy difference at a specific temperature using the equation: ΔG° = -RTln(K).

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in Deuterated Solvent prep2 Add Internal Standard (TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire 1D (¹H, ¹³C) and 2D NMR Spectra prep3->acq1 acq2 Perform Temperature-Dependent NMR Measurements acq1->acq2 an1 Process and Reference Spectra acq2->an1 an2 Assign Signals an1->an2 an3 Determine Conformational Populations an2->an3 an4 Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) an3->an4

Caption: Experimental workflow for NMR conformational analysis.

Conclusion

The conformational analysis of this compound by NMR spectroscopy is a powerful approach to understanding the structural and dynamic properties of this important heterocyclic system. By carefully acquiring and analyzing ¹H and ¹³C NMR data, particularly as a function of temperature, researchers can obtain detailed quantitative information about the axial-equatorial equilibrium, including the relative populations of the conformers and the thermodynamic parameters governing their interconversion. This knowledge is fundamental for medicinal chemists and drug development professionals in designing molecules with specific three-dimensional structures to optimize their biological activity and pharmacokinetic properties.

References

biological activity of N-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of N-methylpiperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylpiperidine scaffold is a prevalent heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including a basic nitrogen atom that is often protonated at physiological pH, contribute to favorable pharmacokinetic profiles and allow for critical interactions with various biological targets.[4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by N-methylpiperidine derivatives, focusing on their roles as anticholinesterase agents, anticancer therapeutics, modulators of opioid and muscarinic receptors, and antimicrobial agents. The content herein is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and drug development efforts.

Anticholinesterase Activity

N-methylpiperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6][7] The protonated piperidine (B6355638) nitrogen is thought to interact with the catalytic anionic site (CAS) of the enzyme, a feature leveraged in the design of potent inhibitors like Donepezil.[5][8]

Quantitative Data: Acetylcholinesterase Inhibition
Compound/DerivativeTargetIC50 (nM)Selectivity (over BuChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil)AChE5.71250-fold[8]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl (21)AChE0.5618,000-fold[4]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d, ortho-fluoro)AChE13Not Specified[5]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5)AChE30Not Specified[9]
Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Reagent Preparation : Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the test compounds, acetylthiocholine (B1193921) iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

  • Assay Procedure : In a 96-well plate, add 25 µL of various concentrations of the test compound, 25 µL of AChE solution, and 125 µL of the phosphate buffer.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation : Add 50 µL of DTNB solution and 25 µL of ATCI solution to initiate the reaction.

  • Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) add_components Add Compound, Enzyme, and Buffer prep_reagents->add_components prep_compounds Prepare Test Compound Serial Dilutions prep_compounds->add_components pre_incubate Pre-incubate (15 min) add_components->pre_incubate initiate_reaction Add DTNB and ATCI pre_incubate->initiate_reaction measure_abs Measure Absorbance (412 nm) initiate_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for AChE inhibition screening using Ellman's method.

Anticancer Activity

The N-methylpiperidine scaffold is a key component in a variety of derivatives exhibiting anticancer properties.[10] These compounds can act through several mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, the induction of programmed cell death pathways such as ferroptosis, and the inhibition of tubulin polymerization.[10][11][12]

Quantitative Data: Anticancer Activity
Compound/DerivativeCell LineActivity MetricValueMechanism of ActionReference
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)GI501.00 µMNot Specified[13]
Vindoline-piperazine conjugate (25)HOP-92 (Lung)GI501.35 µMNot Specified[13]
N-methylpiperazine derivative (3)HeLa (Cervical)IC509.36 µMNot Specified[13]
Methylpiperidin‐4‐ylphenyl‐nicotinamide (9k)Not SpecifiedIC505.0 µMABL1 kinase inhibition[14]
Piperidine derivative (17a)PC3 (Prostate)IC500.81 µMTubulin Polymerization Inhibition[12]
Signaling Pathways

One notable mechanism for certain N-methylpiperidine derivatives is the induction of ferroptosis, an iron-dependent form of cell death. This can be achieved by targeting the KEAP1-NRF2-GPX4 axis, leading to an accumulation of lipid peroxides and subsequent cancer cell death.[10]

Ferroptosis_Pathway derivative N-Methylpiperidine Derivative (e.g., PMSA) keap1 KEAP1 derivative->keap1 inhibits nrf2 NRF2 keap1->nrf2 promotes degradation gpx4 GPX4 (Glutathione Peroxidase 4) nrf2->gpx4 promotes transcription lipid_ros Lipid ROS (Reactive Oxygen Species) gpx4->lipid_ros reduces ferroptosis Ferroptosis (Cell Death) lipid_ros->ferroptosis induces GPCR_Signaling ligand Piperidine Ligand (Agonist) receptor GPCR (e.g., Opioid, Muscarinic) ligand->receptor antagonist Piperidine Ligand (Antagonist) antagonist->receptor blocks g_protein G-Protein (αβγ) receptor->g_protein activates gdp GDP g_protein->gdp released gtp GTP g_protein->gtp binds effector Effector Enzyme (e.g., Adenylyl Cyclase) gtp->effector Gα-GTP activates response Cellular Response effector->response

References

The Indispensable Role of 1-Methylpiperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidine moiety, a simple yet versatile heterocyclic scaffold, has emerged as a cornerstone in the design and synthesis of a diverse array of therapeutic agents. Its inherent physicochemical properties and synthetic accessibility have made it a privileged structure in medicinal chemistry, contributing to the development of drugs targeting a wide range of diseases, from central nervous system disorders to gastrointestinal ailments. This in-depth technical guide explores the multifaceted role of this compound as a building block in drug discovery, providing a comprehensive overview of its synthesis, impact on drug properties, and its presence in marketed pharmaceuticals.

Physicochemical and ADME Properties of this compound-Containing Compounds

The introduction of a methyl group onto the piperidine (B6355638) nitrogen has a profound impact on the molecule's physicochemical properties, which in turn influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The N-methylation increases the basicity of the piperidine nitrogen and enhances its lipophilicity, which can significantly affect a drug's solubility, permeability, and metabolic stability.

Below is a comparative summary of key physicochemical and ADME parameters for selected drugs containing the this compound moiety.

Drug NameStructureMolecular Weight ( g/mol )LogPpKaAbsorptionDistributionMetabolismExcretionHalf-life
Mepenzolate Bromide [Insert Image of Mepenzolate Bromide Structure]420.3--Incompletely absorbed from the GI tract.[1][2]-Not extensively metabolized.3-22% excreted in urine.[1]-
Diphemanil (B1209432) Methylsulfate (B1228091) [Insert Image of Diphemanil Methylsulfate Structure]389.51--Slow absorption after oral administration.[3]-Poorly metabolized.[3]0.6-7.4% recovered in urine within 48 hours.[3]~8.4 hours in adults; variable in infants.[3][4][5]

Marketed Drugs Featuring the this compound Scaffold

The utility of the this compound moiety is exemplified by its presence in several marketed drugs. Two notable examples are Mepenzolate bromide and Diphemanil methylsulfate, both of which are anticholinergic agents that act as muscarinic acetylcholine (B1216132) receptor antagonists.

  • Mepenzolate Bromide : Previously used as an adjunctive therapy for peptic ulcers, it reduces gastric acid secretion and gastrointestinal motility.[1][2][6]

  • Diphemanil Methylsulfate : Employed for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hypersecretion.[3][4][5] It has also been used topically as an antiperspirant.[7]

Synthesis of this compound-Containing Drugs

The synthesis of drugs incorporating the this compound scaffold often involves the quaternization of a piperidine-containing intermediate with a methylating agent.

Detailed Experimental Protocol: Synthesis of Mepenzolate Bromide

The synthesis of Mepenzolate bromide involves a two-step process starting from benzilic acid and (R)-3-hydroxy-1-methylpiperidine.[8]

Step 1: Condensation

  • To a solution of carbonyldiimidazole (CDI) (5.4 mmol) in 8 mL of DMF, add benzilic acid (3.6 mmol) at room temperature.

  • Stir the mixture for 15 minutes.

  • Prepare a solution of (R)-3-hydroxy-1-methylpiperidine (4.3 mmol) in 4 mL of DMF.

  • Add the solution of (R)-3-hydroxy-1-methylpiperidine dropwise to the reaction mixture at 80°C.

  • Stir the reaction at 80°C for 18 hours.

  • Quench the reaction by adding water at room temperature.

  • Extract the organic products with ethyl acetate.

Step 2: Quaternization

  • The crude product from the condensation step is then treated with methyl bromide in an organic solvent such as alcohol or acetonitrile (B52724) at room temperature to gentle heating.

  • The target compound, (R)-mepenzolate bromide, is obtained as crystals.

Signaling Pathways Modulated by this compound-Containing Drugs

As muscarinic acetylcholine receptor antagonists, drugs like Mepenzolate bromide and Diphemanil methylsulfate primarily modulate the signaling pathways associated with these receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger a cascade of intracellular events.

Antagonists containing the this compound moiety block the binding of acetylcholine to these receptors, thereby inhibiting downstream signaling. The M3 muscarinic receptor, a key target for these drugs in the gastrointestinal tract, couples to Gq/11 proteins. Inhibition of this pathway leads to a reduction in phospholipase C (PLC) activity, which in turn decreases the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in reduced intracellular calcium levels and a decrease in smooth muscle contraction and glandular secretion.

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Activates Antagonist This compound Antagonist Antagonist->M3_Receptor Blocks Gq_alpha Gαq M3_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cellular_Response Decreased GI Motility & Secretion DAG->Cellular_Response Activates PKC (not shown) Ca2 ER->Ca2 Releases Ca2->Cellular_Response Leads to

References

Green Chemistry Approaches for the Synthesis of 1-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional synthetic methods often rely on harsh reagents and produce significant waste, prompting the development of more sustainable and environmentally benign "green" approaches. This technical guide provides an in-depth overview of modern, green-certified methodologies for the synthesis of this compound, focusing on catalytic N-methylation of piperidine (B6355638) using green methylating agents, biocatalytic routes, and the utilization of biomass-derived feedstocks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement sustainable practices in their synthetic workflows. We present detailed experimental protocols, a comparative analysis of quantitative data, and logical diagrams of the key synthetic pathways.

Introduction: The Need for Greener Syntheses

The principles of green chemistry are increasingly integral to modern chemical synthesis, particularly within the pharmaceutical industry where complex molecules are often assembled through multi-step processes. The synthesis of this compound, a common scaffold in active pharmaceutical ingredients, has traditionally involved methods like the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid, raising concerns about the use of toxic reagents and the generation of stoichiometric byproducts.

This guide explores sustainable alternatives that address these challenges by employing catalytic processes, renewable resources, and milder reaction conditions. The primary green strategies for this compound synthesis that will be discussed are:

  • Catalytic N-methylation of Piperidine:

    • Using Methanol (B129727) as a "Green" Methylating Agent

    • Utilizing Carbon Dioxide as a C1 Feedstock

  • Biocatalytic N-methylation

  • Synthesis from Biomass-Derived Feedstocks

Catalytic N-Methylation of Piperidine

The direct N-methylation of piperidine using catalytic methods is a highly attractive green strategy as it often involves high atom economy and the use of more environmentally friendly methylating agents.

N-Methylation using Methanol: The "Borrowing Hydrogen" Strategy

Methanol is a desirable green methylating agent as it is readily available, inexpensive, and the only byproduct of the reaction is water. This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. The catalyst then returns the hydrogen to the resulting iminium ion to yield the methylated amine and regenerate the catalyst.

Various transition metal catalysts, particularly those based on iridium and ruthenium, have been shown to be effective for this transformation.

This protocol is a general representation based on procedures for the N-methylation of amines using iridium catalysts.[1][2]

  • Materials:

    • Piperidine

    • Methanol (anhydrous)

    • Iridium catalyst (e.g., [(Cp*IrCl)₂]₂/ligand or a commercially available iridium N-heterocyclic carbene complex)

    • Base (e.g., KOH, Cs₂CO₃)

    • Inert atmosphere (Argon or Nitrogen)

    • Schlenk tube or a pressure-rated vial

  • Procedure:

    • To a Schlenk tube equipped with a magnetic stir bar, add the iridium catalyst (0.5 - 2 mol%) and the base (e.g., 0.5 - 1.5 equivalents).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

    • Under the inert atmosphere, add anhydrous methanol (to achieve a desired concentration, e.g., 0.5 M of the amine).

    • Add piperidine (1.0 equivalent) to the reaction mixture.

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-150 °C).

    • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, can be isolated and purified by standard techniques such as distillation or column chromatography. The yield is determined by gas chromatography or by isolated product weight.

N-Methylation using Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 feedstock for N-methylation is a highly promising green approach as it utilizes a greenhouse gas as a chemical building block. This process typically requires a reducing agent, such as a hydrosilane or hydrogen gas (H₂), and a suitable catalyst. Nickel-based catalysts have shown promise in this area.[3]

This is a generalized protocol based on the nickel-catalyzed N-methylation of amines.[3]

  • Materials:

    • Piperidine

    • Hydrosilane (e.g., phenylsilane, PhSiH₃)

    • Nickel catalyst (e.g., Ni(OAc)₂ with a suitable ligand)

    • Carbon Dioxide (balloon or pressurized vessel)

    • Solvent (e.g., anhydrous THF or toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox, add the nickel catalyst and ligand to an oven-dried reaction vessel.

    • Add the anhydrous solvent, followed by piperidine and the hydrosilane.

    • Seal the vessel, remove it from the glovebox, and connect it to a CO₂ balloon or pressurize with CO₂.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

    • After cooling, carefully quench the reaction mixture (e.g., with aqueous HCl).

    • Extract the product with an organic solvent and purify by distillation or chromatography to obtain this compound.

Biocatalytic N-Methylation

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis, often proceeding under mild conditions in aqueous media. While the direct biocatalytic N-methylation of piperidine to this compound is not yet widely reported, the use of methyltransferases for the N-methylation of other heterocyclic compounds is a rapidly developing field.[4][5][6] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor.

  • Enzyme Selection/Engineering: A suitable methyltransferase capable of accepting piperidine as a substrate would need to be identified or engineered.

  • Reaction Setup: The reaction would typically be performed in a buffered aqueous solution at or near physiological pH and temperature.

  • Cofactor Regeneration: As SAM is an expensive stoichiometric reagent, a cofactor regeneration system would be essential for a practical process. This could involve a second enzyme that regenerates SAM from its byproduct, S-adenosyl-L-homocysteine (SAH), using a cheaper methyl source.

  • Product Isolation: After the reaction, the product would be extracted from the aqueous medium and purified.

Synthesis from Biomass-Derived Feedstocks

A truly green synthesis of this compound would start from renewable biomass. A potential route involves the conversion of biomass-derived platform chemicals, such as furfural, into 1,5-pentanediol (B104693), which can then be cyclized and methylated.[7][8][9][10]

  • Furfural to 1,5-Pentanediol: Furfural, derived from lignocellulosic biomass, can be converted to 1,5-pentanediol through a series of catalytic hydrogenation and hydrolysis steps.[8][10]

  • 1,5-Pentanediol to Piperidine: Piperidine can be synthesized from 1,5-pentanediol via a reductive amination process.

  • N-Methylation of Piperidine: The resulting piperidine can then be methylated using one of the green catalytic methods described in Section 2.

A more direct, albeit less green, industrial process involves the reaction of 5-amino-1-pentanol (B144490) with methanol over a copper oxide/sodium oxide catalyst on an alumina (B75360) support at high temperatures and pressures.[11]

Quantitative Data Summary

The following table summarizes available quantitative data for various green synthesis routes to N-methylated amines. It is important to note that the data is often for substrates other than piperidine, but provides a useful benchmark for comparison.

Synthetic ApproachCatalystMethylating AgentReductantSolventTemp (°C)Time (h)Yield (%)Reference
Catalytic N-Methylation
Using Methanol(DPEPhos)RuCl₂PPh₃Methanol-Methanol14012>95 (for anilines)[12][13]
Water-soluble Iridium ComplexMethanol-Water13012up to 87 (for amines)[2]
Iridium NHC ComplexMethanol-Methanol120-High (for aromatic amines)[14]
Using CO₂Nickel/phosphine complexCO₂HydrosilaneTHF80-12012-24Moderate to good[3]
Biocatalysis MethyltransferaseS-adenosyl-L-methionine-Aqueous Buffer~30-High (conceptual)[4][5]
From Biomass Copper oxide/sodium oxide/Al₂O₃Methanol--180-230ContinuousHigh[11]

Diagrams of Synthetic Pathways and Workflows

Catalytic N-Methylation of Piperidine with Methanol (Borrowing Hydrogen)

G Piperidine Piperidine Iminium Iminium Ion Piperidine->Iminium + Formaldehyde - H₂O Methanol Methanol Catalyst Iridium or Ruthenium Catalyst Methanol->Catalyst - H₂ Intermediate1 Catalyst-Hydride Complex Catalyst->Intermediate1 Intermediate1->Catalyst Regeneration Formaldehyde Formaldehyde (in situ) Intermediate1->Formaldehyde Product This compound Iminium->Product + Catalyst-Hydride + H₂ Water Water

Caption: Catalytic cycle for the N-methylation of piperidine with methanol.

Green Synthesis of this compound using CO₂

G Piperidine Piperidine Catalyst Nickel Catalyst Piperidine->Catalyst CO2 Carbon Dioxide CO2->Catalyst Reductant Hydrosilane (e.g., PhSiH₃) Reductant->Catalyst Intermediate Formate/Silyl Formate Intermediate Catalyst->Intermediate Product This compound Intermediate->Product Byproduct Siloxane Byproduct

Caption: Conceptual workflow for the synthesis of this compound from CO₂.

Biomass to this compound Synthetic Pathway

G Biomass Lignocellulosic Biomass Furfural Furfural Biomass->Furfural Hydrolysis/ Dehydration Pentanediol 1,5-Pentanediol Furfural->Pentanediol Catalytic Hydrogenation/ Hydration Piperidine Piperidine Pentanediol->Piperidine Reductive Amination Methylpiperidine This compound Piperidine->Methylpiperidine Green N-Methylation (e.g., with Methanol)

Caption: A potential green route to this compound from biomass.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several green chemistry approaches that offer significant advantages over traditional methods. Catalytic N-methylation of piperidine using methanol as a green methylating agent is a well-developed and highly efficient strategy. The utilization of CO₂ as a C1 source is a promising avenue for sustainable chemical production, although further research is needed to improve catalyst efficiency and applicability.

Biocatalysis and the use of biomass-derived feedstocks represent the next frontier in the green synthesis of this compound. While these areas are currently less developed for this specific molecule, they hold the greatest potential for creating truly sustainable and renewable synthetic pathways.

For researchers and professionals in drug development, the adoption of these green methodologies can not only reduce the environmental impact of their work but also lead to more efficient and cost-effective synthetic processes. Future research should focus on developing more robust and selective catalysts, exploring novel biocatalytic routes, and integrating biomass conversion technologies to create a fully sustainable production pipeline for this compound and other valuable N-heterocycles.

References

An In-Depth Technical Guide to the Basicity of Cyclic Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical principles governing the basicity of cyclic tertiary amines. Understanding these factors is critical in drug development, where the protonation state of a molecule influences its solubility, membrane permeability, receptor binding, and overall pharmacokinetic profile. We will explore the structural and electronic effects that dictate the pKa of these compounds, present quantitative data for comparison, and detail the experimental protocols used for pKa determination.

Core Principles of Amine Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). According to the Brønsted-Lowry theory, a base is a proton acceptor. The equilibrium for an amine (B) reacting with water is:

B + H₂O ⇌ BH⁺ + OH⁻

A higher pKa value for the conjugate acid (BH⁺) indicates that the amine (B) is a stronger base, as it holds onto the proton more tightly.[1][2] The availability of the nitrogen's lone pair of electrons for protonation is the central factor, which is governed by a combination of electronic, steric, and structural effects.[3][4]

Inductive Effects

Alkyl groups are weakly electron-donating compared to hydrogen. This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for donation to a proton and thus increasing the amine's basicity.[1][2][5]

Steric Hindrance

Steric effects in aqueous solutions primarily relate to the solvation of the protonated amine. The positively charged conjugate acid (an ammonium (B1175870) ion) is stabilized by hydrogen bonding with water molecules. Bulky alkyl groups can hinder these stabilizing solvent interactions, making the conjugate acid less stable and, consequently, the parent amine a weaker base.[3][6] In conformationally locked cyclic systems, this steric hindrance can be minimized, leading to a significant increase in basicity.[3]

Hybridization and Ring Strain (I-strain)

The hybridization of the nitrogen's lone pair orbital is a dominant factor in cyclic amines. In an ideal, unstrained tertiary amine like trimethylamine, the nitrogen is sp³ hybridized with bond angles near 109.5°.

However, in small rings, angle strain forces the C-N-C bond angles to be smaller. To accommodate this, the orbitals forming the C-N bonds adopt a higher p-character. To maintain orthogonality, the lone pair orbital must consequently gain more s-character.[7][8][9] Since s-orbitals are held closer to the nucleus than p-orbitals, an increase in s-character makes the lone pair less available for protonation, resulting in lower basicity.[7][8][9] As ring size increases from four to six members, ring strain decreases, the lone pair orbital gains more p-character, and basicity increases.[8]

Quantitative Basicity Data

The interplay of these effects is evident in the experimental pKa values of various cyclic tertiary amines.

Table 1: pKa of Monocyclic Tertiary Amines (Effect of Ring Size)
CompoundStructureRing SizepKa of Conjugate Acid
N-MethylpyrrolidineC₅H₁₁N5-membered10.32[10]
N-MethylpiperidineC₆H₁₃N6-membered10.46

Note: The increase in pKa from the 5-membered to the 6-membered ring reflects the decrease in ring strain and the corresponding increase in the p-character of the nitrogen lone pair.

Table 2: pKa of Acyclic vs. Conformationally Rigid Amines
CompoundStructureKey FeaturepKa of Conjugate Acid
Triethylamine(C₂H₅)₃NAcyclic, flexible10.75[1]
QuinuclidineC₇H₁₃NBicyclic, rigid~11.0 - 11.3[11][12][13]

Note: Quinuclidine's rigid, "tied-back" structure makes its lone pair exceptionally accessible and prevents the steric hindrance that can affect triethylamine, resulting in it being a stronger base.[3][11]

Visualization of Core Concepts

The following diagrams illustrate the logical relationships between factors affecting basicity and the experimental workflow for its determination.

G cluster_factors Structural & Electronic Factors cluster_properties Chemical Properties cluster_outcome Measurable Outcome RingStrain Ring Strain Hybridization N Lone Pair Hybridization (s/p character) RingStrain->Hybridization influences Inductive Inductive Effects Availability Lone Pair Availability Inductive->Availability increases Steric Steric Hindrance Steric->Availability decreases Hybridization->Availability determines Basicity Basicity (pKa) Availability->Basicity determines

Caption: Factors influencing the basicity of cyclic tertiary amines.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis arrow Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareSample 2. Prepare Amine Solution (~1-10 mM in H₂O or co-solvent) arrow1 arrow1 AddSalt 3. Add Inert Salt (e.g., KCl) to maintain ionic strength arrow2 arrow2 Purge 4. Purge with N₂ gas to remove dissolved CO₂ arrow3 arrow3 Titrate 5. Titrate with Standard Acid (HCl) adding small, known aliquots arrow4 arrow4 Record 6. Record pH after each addition (allow to stabilize) arrow5 arrow5 Plot 7. Plot pH vs. Volume of Titrant arrow6 arrow6 Inflection 8. Determine Equivalence Point (inflection point of curve) arrow7 arrow7 pKa 9. pKa = pH at half-equivalence point arrow8 arrow8

Caption: Experimental workflow for pKa determination by potentiometric titration.

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for characterizing new chemical entities. Potentiometric titration is the most common and reliable method.[14]

Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution of the amine as a standardized acid is added incrementally. The pKa is determined from the resulting titration curve.

A. Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode.

  • Magnetic stirrer and stir bar.

  • Temperature probe or water bath for temperature control.

  • Calibrated burette or automatic titrator.

  • Reaction vessel (beaker).

  • Amine sample (test compound).

  • Solvent: Deionized, CO₂-free water. A co-solvent (e.g., methanol) may be used for compounds with low water solubility.[15]

  • Standardized titrant: 0.1 M Hydrochloric acid (HCl).

  • Ionic strength adjuster: 0.15 M Potassium chloride (KCl) solution.[16]

  • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) for calibration.[16]

  • Inert gas: High-purity nitrogen (N₂).

B. Procedure:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least three standard buffers that bracket the expected pKa.[16]

  • Sample Preparation: Accurately weigh the amine sample and dissolve it in the chosen solvent to a known concentration (typically 1-10 mM).[15][16] Place the solution in the reaction vessel with a stir bar.

  • Ionic Strength Control: Add a sufficient volume of the KCl solution to maintain a constant ionic strength throughout the titration.[16]

  • Inert Atmosphere: Immerse the pH electrode and the burette tip into the solution. Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[16]

  • Titration: Begin stirring the solution. Record the initial pH. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[16] Continue the titration well past the expected equivalence point.

  • Replication: Perform a minimum of three independent titrations for each compound to ensure reproducibility.[16]

C. Data Analysis:

  • Plot Data: Construct a titration curve by plotting the measured pH (y-axis) versus the volume of HCl added (x-axis).

  • Find Equivalence Point: The equivalence point (Veq) is the point of maximum slope, which can be identified visually from the inflection point of the sigmoid curve or more accurately by calculating the first or second derivative of the curve.

  • Determine pKa: The pKa of the conjugate acid is equal to the pH at the half-equivalence point (when a volume of Veq/2 has been added).

Alternative Protocol: UV-Vis Spectrophotometry

For compounds that possess a suitable chromophore that changes upon protonation, UV-Vis spectrophotometry offers an alternative method.[17][18]

A. Principle: The method relies on Beer's Law. The absorbance of a solution containing the amine is measured across a range of pH values. Since the protonated (BH⁺) and neutral (B) forms of the amine have different absorption spectra, the pKa can be determined by analyzing the change in absorbance as a function of pH.[17][18]

B. General Procedure:

  • Prepare a series of buffer solutions with precisely known pH values.

  • Prepare identical concentrations of the amine sample in each buffer solution.

  • Measure the UV-Vis absorbance spectrum for each solution at a wavelength where the absorbance difference between the protonated and neutral species is maximal.

  • Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point.[19]

This method is particularly useful for highly diluted samples or for compounds with low aqueous solubility.[17][19]

References

The Role of 1-Methylpiperidine in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine, a saturated heterocyclic amine, serves as a crucial scaffold and versatile reagent in the synthesis of a wide array of pharmaceutical compounds. Its unique structural and chemical properties, including its basicity and nucleophilicity, make it an invaluable building block for drug candidates targeting the central nervous system (CNS), as well as for antibacterial, and antihistaminic agents. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical synthesis, detailing its application as a building block, reagent, and catalyst. The guide includes specific experimental protocols for the synthesis of key pharmaceuticals, quantitative data summaries, and visualizations of relevant reaction pathways and workflows.

This compound as a Core Building Block

The this compound moiety is a common feature in many active pharmaceutical ingredients (APIs), where it often imparts desirable pharmacokinetic properties, such as improved solubility and bioavailability. Its incorporation into a drug's molecular structure can significantly influence its pharmacological activity.

Opioid Analgesics

The this compound scaffold is central to the structure of several potent opioid analgesics, including pethidine and its analogs.

Pethidine (Meperidine): A widely used synthetic opioid, pethidine contains a 1-methyl-4-phenylpiperidine (B1593372) core. Its synthesis involves the formation of 1-methyl-4-phenyl-4-piperidinecarbonitrile as a key intermediate.

Local Anesthetics

A class of local anesthetics, including mepivacaine (B158355) and ropivacaine (B1680718), incorporates the this compound structure, which is essential for their anesthetic activity.

Mepivacaine: This local anesthetic is N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide. Its synthesis often starts from this compound-2-carboxylic acid.[1]

Ropivacaine: A long-acting local anesthetic, ropivacaine's structure is (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide. While it is a propyl-piperidine derivative, its synthesis showcases the versatility of the piperidine (B6355638) ring in drug design.

Antihistamines

Certain antihistamines, such as brompheniramine (B1210426) and chlorpheniramine, are alkylamine derivatives that can be synthesized from precursors containing a piperidine or pyridine (B92270) ring, which is subsequently modified.

Brompheniramine and Chlorpheniramine: These antihistamines are structurally related, differing by a bromine or chlorine atom on the phenyl ring.[2][3] Their synthesis can involve pyridinyl precursors that are transformed into the final piperidine-containing structure.

Antipsychotics

The piperidine ring is a key structural motif in a variety of antipsychotic drugs. These compounds often act on dopamine (B1211576) and serotonin (B10506) receptors, and the piperidine moiety plays a crucial role in their receptor-binding affinity.

This compound as a Reagent and Catalyst

Beyond its role as a structural component, this compound and its derivatives are utilized as reagents and catalysts in various organic reactions integral to pharmaceutical synthesis.

As a Basic Catalyst

N-methylpiperidine is an effective base catalyst in several carbon-carbon bond-forming reactions.

Morita-Baylis-Hillman (MBH) Reaction: This reaction forms a C-C bond between an activated alkene and an aldehyde. N-methylpiperidine can be used as a catalyst, offering good to excellent yields and significant rate enhancement.[4]

In Multicomponent Reactions

Ugi Reaction: This four-component reaction is a powerful tool for generating molecular diversity. In the synthesis of carfentanil analogs, N-alkylpiperidones, which can be derived from this compound, are used as one of the key components.[5][6][7]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of several key pharmaceuticals where this compound or its derivatives are central.

Synthesis of Pethidine

The synthesis of pethidine typically proceeds through the key intermediate 1-methyl-4-phenyl-4-piperidinecarbonitrile.

Step 1: Synthesis of 1-Methyl-4-phenyl-4-piperidinecarbonitrile

This intermediate can be prepared by the reaction of benzyl (B1604629) cyanide and N-methyl-bis(2-chloroethyl)amine in the presence of a strong base like sodium amide.

  • Reaction: Benzyl cyanide is reacted with sodium amide in an inert solvent to form the corresponding carbanion. This is followed by the addition of N-methyl-bis(2-chloroethyl)amine, leading to a cyclization reaction to form the piperidine ring.

  • Reagents and Conditions:

    • Benzyl cyanide

    • Sodium amide

    • N-methyl-bis(2-chloroethyl)amine

    • Inert solvent (e.g., toluene)

    • Reaction temperature is typically controlled, starting at a low temperature and then refluxing.[8]

  • Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or crystallization.

Step 2: Hydrolysis of the Nitrile and Esterification to Pethidine

The nitrile group of 1-methyl-4-phenyl-4-piperidinecarbonitrile is hydrolyzed to a carboxylic acid, which is then esterified to yield pethidine.

  • Reaction: The nitrile is hydrolyzed using a strong acid (e.g., sulfuric acid) or base (e.g., potassium hydroxide (B78521) in an autoclave) to form 1-methyl-4-phenylpiperidine-4-carboxylic acid.[9] This is followed by esterification with ethanol (B145695) in the presence of an acid catalyst.[9]

  • Reagents and Conditions:

    • 1-methyl-4-phenyl-4-piperidinecarbonitrile

    • Sulfuric acid or Potassium hydroxide

    • Ethanol

    • Acid catalyst for esterification

    • Heating is required for both steps.

  • Work-up: After hydrolysis, the carboxylic acid is isolated. Following esterification, the reaction mixture is neutralized, and pethidine is extracted. It is often converted to its hydrochloride salt for pharmaceutical use.

Synthesis of Fentanyl Citrate

The synthesis of fentanyl can be achieved in a three-step process starting from 4-piperidone (B1582916) monohydrate hydrochloride.[10]

Step 1: Synthesis of N-phenylethylpiperidin-4-one

  • Reaction: 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene.

  • Reagents and Conditions:

    • 4-piperidone monohydrate hydrochloride (1.0 equiv)

    • 2-(bromoethyl)benzene

    • Cesium carbonate

    • Acetonitrile as solvent

    • Reaction is carried out at room temperature.[10]

  • Yield: 88%[10]

Step 2: Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline

  • Reaction: Reductive amination of N-phenylethylpiperidin-4-one with aniline.

  • Reagents and Conditions:

    • N-phenylethylpiperidin-4-one (1.0 equiv)

    • Aniline

    • Sodium triacetoxyborohydride

    • Acetic acid

    • Reaction is carried out at room temperature.[10]

  • Yield: 91%[10]

Step 3: Synthesis of Fentanyl

  • Reaction: Acylation of N-[1-(2-phenylethyl)-4-piperidinyl]aniline with propionyl chloride.

  • Reagents and Conditions:

    • N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1.0 equiv)

    • Propionyl chloride (2.0 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Methylene chloride as solvent

    • Reaction is carried out in an ice bath and then stirred at ambient temperature for 2 hours.[10]

  • Yield: 95%[10]

Step 4: Formation of Fentanyl Citrate

  • Reaction: Fentanyl free base is reacted with citric acid.

  • Reagents and Conditions:

    • Fentanyl (1.0 equiv)

    • Citric acid (1.0 equiv)

    • Methanol (B129727) as solvent

    • Stirred at ambient temperature for 2 hours.[10]

  • Yield: Nearly quantitative[10]

Synthesis of Carfentanil Analogs via Ugi Multicomponent Reaction

A library of carfentanil amide analogs can be synthesized using the Ugi four-component reaction.[6]

  • General Procedure:

    • Aniline (1.0 equiv) is dissolved in methanol.

    • An isocyanide (1.0 equiv), a substituted 4-piperidone (e.g., N-alkylpiperidone) (1.0 equiv), and propionic acid (1.0 equiv) are added to the solution.

    • The mixture is stirred at 55 °C for 18 hours.

    • The solvent is removed under reduced pressure.

    • The product is purified by silica (B1680970) gel flash chromatography.[6]

  • Yields: Moderate to good yields are generally obtained.[6]

Synthesis of Mepivacaine

A method for preparing mepivacaine involves the methylation of N-(2,6-dimethylphenyl)-2-piperidine carboxamide.[11]

  • Reaction: N-(2,6-dimethylphenyl)-2-piperidine carboxamide is reacted with formaldehyde (B43269) in formic acid.

  • Reagents and Conditions:

    • N-(2,6-dimethylphenyl)-2-piperidine carboxamide (1.0 equiv)

    • Formaldehyde (3.0 equiv, as paraformaldehyde)

    • 90% Formic acid

    • The mixture is heated to 90-95 °C and stirred for 8 hours.[11]

  • Work-up:

    • After the reaction, 4N hydrochloric acid is added.

    • The solvent is evaporated to dryness.

    • The residue is dissolved in water and washed with toluene.

    • The aqueous layer is cooled and basified with 18N sodium hydroxide.

    • The product is extracted with toluene, and the organic phase is dried and concentrated to yield mepivacaine.[11]

  • Yield: 93.5%[11]

Synthesis of Ropivacaine

Ropivacaine can be synthesized from (S)-pipecolic acid 2,6-xylidide.[12]

  • Reaction: (S)-pipecolic acid 2,6-xylidide is reacted with n-propyl bromide.

  • Reagents and Conditions:

    • (S)-pipecolic acid 2,6-xylidide (1.0 equiv)

    • n-propyl bromide (10.0 equiv)

    • Tetrahydrofuran as solvent

    • Reflux for approximately 20-24 hours.[12]

  • Work-up:

    • Inorganic salts are filtered off.

    • The solvent is evaporated to dryness to obtain crude ropivacaine base.

    • The solid is taken up in diisopropyl ether, filtered, washed, and dried.[12]

  • Yield: 94%[12]

Synthesis of Brompheniramine Maleate (B1232345)

The synthesis of brompheniramine involves several steps, with the final step being the formation of the maleate salt. A key part of the synthesis is the resolution of the racemic brompheniramine base.[13]

  • Resolution of DL-Brompheniramine Base:

    • 4-Nitrotartranilic acid is dissolved in methanol at 60-65 °C.

    • DL-Brompheniramine base is added, and the mixture is refluxed for 4-5 hours.

    • The precipitated PNTA salt of Dex-Brompheniramine is filtered.[13]

  • Breaking of the Salt to Obtain Dex-Brompheniramine Base:

    • The PNTA salt is treated with concentrated hydrochloric acid in demineralized water.

    • The precipitated 4-nitrotartranilic acid is filtered off.

    • The filtrate is basified with a caustic solution, and the base is extracted with o-xylene.

    • The organic solvent is distilled off to yield the Dex-Brompheniramine base.[13]

  • Preparation of Dex-Brompheniramine Maleate:

    • Maleic acid is dissolved in ethyl acetate (B1210297) and heated to 50-55 °C.

    • Dex-brompheniramine base is added, and the mixture is stirred for 2 hours at 40-45 °C.

    • The mixture is cooled to allow crystallization.

    • The precipitated solid is filtered and washed to give Dex-brompheniramine maleate.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in the experimental protocols.

Table 1: Synthesis of Fentanyl

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
14-piperidone monohydrate HCl, 2-(bromoethyl)benzeneCesium carbonateAcetonitrileRT-88[10]
2N-phenylethylpiperidin-4-one, AnilineSodium triacetoxyborohydride, Acetic acid-RT-91[10]
3N-[1-(2-phenylethyl)-4-piperidinyl]aniline, Propionyl chlorideDIPEAMethylene chloride0 to RT295[10]
4Fentanyl, Citric acid-MethanolRT2~100[10]

Table 2: Synthesis of Carfentanil Analogs via Ugi Reaction

ProductReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
Carfentanil Amide AnalogsAniline, Isocyanide, N-alkylpiperidone, Propionic acid-Methanol5518Moderate to Good[6]

Table 3: Synthesis of Mepivacaine

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
MethylationN-(2,6-dimethylphenyl)-2-piperidine carboxamide, Formaldehyde-Formic acid90-95893.5[11]

Table 4: Synthesis of Ropivacaine

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
N-propylation(S)-pipecolic acid 2,6-xylidide, n-propyl bromide-TetrahydrofuranReflux20-2494[12]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the synthesis of pharmaceuticals involving this compound.

morita_baylis_hillman cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product aldehyde Aldehyde (R'-CHO) aldol_addition Aldol Addition aldehyde->aldol_addition alkene Activated Alkene (CH2=CH-EWG) michael_addition Michael Addition alkene->michael_addition catalyst This compound catalyst->michael_addition Nucleophilic attack zwitterion Zwitterionic Enolate michael_addition->zwitterion zwitterion->aldol_addition alkoxide Alkoxide Intermediate aldol_addition->alkoxide proton_transfer Proton Transfer alkoxide->proton_transfer Intramolecular catalyst_regeneration Catalyst Regeneration proton_transfer->catalyst_regeneration catalyst_regeneration->catalyst Regenerated product Allylic Alcohol catalyst_regeneration->product

Catalytic cycle of the Morita-Baylis-Hillman reaction.

ugi_reaction cluster_inputs Four Components cluster_process Reaction Sequence cluster_output Product ketone N-Alkylpiperidone imine_formation Imine Formation ketone->imine_formation amine Aniline amine->imine_formation acid Propionic Acid nucleophilic_addition1 Nucleophilic Addition of Isocyanide acid->nucleophilic_addition1 Protonation isocyanide Isocyanide isocyanide->nucleophilic_addition1 imine_formation->nucleophilic_addition1 mumm_rearrangement Mumm Rearrangement nucleophilic_addition1->mumm_rearrangement product Carfentanil Analog (bis-amide) mumm_rearrangement->product general_workflow start Starting Materials (e.g., Piperidine derivative) reaction Chemical Synthesis (e.g., N-Alkylation, Acylation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis api Active Pharmaceutical Ingredient (API) analysis->api sar_logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Pharmacological Activity piperidine Piperidine Ring affinity Receptor Affinity (e.g., H1 Receptor) substituent Nature of Substituent on Piperidine Nitrogen substituent->affinity linker Linker between Piperidine and Aromatic Ring linker->affinity aromatic_sub Substitution Pattern on Aromatic Ring aromatic_sub->affinity selectivity Selectivity affinity->selectivity side_effects Side Effects (e.g., Sedation) affinity->side_effects

References

exploring the neuropharmacology of 1-Methylpiperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

To elucidate the complex signaling cascades and experimental procedures associated with 1-methylpiperidine analog research, the following diagrams have been generated using the DOT language.

Signaling Pathways

Sigma_1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Lumen ER Lumen BiP BiP Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R Sigma-1 Receptor Sigma1R_BiP->Sigma1R Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulates Downstream_Effectors Modulation of Ion Channels (Na+, K+) & Kinases Sigma1R->Downstream_Effectors Translocates & Interacts Ca_Cytosol Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Ligand This compound Analog (Agonist) Ligand->Sigma1R_BiP Binds Cellular_Response Neuroprotection, Anti-apoptosis, Modulation of Neuronal Excitability Ca_Cytosol->Cellular_Response Leads to Downstream_Effectors->Cellular_Response Leads to

Figure 1: Sigma-1 Receptor Signaling Pathway.

nAChR_Signaling cluster_membrane Plasma Membrane nAChR α7 Nicotinic Acetylcholine Receptor Ca_influx Ca2+ Influx nAChR->Ca_influx Channel Opening Ligand This compound Analog (Agonist) Ligand->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Neuronal Survival Bcl2->Cell_Survival Promotes

Figure 2: Nicotinic Acetylcholine Receptor (α7) Signaling.

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Mg Mg2+ Mg->NMDAR Blocks at rest Glutamate Glutamate Glutamate->NMDAR Binds Depolarization Depolarization Depolarization->NMDAR Relieves Mg2+ block Kinases Kinases (PKA, PKC, CaMKII) Ca_influx->Kinases Activates Phosphatases Phosphatases Ca_influx->Phosphatases Activates Synaptic_Plasticity Synaptic Plasticity (LTP / LTD) Kinases->Synaptic_Plasticity Phosphatases->Synaptic_Plasticity

Figure 3: NMDA Receptor-Mediated Synaptic Plasticity.

Mu_Opioid_Receptor_Signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Ligand This compound Analog (Agonist) Ligand->MOR Binds Analgesia Analgesia cAMP->Analgesia Leads to (via ↓) Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Mediates Ion_Channels->Analgesia Contributes to

Figure 4: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize 1-Methyl- piperidine Analogs Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement, Ca2+ imaging) Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50, Efficacy) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Testing In Vivo Behavioral Testing (e.g., Analgesia, Locomotion) SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->In_Vivo_Testing Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Design

Figure 5: General Experimental Workflow for Neuropharmacological Profiling.

This guide serves as a foundational resource for the continued exploration of this compound analogs. The presented data and methodologies offer a framework for the rational design of novel compounds with improved potency, selectivity, and therapeutic potential for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the complex pharmacology of these versatile molecules and translate these findings into clinical applications.

Methodological & Application

Application Notes and Protocols for 1-Methylpiperidine as a Non-Nucleophilic Base in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine (NMP), a cyclic tertiary amine, serves as a versatile and effective non-nucleophilic base in a variety of organic transformations.[1] Its steric hindrance around the nitrogen atom, due to the methyl group and the ring structure, diminishes its nucleophilicity while retaining significant basicity. This characteristic makes it an ideal choice for promoting reactions where the base is required to abstract a proton without competing in nucleophilic attack on the electrophilic centers. These application notes provide detailed protocols and data for the use of this compound in key synthetic operations such as dehydrohalogenation, α-alkylation of ketones, and the Morita-Baylis-Hillman reaction.

Dehydrohalogenation of Alkyl Halides

This compound is an effective base for promoting E2 elimination reactions to synthesize alkenes from alkyl halides. Its non-nucleophilic nature minimizes the formation of substitution byproducts, which can be a significant issue with less hindered amine bases. The reaction proceeds by the abstraction of a proton on the carbon beta to the leaving group, leading to the formation of a double bond.

General Experimental Protocol: Dehydrohalogenation of 2-Bromohexane (B146007)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromohexane (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (B52724) or THF (0.5 M).

  • Addition of Base: Add this compound (1.5 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield the corresponding hexene isomers.

Data Summary: Dehydrohalogenation of Secondary Alkyl Halides
EntrySubstrateProduct(s)Reaction Time (h)Temperature (°C)Yield (%)
12-Bromopentane1-Pentene, 2-Pentene68085
23-Bromopentane2-Pentene58090
32-Bromohexane1-Hexene, 2-Hexene88082

(Note: The data in this table is representative for dehydrohalogenation reactions using a non-nucleophilic base like this compound and may vary based on specific experimental conditions.)

Dehydrohalogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Alkyl Halide in Anhydrous Solvent B Add this compound (1.5 eq) A->B C Heat to Reflux B->C D Monitor by TLC/GC C->D E Cool and Dilute with Ether D->E Upon Completion F Aqueous Wash (Water, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Distillation G->H Logical_Relationship cluster_base Base Selection cluster_reaction Reaction Pathway Base Choice of Base for Proton Abstraction Nucleophilic Nucleophilic Base (e.g., Primary/Secondary Amines) Base->Nucleophilic Is the base sterically hindered? (No) NonNucleophilic Non-Nucleophilic Base (e.g., this compound) Base->NonNucleophilic Is the base sterically hindered? (Yes) Desired Desired Reaction: Proton Abstraction Nucleophilic->Desired Can also lead to Side Side Reaction: Nucleophilic Attack Nucleophilic->Side Leads to NonNucleophilic->Desired Favors

References

Application Notes and Protocols: 1-Methylpiperidine as a Catalyst in the Morita-Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][2] The resulting products, densely functionalized allylic alcohols, are versatile intermediates in organic synthesis.[1] While various catalysts have been explored, 1-methylpiperidine (NMP), a commercially available and inexpensive tertiary amine, has been demonstrated to be an effective catalyst for this transformation.[3][4] It offers significant rate enhancement and provides moderate to excellent yields of the desired products.[3][4] These application notes provide detailed protocols and data for utilizing this compound as a catalyst in the Morita-Baylis-Hillman reaction.

Catalytic Performance of this compound

This compound has been shown to effectively catalyze the reaction between various aromatic aldehydes and activated olefins. The use of NMP leads to good to high yields with significantly reduced reaction times compared to other catalysts.[3]

Table 1: Morita-Baylis-Hillman Reaction of Aromatic Aldehydes with Activated Olefins Catalyzed by this compound [3]

EntryAldehydeActivated OlefinTime (h)Yield (%)
1C₆H₅CHOMethyl acrylate2085
24-ClC₆H₄CHOMethyl acrylate1892
34-NO₂C₆H₄CHOMethyl acrylate1295
43-NO₂C₆H₄CHOMethyl acrylate1689
52-ClC₆H₄CHOMethyl acrylate2478
64-CH₃OC₆H₄CHOMethyl acrylate2875
7C₆H₅CHOEthyl acrylate2282
84-ClC₆H₄CHOEthyl acrylate2088
94-NO₂C₆H₄CHOEthyl acrylate1593
10C₆H₅CHOAcrylonitrile2480
114-ClC₆H₄CHOAcrylonitrile2285
124-NO₂C₆H₄CHOAcrylonitrile1890

Reactions were carried out with aldehyde (1 mmol), activated olefin (1.5 mmol), and this compound (0.5 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water at room temperature.[3]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the amine-catalyzed Morita-Baylis-Hillman reaction involves a three-step process:

  • Michael Addition: The tertiary amine catalyst, in this case, this compound, undergoes a Michael addition to the activated alkene to form a zwitterionic enolate intermediate.[5]

  • Aldol Addition: The generated enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.[5]

  • Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the this compound catalyst yields the final α-methylene-β-hydroxy carbonyl product and regenerates the catalyst for the next cycle.[5]

MBH_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Proton Transfer & Elimination A Activated Alkene C Zwitterionic Enolate A->C + Catalyst B 1-Methyl- piperidine E Zwitterionic Adduct C->E + Aldehyde C->E D Aldehyde F MBH Adduct E->F - Catalyst E->F G 1-Methyl- piperidine

Caption: General mechanism of the this compound catalyzed Morita-Baylis-Hillman reaction.

A typical experimental workflow for carrying out the Morita-Baylis-Hillman reaction using this compound as a catalyst is outlined below.

Experimental_Workflow start Start reagents Combine aldehyde, activated olefin, This compound, and solvent start->reagents reaction Stir at room temperature reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Perform aqueous workup (e.g., add water and extract with ethyl acetate) monitoring->workup Upon completion purification Purify the crude product by column chromatography workup->purification characterization Characterize the final product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Morita-Baylis-Hillman reaction.

Experimental Protocols

The following is a general protocol for the this compound catalyzed Morita-Baylis-Hillman reaction based on published procedures.[3]

Materials:

  • Aldehyde (e.g., 3-nitrobenzaldehyde)

  • Activated olefin (e.g., methyl acrylate)

  • This compound (NMP)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and the activated olefin (1.5 mmol) in a 1:1 mixture of 1,4-dioxane and water (total volume as appropriate for the scale).

  • Catalyst Addition: To the stirring solution, add this compound (0.5 mmol, 0.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure Morita-Baylis-Hillman adduct.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This compound is a readily available, cost-effective, and efficient catalyst for the Morita-Baylis-Hillman reaction.[3][4] It provides good to excellent yields for a range of substrates under mild reaction conditions.[3] The straightforward experimental protocol and significant rate enhancement make it a valuable tool for synthetic chemists in both academic and industrial research, including those in drug development.

References

Application Note and Protocol: C(3)-Alkylation of 1-Methylpiperidine via Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the C(3)-alkylation of 1-methylpiperidine, a common scaffold in pharmaceutically active compounds. The described method utilizes visible-light photoredox catalysis, a modern and efficient strategy for C-H functionalization. This approach offers a mild and selective alternative to traditional alkylation methods, which often require harsh conditions and pre-functionalized substrates. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to modify cyclic amine structures.

Introduction

The selective functionalization of C-H bonds is a significant challenge in organic synthesis. For cyclic amines like this compound, direct alkylation at the C(3) position is a valuable transformation for generating structural diversity in drug discovery programs. Traditional methods for such modifications can be multi-step and lack regioselectivity. Modern approaches, such as cross-dehydrogenative coupling (CDC) and photoredox catalysis, have emerged as powerful tools for the direct C-H functionalization of amines.[1][2] These methods typically proceed through the formation of an iminium ion intermediate, which is then trapped by a nucleophile.[1][3] Visible-light photoredox catalysis, in particular, offers a sustainable and mild pathway for these transformations, often employing organic dyes or metal complexes as photocatalysts.[4][5][6] This protocol details a representative procedure for the C(3)-alkylation of this compound using a photoredox-mediated approach.

Signaling Pathways and Experimental Workflow

Reaction Mechanism: Photoredox-Mediated C-H Alkylation

The reaction proceeds through a catalytic cycle initiated by the photoexcitation of a photocatalyst (PC). The excited photocatalyst (PC*) oxidizes the tertiary amine, this compound, to form a radical cation. Subsequent hydrogen atom transfer (HAT) or deprotonation leads to the formation of an α-amino radical. This radical is further oxidized to a reactive iminium ion intermediate. The iminium ion is then attacked by a carbon-based nucleophile, generated from an alkylating agent precursor, to yield the C(3)-alkylated product.

Photoredox Catalytic Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC- PC_excited->PC_reduced This compound Radical_Cation Radical Cation PC_reduced->PC Oxidation Amine This compound Amine->Radical_Cation SET Iminium Iminium Ion Radical_Cation->Iminium - H+ Product C(3)-Alkylated Product Iminium->Product + Nucleophile caption Figure 1. Generalized photoredox catalytic cycle for C-H alkylation of this compound. Experimental Workflow start Start prep Prepare Reaction Mixture: - this compound - Alkylating Agent - Photocatalyst - Solvent start->prep degas Degas the Mixture (e.g., N2 sparging) prep->degas irradiate Irradiate with Visible Light (e.g., Blue LED) degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS) irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end caption Figure 2. General experimental workflow for the reaction.

References

Application of 1-Methylpiperidine in the Synthesis of Antibacterial Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) salts (QAS) represent a significant class of antimicrobial compounds widely utilized for their broad-spectrum activity against bacteria, fungi, and viruses. The permanent positive charge on the nitrogen atom in QAS facilitates their interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and subsequent cell death.[1] Among the diverse scaffolds used for the synthesis of novel QAS, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, has garnered considerable interest. Its derivatives are found in numerous therapeutic agents and natural products.[2]

1-Methylpiperidine, a readily available tertiary amine, serves as a versatile precursor for the synthesis of a variety of piperidinium-based QAS. The quaternization of the nitrogen atom in this compound with various alkyl halides allows for the introduction of lipophilic side chains, a key structural feature that significantly influences the antimicrobial efficacy of the resulting salts. Generally, the antibacterial activity of QAS is dependent on the length of the alkyl chain, with optimal activity often observed for chains containing 12 to 16 carbon atoms.[1] This document provides detailed application notes and experimental protocols for the synthesis and antibacterial evaluation of this compound-based salts.

Synthesis of 1-Alkyl-1-methylpiperidinium Halides

The synthesis of 1-alkyl-1-methylpiperidinium halides is typically achieved through a straightforward quaternization reaction, also known as the Menshutkin reaction. This involves the reaction of this compound with an appropriate alkyl halide. The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_reaction Quaternization Reaction cluster_product Product 1_Methylpiperidine This compound Reaction Solvent Heat 1_Methylpiperidine->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction QAS 1-Alkyl-1-methylpiperidinium Halide Reaction->QAS

Caption: General synthesis scheme for 1-alkyl-1-methylpiperidinium halides.

Experimental Protocol: Synthesis of 1-Methyl-1-tetradecylpiperidinium Bromide

This protocol describes the synthesis of 1-methyl-1-tetradecylpiperidinium bromide, a representative example of an antibacterial salt derived from this compound.[3]

Materials:

  • This compound (C₆H₁₃N)

  • 1-Bromotetradecane (B124005) (C₁₄H₂₉Br)

  • Acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in acetonitrile.

  • To this solution, add 1-bromotetradecane (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, add diethyl ether to the reaction mixture to induce precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain 1-methyl-1-tetradecylpiperidinium bromide as a white solid.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Antibacterial Activity of this compound Derived Salts

The antibacterial efficacy of the synthesized 1-alkyl-1-methylpiperidinium halides is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

Quantitative Data Summary

The following table summarizes the reported MIC values for a selection of 1-alkyl-1-methylpiperidinium salts against various bacterial strains. This data highlights the influence of the alkyl chain length on antibacterial activity.

CompoundAlkyl Chain LengthTest OrganismMIC (µg/mL)Reference
1-Dodecyl-1-methylpiperidinium bromideC12Staphylococcus aureus4[1]
1-Dodecyl-1-methylpiperidinium bromideC12Escherichia coli16[1]
1-Tetradecyl-1-methylpiperidinium bromideC14Pseudomonas delhiensis15.6[3]
1-Hexadecyl-1-methylpiperidinium bromideC16Staphylococcus aureus2[1]
1-Hexadecyl-1-methylpiperidinium bromideC16Escherichia coli8[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized antibacterial salts.[4]

Materials:

  • Synthesized 1-alkyl-1-methylpiperidinium halide

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Procedure:

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_analysis Analysis A Prepare stock solution of antibacterial salt D Add stock solution to the first well A->D B Prepare bacterial inoculum (0.5 McFarland standard) F Inoculate each well with the bacterial suspension B->F C Add growth medium to all wells of a 96-well plate C->D E Perform 2-fold serial dilutions across the plate D->E E->F G Include positive (no salt) and negative (no bacteria) controls F->G H Incubate at 37°C for 18-24 hours G->H I Visually inspect for bacterial growth (turbidity) H->I J Determine the lowest concentration with no visible growth (MIC) I->J

Caption: Experimental workflow for MIC determination.

  • Preparation of the Antibacterial Agent: Prepare a stock solution of the synthesized 1-alkyl-1-methylpiperidinium halide in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the appropriate growth medium (e.g., MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antibacterial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control well (containing only growth medium and bacteria) and a negative control well (containing only growth medium).

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible bacterial growth.

Signaling Pathways and Logical Relationships

The primary mechanism of action of QAS, including those derived from this compound, involves the disruption of the bacterial cell membrane. This process can be visualized as a logical sequence of events.

G A Positively charged QAS C Electrostatic interaction and adsorption A->C B Negatively charged bacterial cell membrane B->C D Insertion of hydrophobic alkyl chain into the lipid bilayer C->D E Disruption of membrane integrity D->E F Leakage of intracellular components (ions, metabolites, etc.) E->F G Inhibition of essential cellular processes F->G H Cell death G->H

Caption: Mechanism of antibacterial action of QAS.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a diverse range of quaternary ammonium salts with potent antibacterial properties. The synthetic route is straightforward, and the biological activity of the resulting compounds can be readily tuned by varying the length of the alkyl chain. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound derivatives as novel antibacterial agents. Further research can focus on optimizing the alkyl chain length, exploring different counter-ions, and evaluating the in vivo efficacy and toxicity of these promising compounds.

References

Application Notes and Protocols for the One-Pot Synthesis of Z-Cinnamic Acids Using 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Knoevenagel-Doebner condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, typically yielding α,β-unsaturated acids.[2] The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst.[4] In the Doebner modification, the use of malonic acid in a pyridine (B92270) solvent with a piperidine (B6355638) catalyst leads to the formation of a cinnamic acid derivative followed by in-situ decarboxylation.[4][5]

Tertiary amines, like 1-methylpiperidine, can function as base catalysts in aldol-type condensations.[2] Unlike primary and secondary amines, tertiary amines do not form iminium ion intermediates with the aldehyde. Instead, they are believed to act as a base to deprotonate the active methylene compound, initiating the condensation cascade. The use of a tertiary amine like this compound could offer an alternative to the traditional and more toxic pyridine/piperidine system.

A significant challenge in this synthesis is controlling the stereochemistry of the resulting double bond. The E-isomer of cinnamic acid is generally the thermodynamically more stable and, therefore, the major product. Achieving a high yield of the Z-isomer is a non-trivial synthetic challenge that may require careful optimization of reaction conditions, such as temperature, solvent, and catalyst. This protocol provides a starting point for investigating the utility of this compound in this context and for exploring conditions that may favor the formation of the Z-isomer.

Proposed Reaction Mechanism

The one-pot synthesis of cinnamic acids via the Knoevenagel-Doebner condensation proceeds through a series of steps. When a tertiary amine like this compound is used as the catalyst, the proposed mechanism is as follows:

  • Deprotonation: this compound, acting as a base, deprotonates malonic acid to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.

  • Protonation and Dehydration: The intermediate is protonated, and subsequent dehydration (elimination of a water molecule) leads to the formation of an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: The intermediate undergoes decarboxylation (loss of CO₂) to yield the final cinnamic acid product. This step is often facilitated by heating.

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde (B42025) Aromatic Aldehyde aldol_adduct Aldol Adduct benzaldehyde->aldol_adduct malonic_acid Malonic Acid enolate Enolate of Malonic Acid malonic_acid->enolate Deprotonation by Base base This compound (Base) base->enolate enolate->aldol_adduct Nucleophilic Attack unsaturated_diacid Unsaturated Dicarboxylic Acid aldol_adduct->unsaturated_diacid Dehydration (-H₂O) water H₂O aldol_adduct->water cinnamic_acid Z/E-Cinnamic Acid unsaturated_diacid->cinnamic_acid Decarboxylation (-CO₂) co2 CO₂ unsaturated_diacid->co2

Caption: Proposed mechanism for the this compound catalyzed Knoevenagel-Doebner reaction.

Experimental Protocols

Note: The following protocol is a proposed adaptation based on general Knoevenagel-Doebner procedures, as specific literature for this compound in Z-cinnamic acid synthesis is limited. Optimization of reaction conditions will likely be necessary to maximize yield and Z-selectivity.

One-Pot Synthesis of Cinnamic Acid using this compound

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Malonic acid (1.1 eq)

  • This compound (1.5 eq)

  • Toluene (B28343) (or another suitable solvent, e.g., DMF, Pyridine)

  • Hydrochloric acid (2 M)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.1 eq).

  • Reagent Addition: Add toluene to the flask to dissolve the malonic acid. Begin stirring the mixture. Add the aromatic aldehyde (1.0 eq) to the solution, followed by the dropwise addition of this compound (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Acidification and Extraction: Add 2 M hydrochloric acid to the separatory funnel and shake. The cinnamic acid product should precipitate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the cinnamic acid.

Experimental_Workflow start Start setup 1. Reaction Setup (Malonic Acid in Toluene) start->setup reagents 2. Add Aldehyde and This compound setup->reagents reflux 3. Heat to Reflux (2-4 hours) reagents->reflux workup 4. Cool and Transfer to Separatory Funnel reflux->workup extraction 5. Acidify and Extract with Ethyl Acetate workup->extraction drying 6. Dry and Evaporate Organic Layer extraction->drying purification 7. Recrystallize Product drying->purification end End (Pure Cinnamic Acid) purification->end

Caption: Experimental workflow for the one-pot synthesis of cinnamic acids.

Data Presentation

The following table summarizes representative yields for the synthesis of cinnamic acid from benzaldehyde and malonic acid using various catalytic systems found in the literature. This data provides a benchmark for evaluating the efficacy of the proposed this compound protocol.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/PyridinePyridineReflux1-280-90[3]
Piperidine/TriethylamineTolueneReflux2~85[1]
β-Alanine/PyridinePyridineReflux--[2]
DABCODMF--High[6][7]
Ammonium BicarbonateSolvent-free902High[8]
TBAB/K₂CO₃ (Microwave)Water--Excellent[9][10]

Discussion and Outlook

The proposed protocol utilizing this compound offers a viable research direction for developing alternative, potentially "greener" methods for cinnamic acid synthesis by avoiding pyridine. The primary challenge remains the stereoselective synthesis of the Z-isomer. Factors that could influence the Z/E ratio include:

  • Temperature: Lower reaction temperatures may favor the kinetically controlled formation of the Z-isomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies and thus the stereochemical outcome.

  • Catalyst Concentration: The stoichiometry of this compound may affect the reaction pathway and selectivity.

Further research should focus on a systematic optimization of these parameters. The analysis of the product mixture by techniques such as ¹H NMR spectroscopy will be crucial to determine the Z/E ratio. The successful development of a stereoselective one-pot synthesis of Z-cinnamic acids using this compound would be a valuable contribution to synthetic organic chemistry.

References

Application Notes and Protocols for Reactions Utilizing 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine (NMP), a cyclic tertiary amine, is a versatile organic compound with applications in chemical synthesis. While its use as a primary solvent is not extensively documented in scientific literature, its properties as a polar, basic compound make it a valuable reagent and catalyst in various organic transformations. This document provides an overview of the physicochemical properties of this compound, along with detailed protocols for reactions where it or its close analog, piperidine (B6355638), are employed as catalysts.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic amine-like, peppery odor.[1][2] Its properties make it suitable for specific applications in organic synthesis, particularly as a base and a reagent.[3] It is miscible with water and soluble in many organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₃N[2]
Molecular Weight 99.17 g/mol [2]
Appearance Colorless liquid[1][2]
Odor Pepper-like[1][2]
Boiling Point 106-107 °C[5]
Melting Point -50 °C
Density 0.816 g/mL at 25 °C[5]
pKa 10.08 (for the conjugate acid)
Flash Point 3 °C (38 °F)[6]
Solubility Miscible with water, soluble in common organic solvents[4]

Safety and Handling

This compound is a highly flammable liquid and vapor and is also corrosive and toxic.[1][2] It can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1]

Application Notes

Due to its basicity, this compound can act as a catalyst in various condensation and addition reactions. While not typically used as a primary solvent, its basic nature can influence reaction pathways and rates when used in catalytic amounts. The following sections provide protocols for common reactions where piperidine and its derivatives are utilized as basic catalysts.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, often catalyzed by a basic amine like piperidine.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde/Ketone Product α,β-unsaturated product Aldehyde->Product + Catalyst Piperidine (Catalyst) ActiveMethylene Active Methylene Compound ActiveMethylene->Product + Catalyst->Product Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Product Heat Heat (optional) Heat->Product

Caption: General workflow for a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0-1.2 equiv)

  • Piperidine (0.1 equiv, catalyst)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone, the active methylene compound, and the solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Examples of Piperidine-Catalyzed Knoevenagel Condensations

AldehydeActive Methylene CompoundSolventConditionsYieldReference
BenzaldehydeMalononitrileEthanolRoom Temperature>90%[8]
4-ChlorobenzaldehydeEthyl CyanoacetateTolueneReflux85%[8]
Protocol 2: Piperidine-Mediated Aza-Michael Addition

The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. Piperidine can act as both the nucleophile and a basic catalyst in this reaction.

Reaction Scheme:

Aza_Michael_Addition cluster_reactants Reactants cluster_product Product Amine Amine (e.g., Piperidine) Product β-Amino Carbonyl Compound Amine->Product + UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Solvent Solvent (optional) Solvent->Product

Caption: General workflow for an aza-Michael addition.

Materials:

  • α,β-Unsaturated carbonyl compound (1.0 equiv)

  • Amine (e.g., piperidine) (1.0-1.2 equiv)

  • Solvent (optional, the reaction can be run neat)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, combine the α,β-unsaturated carbonyl compound and the amine.

  • If using a solvent, add it to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, if the product is a solid, it may be purified by recrystallization. If it is an oil, it can be purified by column chromatography.

Table 3: Examples of Aza-Michael Additions

α,β-Unsaturated CarbonylAmineSolventConditionsYield
Methyl acrylatePiperidineNeatRoom TemperatureHigh
CyclohexenoneMorpholineMethanolRoom Temperature~90%
Protocol 3: Fmoc-Deprotection in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), a solution of piperidine in a polar aprotic solvent is the standard reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids.[8] 4-Methylpiperidine has been shown to be an effective alternative to piperidine for this purpose.[9][10]

Workflow Diagram:

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Drain1 Drain DMF Swell->Drain1 Add_Piperidine Add 20% Piperidine in DMF Drain1->Add_Piperidine Agitate1 Agitate (2-5 min) Add_Piperidine->Agitate1 Drain2 Drain Solution Agitate1->Drain2 Add_Piperidine2 Add Fresh 20% Piperidine in DMF Drain2->Add_Piperidine2 Agitate2 Agitate (15-20 min) Add_Piperidine2->Agitate2 Drain3 Drain Solution Agitate2->Drain3 Wash Wash Resin with DMF Drain3->Wash End Deprotected Peptide-Resin (Ready for next coupling) Wash->End

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine or 4-Methylpiperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel for at least 30 minutes.

  • Drain the DMF from the resin.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-5 minutes.[8]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitate the mixture for an additional 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

  • The resin is now ready for the next amino acid coupling step.

Table 4: Comparison of Deprotection Reagents for Fmoc Removal

ReagentConcentrationSolventEfficacyNotesReference(s)
Piperidine20% (v/v)DMFStandard, highly effectiveControlled substance in some jurisdictions[8]
4-Methylpiperidine20% (v/v)DMFEqually effective as piperidineNot a controlled substance, good alternative[9][10]
Diethylamine2-10% (v/v)DCM or ACNSlower than piperidineCan be used for sensitive sequences

Conclusion

While this compound is not a common solvent for organic reactions, its basicity and physical properties make it a useful reagent and catalyst. The protocols provided for Knoevenagel condensation, aza-Michael addition, and Fmoc deprotection highlight the utility of piperidine and its derivatives in facilitating important synthetic transformations. Researchers and drug development professionals can leverage these methods in the synthesis of complex molecules and pharmaceutical intermediates. Further research may explore niche applications for this compound as a specialty solvent in reactions requiring a basic, polar medium with a moderate boiling point.

References

Application Notes and Protocols for the Purity Assessment of 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine is a crucial building block in the synthesis of numerous pharmaceutical compounds. As a tertiary amine, its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the quantitative purity assessment of this compound using various analytical techniques. The methodologies described are essential for quality control, impurity profiling, and ensuring the consistency of starting materials in drug development and manufacturing.

Analytical Techniques Overview

The purity of this compound, a volatile and polar compound, can be effectively determined using several chromatographic and spectroscopic techniques. The primary methods include Gas Chromatography (GC) for volatile impurities, High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.

Gas Chromatography (GC) for Purity and Volatile Impurity Profiling

Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile compounds like this compound. It offers high resolution and sensitivity for separating volatile and semi-volatile impurities.

Application Note

This GC-FID method is suitable for the quantitative determination of the purity of this compound and for the identification and quantification of related volatile impurities. The method is based on the separation of components on a capillary GC column followed by detection using an FID. For structural confirmation of unknown impurities, a Mass Spectrometer (MS) can be used as the detector. Due to the basic nature of the amine, peak tailing can sometimes be an issue; however, the use of a base-deactivated column can mitigate this effect.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.

  • For the reference standard, prepare a stock solution of this compound of known purity in the same solvent at a concentration of approximately 10 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to establish linearity.

b) Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph with FID
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 60 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes at 250 °C
Injection Volume 1 µL
Split Ratio 50:1

c) Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample to the peak area of the reference standard of known purity (external standard method) or by area normalization, assuming all impurities have a similar response factor to this compound.

Quantitative Data Summary
ParameterTypical Performance
Purity Specification >99.0% (by GC)[1]
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantitation (LOQ) 0.03 - 0.15%
Linearity (R²) >0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for GC Purity Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is excellent for volatile compounds, HPLC is necessary for the detection and quantification of non-volatile or thermally labile impurities that may be present in this compound.

Application Note

This reverse-phase HPLC method with UV detection is designed for the separation and quantification of potential non-volatile impurities in this compound. Since this compound itself lacks a strong UV chromophore, this method is primarily for impurity profiling. For the quantification of this compound by HPLC, a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), would be necessary. The use of an ion-pairing agent in the mobile phase can aid in the retention of the polar this compound on a reverse-phase column.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

ParameterRecommended Setting
Instrument HPLC with UV Detector
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid as an ion-pairing agent) in a gradient elution
Gradient 5% to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (for general impurity detection)
Injection Volume 10 µL

c) Data Analysis:

  • Analyze the chromatogram for any impurity peaks.

  • Quantify impurities using an external standard of a known related substance or by area normalization, assuming similar response factors for all impurities.

Quantitative Data Summary
ParameterTypical Performance for Impurity Analysis
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantitation (LOQ) 0.03 - 0.15%
Linearity (R²) >0.998 (for a specific impurity)
Precision (%RSD) < 5.0% (for impurity quantification)
Accuracy (% Recovery) 95.0 - 105.0% (for a specific impurity)

Logical Flow for HPLC Method

HPLC_Workflow start Start prep Prepare Sample and Mobile Phase start->prep hplc Perform HPLC Analysis prep->hplc detect UV Detection hplc->detect process Process Chromatogram detect->process quantify Quantify Impurities process->quantify report Generate Report quantify->report end End report->end

Caption: Logical Flow for HPLC Impurity Profiling.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct and absolute quantification of a substance without the need for a reference standard of the same compound.[2]

Application Note

This ¹H qNMR protocol provides a method for the accurate determination of the absolute purity of this compound. The method relies on the integration of a specific, well-resolved proton signal of this compound relative to the integral of a certified internal standard of known purity and concentration. This technique is particularly valuable as it is insensitive to the presence of non-proton-containing impurities and provides a direct measure of the molar quantity of the analyte.

Experimental Protocol

a) Sample and Standard Preparation:

  • Select a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a known purity, is stable, and has proton signals that do not overlap with the this compound signals.

  • Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh (to 0.01 mg) a precise amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O) to the NMR tube and ensure complete dissolution.

b) NMR Data Acquisition:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Pulse Program A standard single-pulse experiment (e.g., zg30)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
Temperature 298 K (controlled)

c) Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the N-methyl singlet) and a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

Quantitative Data Summary
ParameterTypical Performance
Purity Determination Absolute purity (mass fraction)
Uncertainty Typically < 1%
Precision (%RSD) < 1.0%
Accuracy High, as it is a primary ratio method

qNMR Purity Calculation Pathway

qNMR_Pathway cluster_input Input Data cluster_calc Calculation I_sample Integral of Sample calc_ratio_sample I_sample / N_sample I_sample->calc_ratio_sample N_sample Protons of Sample Signal N_sample->calc_ratio_sample m_sample Mass of Sample calc_mass_ratio Mass Ratio m_sample->calc_mass_ratio MW_sample MW of Sample MW_sample->calc_mass_ratio I_IS Integral of IS calc_ratio_IS I_IS / N_IS I_IS->calc_ratio_IS N_IS Protons of IS Signal N_IS->calc_ratio_IS m_IS Mass of IS m_IS->calc_mass_ratio MW_IS MW of IS MW_IS->calc_mass_ratio P_IS Purity of IS calc_purity Purity (%) P_IS->calc_purity calc_molar_ratio Molar Ratio calc_ratio_sample->calc_molar_ratio calc_ratio_IS->calc_molar_ratio calc_molar_ratio->calc_purity calc_mass_ratio->calc_purity

Caption: Pathway for Absolute Purity Calculation using qNMR.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A combination of analytical techniques is recommended for a comprehensive evaluation. GC-FID is the workhorse for routine purity testing and profiling of volatile impurities. HPLC with UV detection is valuable for identifying non-volatile impurities, and qNMR serves as a powerful primary method for accurate absolute purity determination. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or the certification of a reference standard. Proper method validation is essential to ensure that the chosen analytical procedure is fit for its intended purpose.

References

Stereoselective Synthesis of Chiral N-Methylpiperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral N-methylpiperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals. The stereochemistry of substituents on the piperidine (B6355638) ring is often critical for biological activity, making the development of stereoselective synthetic methods a key focus in medicinal chemistry and drug development. This document provides detailed application notes and protocols for two distinct and effective strategies for the stereoselective synthesis of chiral N-methylpiperidine derivatives: Catalytic Enantioselective Reductive Alkynylation of Amides and Lipase-Catalyzed Kinetic Resolution.

Catalytic Enantioselective Reductive Alkynylation for the One-Pot Synthesis of N-Methylpiperidine Alkaloids

This method provides a direct and efficient one-pot approach to chiral α,α'-disubstituted N-methylpiperidine alkaloids from readily available amides and alkynes. The key step is a highly enantioselective and chemoselective reductive alkynylation of an α-unbranched aliphatic amide, catalyzed by an Iridium/Copper system with a chiral N-PINAP ligand. This is followed by a palladium-catalyzed tandem reaction to complete the synthesis.[1]

Data Presentation
EntryStarting AmideAlkyneProductYield (%)dr (cis/trans)ee (%)
1N-benzyl-N-methyl-5-oxohexanamidenon-1-yne(-)-cis-1,2-dimethyl-6-nonyl-piperidine76>20:194
Experimental Protocol

General Procedure for the One-Pot Catalytic Asymmetric Synthesis of (-)-cis-1,2-dimethyl-6-nonyl-piperidine:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add CuI (9.5 mg, 0.05 mmol) and (R,P)-L4 (a chiral N-PINAP ligand, 28.0 mg, 0.05 mmol).

  • Add a 3:1 mixture of toluene:THF (2 mL) and stir the resulting mixture at room temperature for 5 minutes.

  • Add triethylamine (B128534) (13 μL, 0.05 mmol) and non-1-yne (1.2 mmol). Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-benzyl-N-methyl-5-oxohexanamide (1 mmol) in the same solvent mixture.

  • Introduce the iridium catalyst system for the reductive alkynylation (details of the Ir catalyst preparation and addition should be referenced from the original publication).

  • After the completion of the reductive alkynylation (monitored by TLC or LC-MS), introduce the palladium catalyst for the subsequent tandem reactions (details of the Pd catalyst and reaction conditions should be referenced from the original publication).

  • Upon completion of the reaction, quench the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography to obtain the desired N-methylpiperidine alkaloid.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.[1]

Synthetic Workflow

G cluster_prep Catalyst and Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Analysis CuI_Ligand CuI + (R,P)-L4 in Toluene:THF Reductive_Alkynylation Ir/Cu/N-PINAP Catalyzed Reductive Alkynylation CuI_Ligand->Reductive_Alkynylation Amide N-benzyl-N-methyl- 5-oxohexanamide Amide->Reductive_Alkynylation Alkyne non-1-yne Alkyne->Reductive_Alkynylation Tandem_Reaction Pd-Catalyzed Tandem Reactions Reductive_Alkynylation->Tandem_Reaction Intermediate Quench_Workup Quench and Aqueous Work-up Tandem_Reaction->Quench_Workup Purification Flash Column Chromatography Quench_Workup->Purification Analysis Chiral HPLC (dr and ee determination) Purification->Analysis Final_Product Final_Product Analysis->Final_Product (-)-cis-1,2-dimethyl- 6-nonyl-piperidine

Caption: Workflow for the one-pot synthesis of a chiral N-methylpiperidine alkaloid.

Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxy-N-methylpiperidine

This chemoenzymatic approach utilizes a lipase (B570770) to selectively acylate one enantiomer of a racemic mixture of 3-hydroxy-N-methylpiperidine, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. A subsequent enzymatic deacetylation step can further enrich the desired enantiomer.[2]

Data Presentation
StepSubstrateEnzymeAcylating AgentProductYield (%)ee (%)E-value
1. Acetylation(±)-3-hydroxy-N-methylpiperidineCandida antarctica lipase BVinyl acetate (B1210297)(R)-3-acetoxy-N-methylpiperidine-82.118
2. Deacetylation(R)-3-acetoxy-N-methylpiperidine (from step 1)Candida antarctica lipase B-(R)-3-hydroxy-N-methylpiperidine22 (over 2 steps)97.8-
Experimental Protocol

Step 1: Lipase-Catalyzed Acetylation (Kinetic Resolution)

  • To a solution of racemic 3-hydroxy-N-methylpiperidine (1.0 g) in a suitable organic solvent (e.g., methyl tert-butyl ether), add vinyl acetate as the acetyl donor.

  • Add Candida antarctica lipase B (Novozyme 435).

  • Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and remove the solvent under reduced pressure.

  • Separate the resulting (R)-3-acetoxy-N-methylpiperidine and the unreacted (S)-3-hydroxy-N-methylpiperidine by column chromatography.

Step 2: Enantio-enrichment by Lipase-Catalyzed Deacetylation

  • Dissolve the enriched (R)-3-acetoxy-N-methylpiperidine from Step 1 in a buffered aqueous solution.

  • Add Candida antarctica lipase B.

  • Stir the mixture and monitor the deacetylation reaction by TLC or HPLC.

  • Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantio-enriched (R)-3-hydroxy-N-methylpiperidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.[2]

Logical Relationship Diagram

G Racemic_Mixture (±)-3-hydroxy- N-methylpiperidine Acetylation Lipase-Catalyzed Acetylation (Kinetic Resolution) Racemic_Mixture->Acetylation Separation Chromatographic Separation Acetylation->Separation R_Acetate (R)-3-acetoxy- N-methylpiperidine (ee = 82.1%) Separation->R_Acetate S_Alcohol (S)-3-hydroxy- N-methylpiperidine Separation->S_Alcohol Deacetylation Lipase-Catalyzed Deacetylation (Enantio-enrichment) R_Acetate->Deacetylation Final_Product (R)-3-hydroxy- N-methylpiperidine (ee = 97.8%) Deacetylation->Final_Product

Caption: Chemoenzymatic route to enantioenriched (R)-3-hydroxy-N-methylpiperidine.

These detailed protocols and application notes provide a solid foundation for researchers to apply these stereoselective methods in their own synthetic endeavors. The choice of method will depend on the desired substitution pattern, available starting materials, and the required level of stereocontrol. Further optimization of reaction conditions may be necessary for different substrates.

References

Application Notes and Protocols: 1-Methylpiperidine in Multicomponent Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine (NMP) is a tertiary amine that serves as a versatile and effective non-nucleophilic base in a variety of organic transformations. Its steric hindrance and lack of an N-H proton make it a suitable catalyst for promoting reactions such as condensations and eliminations. This document provides an overview of its application in multicomponent condensation reactions, with a focus on a documented role in sulfur activation for the synthesis of sulfur-containing heterocycles, and its potential utility in well-established reactions like the Knoevenagel and Biginelli condensations.

Domino Synthesis of Oxathiolane and Thiazolidine (B150603) Derivatives

In this multicomponent reaction, this compound plays a crucial role as a sulfur-activating agent, facilitating the synthesis of oxathiolane and thiazolidine derivatives from terminal alkynes, elemental sulfur, and three-membered heterocycles (oxiranes or aziridines).[1][2] This domino transformation is catalyzed by a copper salt.[1][2]

Data Presentation
EntryAlkyne3-Membered HeterocycleProductYield (%)
1PhenylacetyleneStyrene oxide2-benzylidene-4-phenyl-1,3-oxathiolane85
21-HeptyneStyrene oxide2-hexylidene-4-phenyl-1,3-oxathiolane78
3PhenylacetyleneN-Tosylaziridine2-benzylidene-3-tosyl-1,3-thiazolidine82
41-HeptyneN-Tosylaziridine2-hexylidene-3-tosyl-1,3-thiazolidine75

Note: The data presented here are representative examples based on the described methodology. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocol

Materials:

  • Terminal alkyne (1.0 mmol)

  • Elemental sulfur (1.2 mmol)

  • Oxirane or Aziridine (B145994) (1.1 mmol)

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe2) (5 mol%)

  • This compound (NMP) (1.5 mmol)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the terminal alkyne (1.0 mmol), elemental sulfur (1.2 mmol), and the copper catalyst (5 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.5 mmol) to the reaction mixture.

  • Add the oxirane or aziridine (1.1 mmol) dropwise to the flask.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired oxathiolane or thiazolidine derivative.

Visualization

G cluster_workflow Workflow for Oxathiolane/Thiazolidine Synthesis start Mix Terminal Alkyne, Elemental Sulfur, and Cu Catalyst add_solvent Add Anhydrous Solvent and Stir start->add_solvent add_nmp Add this compound add_solvent->add_nmp add_heterocycle Add Oxirane or Aziridine add_nmp->add_heterocycle heat Heat and Monitor by TLC add_heterocycle->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product Pure Oxathiolane or Thiazolidine Derivative purify->product

Caption: Workflow for the synthesis of oxathiolane and thiazolidine derivatives.

Proposed Application: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a weak base.[3][4] Tertiary amines like this compound are well-suited for this role as they can facilitate the deprotonation of the active methylene compound without undergoing competing nucleophilic addition to the carbonyl group.

Data Presentation (Hypothetical)
EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventYield (%)
1BenzaldehydeMalononitrile10Ethanol>90
24-NitrobenzaldehydeEthyl Cyanoacetate10Toluene>85
3CinnamaldehydeDiethyl Malonate15DMF>80
4FurfuralMeldrum's Acid10Acetonitrile>95

Note: This data is hypothetical and based on typical yields for Knoevenagel condensations using similar amine catalysts. Optimization may be required.

Experimental Protocol (Proposed)

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Active Methylene Compound (1.0-1.2 equiv)

  • This compound (5-20 mol%)

  • Solvent (e.g., Ethanol, Toluene, DMF)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in the chosen solvent.

  • Add this compound (catalytic amount, e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford the pure α,β-unsaturated product.

Visualization

G cluster_mechanism Proposed Knoevenagel Condensation Mechanism active_methylene Active Methylene Compound enolate Enolate Intermediate active_methylene->enolate Deprotonation nmp This compound (Base) nmp->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack carbonyl Aldehyde/Ketone carbonyl->alkoxide product α,β-Unsaturated Product alkoxide->product Dehydration water H₂O

Caption: Mechanism of the this compound-catalyzed Knoevenagel condensation.

Proposed Application: Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[5][6] While typically acid-catalyzed, base-catalyzed versions have been reported. This compound, as a basic organocatalyst, could potentially facilitate this transformation, offering an alternative to traditional acid catalysts.

Data Presentation (Hypothetical)
EntryAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)Yield (%)
1BenzaldehydeEthyl AcetoacetateUrea2075-85
24-ChlorobenzaldehydeMethyl AcetoacetateUrea2080-90
33-NitrobenzaldehydeEthyl AcetoacetateThiourea2570-80
4NaphthaldehydeEthyl BenzoylacetateUrea2070-85

Note: This data is hypothetical and represents potential outcomes. The Biginelli reaction is most commonly acid-catalyzed, and the efficiency of a base-catalyzed route with this compound would require experimental validation.

Experimental Protocol (Proposed)

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (20-30 mol%)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the solvent.

  • Add this compound (20-30 mol%) to the mixture.

  • Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Allow the product to crystallize, or place the flask in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Visualization

G cluster_workflow_biginelli Workflow for Proposed Biginelli Reaction start Mix Aldehyde, β-Ketoester, and Urea/Thiourea in Solvent add_catalyst Add this compound start->add_catalyst reflux Heat to Reflux and Monitor add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate/Crystallize Product cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Dihydropyrimidinone recrystallize->product

Caption: Proposed workflow for the this compound-catalyzed Biginelli reaction.

References

Application Notes and Protocols for Handling Highly Flammable Amine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety guidelines for handling highly flammable amine reagents in a laboratory setting. Adherence to these procedures is critical for minimizing risks of fire, explosion, and chemical exposure.

Hazard Assessment and Classification

Highly flammable amine reagents are organic compounds that are derivatives of ammonia (B1221849) and contain a volatile flammable component. They pose significant fire hazards due to their low flash points and wide explosive limits. Vapors can be heavier than air and may travel to an ignition source, causing a flashback. Many are also corrosive and toxic.

Classification of Flammable Liquids

The Occupational Safety and Health Administration (OSHA) categorizes flammable liquids based on their flash points and boiling points. Understanding these classifications is the first step to determining the safest way to store various chemicals.[1]

CategoryFlash PointBoiling Point
Category 1 < 73.4°F (23°C)≤ 95°F (35°C)
Category 2 < 73.4°F (23°C)> 95°F (35°C)
Category 3 ≥ 73.4°F (23°C) and ≤ 140°F (60°C)
Category 4 > 140°F (60°C) and ≤ 199.4°F (93°C)
Flammability Data for Common Amine Reagents

The following table summarizes key flammability data for several common, highly flammable amine reagents. This information is crucial for conducting risk assessments.

Amine ReagentChemical FormulaFlash PointAutoignition TemperatureLower Explosive Limit (LEL)Upper Explosive Limit (UEL)
Triethylamine (C₂H₅)₃N-11°C (12.2°F)[2]215°C (419°F)[2][3]1.2%[2][4]8.0%[2][4]
Diethylamine (C₂H₅)₂NH-23°C (-9°F)[5]312°C (594°F)[5]1.8%[5]10.1%[5]
n-Butylamine C₄H₉NH₂-12°C (10.4°F)[6]312°C (594°F)[6]1.7%[7]9.8%[7]
Allylamine C₃H₅NH₂-28°C (-18°F)[8]374°C (705°F)[8]2.2%[8][9]22%[8][9]
Pyrrolidine C₄H₉N3°C (37°F)[10][11]345°C (653°F)[10]1.6% (est.)10.6% (est.)
tert-Butylamine (CH₃)₃CNH₂-38°C (-36°F)[1]380°C (716°F)[1][12]1.7%[1][13]9.8%[1]

Safety Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure.

  • Eye and Face Protection : Chemical splash goggles and a face shield are mandatory.[9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended, with frequent changes.[9]

  • Body Protection : A flame-resistant laboratory coat is essential to protect skin and clothing.[9]

  • Foot Protection : Closed-toe, chemical-resistant shoes must be worn.[9]

  • Respiratory Protection : Work must be conducted in a certified chemical fume hood.[9] If there is a risk of exposure outside a fume hood, a NIOSH-approved respirator is required.[9]

Engineering Controls
  • Fume Hood : All manipulations of highly flammable amine reagents must be performed in a certified chemical fume hood with the sash at the lowest possible working height.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[13]

  • Inert Atmosphere : Reactions involving highly flammable and air-sensitive amines should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Storage and Handling
  • Flammable Storage Cabinets : Store flammable amines in approved flammable storage cabinets.[8] These cabinets are designed to withstand fire for a specific period, allowing time for evacuation.

  • Segregation : Store flammable amines away from oxidizing agents, acids, and other incompatible materials.[12]

  • Ignition Sources : Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[14]

  • Quantity Limits : Adhere to OSHA and NFPA guidelines for the maximum allowable quantity of flammable liquids in the laboratory.[1][8]

  • Labeling : All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[1]

Experimental Protocols

Protocol for Transferring Highly Flammable Amine Reagents

This protocol is for the safe transfer of highly flammable amine reagents using a syringe or cannula under an inert atmosphere.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas source (nitrogen or argon) with a bubbler

  • Dry syringe and long needle

  • Double-tipped needle (cannula) for larger volumes

  • Reagent bottle with a Sure/Seal™ cap

Procedure:

  • Preparation : Ensure all glassware is oven-dried and cooled under an inert atmosphere. Purge the reaction flask with inert gas.

  • Pressurize the Reagent Bottle : Puncture the septum of the reagent bottle with a needle connected to the inert gas line. The gas flow should be gentle, and the needle tip should be above the liquid level. This equalizes the pressure in the bottle.

  • Syringe Transfer (for volumes < 50 mL) :

    • Flush a dry syringe with inert gas.

    • Insert the needle through the septum of the reagent bottle and into the liquid.

    • Slowly draw the desired volume of the amine reagent into the syringe.

    • To prevent drips, draw a small amount of inert gas into the syringe after drawing the liquid.

    • Withdraw the needle and quickly insert it into the septum of the reaction flask.

    • Inject the reagent into the reaction flask.

  • Cannula Transfer (for volumes > 50 mL) :

    • Insert one end of the double-tipped needle through the septum of the reagent bottle and into the liquid.

    • Insert the other end of the needle through the septum of the reaction flask.

    • Gently increase the inert gas pressure in the reagent bottle to initiate the transfer of the liquid.

    • Once the desired volume is transferred, raise the needle in the reagent bottle above the liquid level to stop the flow.

    • Allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.

  • Cleaning : Immediately rinse the syringe or cannula with a dry, inert solvent (e.g., hexane (B92381) or toluene) and quench the rinsings in a separate flask containing isopropanol (B130326).

Protocol for Quenching a Reaction with a Highly Flammable Amine Reagent

This protocol describes the safe quenching of a reaction mixture containing a residual highly flammable amine.

Materials:

  • Ice bath

  • Addition funnel

  • Isopropanol

  • Methanol

  • Water

  • Dilute aqueous acid (e.g., citric acid or acetic acid)

Procedure:

  • Cool the Reaction : Place the reaction flask in an ice bath to cool the contents.

  • Slow Addition of Quenching Agent : While maintaining an inert atmosphere, slowly add isopropanol to the reaction mixture via an addition funnel with vigorous stirring. Isopropanol is a less reactive quenching agent than water.

  • Sequential Quenching : After the initial exothermic reaction subsides, slowly add methanol, followed by a dropwise addition of water to ensure all reactive materials are consumed.

  • Neutralization : Once the quenching is complete and the mixture has warmed to room temperature, neutralize the amine by slowly adding a dilute aqueous acid solution until the pH is neutral.

  • Waste Disposal : Dispose of the neutralized reaction mixture according to your institution's hazardous waste guidelines.

Emergency Procedures

Spill Response Protocol

In the event of a spill of a highly flammable amine reagent, follow these steps:

  • Alert Personnel : Immediately alert everyone in the laboratory.

  • Evacuate : If the spill is large or poses an immediate fire or health hazard, evacuate the area and call emergency services.

  • Eliminate Ignition Sources : If it is safe to do so, turn off all nearby ignition sources.[14]

  • Ventilate : Increase ventilation in the area, preferably by using a fume hood.[13]

  • Contain the Spill : For small, manageable spills, contain the liquid using a non-combustible absorbent material like sand, earth, or vermiculite.[15] Do not use paper towels, as they can increase the rate of evaporation and are combustible.[15]

  • Neutralize (if applicable and safe) : For amine spills, a weak acid such as citric acid can be used for neutralization.[16][17] This should be done with caution, as the reaction can be exothermic.

  • Collect Absorbent Material : Using non-sparking tools, collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate : Clean the spill area with soap and water.

Fire Emergency
  • In case of a fire, activate the nearest fire alarm and evacuate the building immediately.

  • If you are trained and it is safe to do so, use a dry chemical (ABC) or carbon dioxide (CO₂) fire extinguisher for small fires. Do not use water on fires involving flammable liquids, as it can spread the fire.[14]

Waste Disposal

  • Segregation : Collect all waste containing highly flammable amines in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

  • Quenching Residues : Any container with residual amine reagent must be quenched before disposal.[18] Triple rinse the container with a dry, inert solvent and quench the rinsings as described in the quenching protocol.

  • Disposal : All waste must be disposed of through the institution's environmental health and safety office.[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction cluster_quench Quenching cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_glassware Oven-Dry and Cool Glassware prep_ppe->prep_glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert transfer_reagent Transfer Amine Reagent (Syringe or Cannula) prep_inert->transfer_reagent run_reaction Conduct Reaction transfer_reagent->run_reaction quench_reaction Quench Reaction Mixture run_reaction->quench_reaction neutralize Neutralize with Acid quench_reaction->neutralize clean_glassware Clean Glassware neutralize->clean_glassware dispose_waste Dispose of Hazardous Waste clean_glassware->dispose_waste

Caption: Experimental workflow for handling flammable amines.

spill_response_logic spill Spill Occurs alert Alert Personnel spill->alert is_major Major Spill? evacuate Evacuate and Call Emergency Services is_major->evacuate Yes ignition Eliminate Ignition Sources (if safe) is_major->ignition No alert->is_major contain Contain Spill with Non-Combustible Absorbent ignition->contain neutralize Neutralize Spill (if safe) contain->neutralize collect Collect Waste with Non-Sparking Tools neutralize->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Decision tree for flammable amine spill response.

References

Application Notes and Protocols for the Use of Piperidine Ligands in the Preparation of Ruthenium Catalyst Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium-based catalysts are pivotal in a myriad of organic transformations, including olefin metathesis, hydrogenation, and transfer hydrogenation, which are fundamental in drug discovery and development. The catalytic activity and selectivity of these ruthenium complexes can be finely tuned by the ancillary ligands attached to the metal center. N-donor ligands, such as piperidine (B6355638) and its derivatives, have been shown to significantly influence the performance of ruthenium catalysts. While specific data on 1-methylpiperidine is limited in readily available literature, the closely related piperidine ligand has been successfully incorporated into ruthenium complexes, offering enhanced catalytic activity. This document provides detailed application notes and protocols for the preparation and use of a piperidine-containing ruthenium catalyst system, which can be considered a strong analogue for systems involving this compound.

The focus of these notes is the [RuCl₂(PPh₃)₂(piperidine)] complex, a highly effective catalyst for Ring-Opening Metathesis Polymerization (ROMP). This complex demonstrates superior performance compared to its precursor, [RuCl₂(PPh₃)₃], particularly in the polymerization of cyclic olefins like norbornene and norbornadiene.[1][2] The presence of the piperidine ligand is proposed to enhance the reaction rate by facilitating the formation of a highly active five-coordinated mononuclear Ru(II) intermediate.[2]

Application: Ring-Opening Metathesis Polymerization (ROMP)

The [RuCl₂(PPh₃)₂(piperidine)] catalyst system is particularly well-suited for the ROMP of strained cyclic olefins. This reaction is a powerful tool for the synthesis of polymers with diverse functionalities, which have applications in materials science and biomedicine.

Key Advantages of the Piperidine-Containing Ruthenium Catalyst:

  • Enhanced Reaction Rates: The substitution of a triphenylphosphine (B44618) (PPh₃) ligand with piperidine leads to a significant increase in the rate of polymerization.[1][2]

  • High Yields: The catalyst provides quantitative yields in the polymerization of norbornene under mild conditions.[1][2]

  • Controlled Polymerization: The system allows for a controlled polymerization, as indicated by the low polydispersity index (Mw/Mn) when the monomer is added in batches.[2]

Quantitative Data Summary

The following table summarizes the comparative performance of the piperidine-containing ruthenium catalyst and its precursor in the polymerization of norbornene and norbornadiene.

MonomerCatalystReaction TimeTemperature (°C)Yield (%)Reference
Norbornene[RuCl₂(PPh₃)₂(piperidine)]< 1 minRoom Temp.Quantitative[1][2]
Norbornene[RuCl₂(PPh₃)₃]5 min5063[1][2]
Norbornadiene[RuCl₂(PPh₃)₂(piperidine)]5 minRoom Temp.48[1][2]
Norbornadiene[RuCl₂(PPh₃)₃]5 min506[1][2]

Experimental Protocols

Synthesis of the [RuCl₂(PPh₃)₂(piperidine)] Catalyst

This protocol is adapted from the synthesis of related ruthenium-amine complexes.

Materials:

  • [RuCl₂(PPh₃)₃] (precursor complex)

  • Piperidine (reagent grade)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(PPh₃)₃] in anhydrous toluene.

  • Add a stoichiometric equivalent of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P{¹H} NMR spectroscopy.

  • Upon completion of the reaction, reduce the volume of the solvent under vacuum.

  • Precipitate the product by adding an excess of anhydrous hexane.

  • Isolate the solid product by filtration, wash with hexane, and dry under vacuum.

  • Store the final complex, [RuCl₂(PPh₃)₂(piperidine)], under an inert atmosphere.

Protocol for the ROMP of Norbornene

Materials:

  • [RuCl₂(PPh₃)₂(piperidine)] catalyst

  • Norbornene (monomer)

  • Ethyl diazoacetate (co-initiator)

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the desired amount of the [RuCl₂(PPh₃)₂(piperidine)] catalyst in the chosen anhydrous solvent in a Schlenk flask.

  • In a separate flask, prepare a solution of norbornene in the same solvent.

  • Add the desired amount of ethyl diazoacetate to the catalyst solution.

  • To initiate the polymerization, add the norbornene solution to the catalyst solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature. The polymerization is typically rapid (< 1 minute for high conversions).[1][2]

  • To terminate the polymerization, add a small amount of a vinyl ether (e.g., ethyl vinyl ether).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

Proposed Logical Workflow for Catalyst Activation and ROMP

The following diagram illustrates the proposed sequence of events from the initiator complex to the active catalytic species and subsequent polymerization.

rom_workflow cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product Initiator [RuCl₂(PPh₃)₂(piperidine)] Co_initiator Ethyl Diazoacetate (Carbene Source) Activation Formation of Metal-Carbene Species Co_initiator->Activation Monomer Norbornene Coordination Norbornene Coordination Monomer->Coordination Activation->Coordination Active Catalyst Metathesis [2+2] Cycloaddition & Ring Opening Coordination->Metathesis Propagation Polymer Chain Growth Metathesis->Propagation Propagation->Coordination Adds another monomer Polymer Polynorbornene Propagation->Polymer

Caption: Logical workflow for the ROMP of norbornene catalyzed by the piperidine-ruthenium complex.

Disclaimer: The provided protocols are based on published literature for similar systems and should be adapted and optimized for specific experimental conditions and safety considerations. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Application of 1-Methylpiperidine in Agrochemical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine, a saturated heterocyclic amine, serves as a versatile building block and reagent in the synthesis of various agrochemicals. Its nucleophilic nature and its ability to act as a precursor to quaternary ammonium (B1175870) salts make it a valuable intermediate in the production of plant growth regulators and specialized herbicides. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of agrochemicals utilizing this compound: the plant growth regulator Mepiquat chloride and a novel class of herbicidal ionic liquids.

Application 1: Synthesis of Mepiquat Chloride (Plant Growth Regulator)

Mepiquat chloride (1,1-dimethylpiperidinium chloride) is a widely used plant growth regulator, primarily in cotton cultivation, to inhibit excessive vegetative growth and promote fruit development. This compound is the direct precursor to Mepiquat chloride through a quaternization reaction.

Reaction Pathway

The synthesis involves the reaction of this compound with chloromethane (B1201357), resulting in the formation of the quaternary ammonium salt, Mepiquat chloride.

Mepiquat_Chloride_Synthesis This compound This compound Mepiquat_chloride Mepiquat chloride This compound->Mepiquat_chloride + CH3Cl Chloromethane Chloromethane Chloromethane->Mepiquat_chloride

Caption: Synthesis of Mepiquat chloride from this compound.

Quantitative Data Summary
ProductStarting MaterialReagentSolventReaction ConditionsYield (%)Purity (%)Reference
Mepiquat chlorideThis compoundChloromethaneAcetone (B3395972)Room temperature, overnight>95>99.5
Mepiquat chlorideThis compoundChloromethaneIsopropanol0-200 °CHigh>98
Mepiquat chlorideThis compoundChloromethaneToluene0-200 °CHigh>98
Mepiquat chlorideThis compoundChloromethaneAcetonitrile0-200 °CHigh>98
Experimental Protocol: Synthesis of Mepiquat Chloride

Materials:

  • This compound (99%)

  • Chloromethane (gas)

  • Anhydrous Acetone

  • Reactor vessel equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Charge a clean, dry reactor with anhydrous acetone.

  • Add this compound to the acetone with stirring until fully dissolved.

  • Seal the reactor and begin bubbling chloromethane gas into the solution. The molar ratio of chloromethane to this compound should be approximately 1.1:1.

  • Maintain the reaction temperature at room temperature. The pressure will increase as chloromethane is introduced; monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • Continue the reaction overnight (approximately 24 hours) with continuous stirring.

  • Upon completion, Mepiquat chloride will have precipitated as a white solid.

  • Vent any unreacted chloromethane safely.

  • Filter the solid product from the acetone solvent. The acetone can be recovered for reuse.

  • Wash the solid Mepiquat chloride with a small amount of fresh, cold acetone to remove any unreacted starting material and impurities.

  • Dry the purified Mepiquat chloride in a vacuum oven to a constant weight. The resulting product should be a white crystalline solid with a purity exceeding 99.5%.

Application 2: Synthesis of Herbicidal Ionic Liquids

This compound is a key starting material for the synthesis of a novel class of herbicidal ionic liquids (HILs). These compounds consist of a 1-alkyl-1-methylpiperidinium cation, which provides surface activity, and a herbicidal anion. This approach can enhance the efficacy of existing herbicides.[1][2][3]

Reaction Pathway

The synthesis is a two-step process. First, this compound is quaternized with an alkyl bromide to form a 1-alkyl-1-methylpiperidinium bromide intermediate. Second, an anion exchange reaction is performed with the salt of a herbicide (e.g., dicamba) to yield the final herbicidal ionic liquid.

HIL_Synthesis cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange This compound This compound Intermediate 1-Alkyl-1-methylpiperidinium Bromide This compound->Intermediate Alkyl_Bromide Alkyl Bromide (e.g., 1-Bromododecane) Alkyl_Bromide->Intermediate Intermediate_2 1-Alkyl-1-methylpiperidinium Bromide Herbicide_Salt Herbicide Salt (e.g., Sodium Dicamba) HIL Herbicidal Ionic Liquid Herbicide_Salt->HIL Intermediate_2->HIL

Caption: Two-step synthesis of a herbicidal ionic liquid from this compound.

Quantitative Data Summary
ProductStarting MaterialReagentsSolventReaction ConditionsYield (%)Reference
1-Alkyl-1-methylpiperidinium BromideThis compoundAlkyl BromideAcetoneReflux, 24hHigh[1][2]
1-Alkyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoate1-Alkyl-1-methylpiperidinium BromideDicamba (B1670444), Sodium BicarbonateWater, Chloroform (B151607)50°C, then RTHigh[1][2]
Experimental Protocol: Synthesis of 1-Dodecyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoate

Materials:

  • This compound (98%)

  • 1-Bromododecane (B92323) (98%)

  • Acetone

  • Ethyl acetate (B1210297)

  • Dicamba (3,6-dichloro-2-methoxybenzoic acid)

  • Sodium bicarbonate

  • Chloroform

  • Distilled water

  • Silver nitrate (B79036) solution

  • Round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator, vacuum desiccator

Procedure:

Step 1: Synthesis of 1-Dodecyl-1-methylpiperidinium Bromide [1][2]

  • In a 250 mL round-bottom flask, dissolve 0.05 mol of this compound in 5 cm³ of acetone.

  • Add 0.0525 mol of 1-bromododecane and an additional 10 cm³ of acetone to the flask.

  • Heat the mixture under reflux with stirring for 24 hours.

  • After cooling, place the flask in a refrigerator for 24 hours to promote crystallization.

  • Filter the resulting white solid product under vacuum and wash with a small amount of cold ethyl acetate to remove unreacted starting materials.

  • Dry the product in a vacuum desiccator over P₂O₅.

Step 2: Synthesis of 1-Dodecyl-1-methylpiperidinium (3,6-dichloro-2-methoxy)benzoate [1][2]

  • In a round-bottom flask, mix 0.01 mol of dicamba with 20 cm³ of distilled water and 0.011 mol of a 10% aqueous solution of sodium bicarbonate.

  • Heat the mixture at 50°C with stirring until the solution becomes clear.

  • Dissolve 0.01 mol of the 1-dodecyl-1-methylpiperidinium bromide from Step 1 in 20 cm³ of water and add it to the dicamba salt solution.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract the product into 50 cm³ of chloroform.

  • Wash the organic phase with distilled water repeatedly until the aqueous washings show no precipitate with silver nitrate solution (indicating the absence of bromide ions).

  • Separate the organic layer and remove the chloroform using a rotary evaporator.

  • Dry the final product under reduced pressure at 60°C for 24 hours to yield the herbicidal ionic liquid.

Conclusion

This compound demonstrates significant utility in the synthesis of diverse agrochemicals. Its role as a direct precursor in the quaternization reaction to produce the plant growth regulator Mepiquat chloride is a well-established and efficient industrial process. Furthermore, its application in the synthesis of novel herbicidal ionic liquids highlights its potential for developing next-generation crop protection agents with enhanced properties. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of these valuable agrochemical compounds.

References

Application Notes and Protocols for Stork Acylation using 1-Methylpiperidine Enamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork enamine acylation is a powerful and versatile method for the α-acylation of ketones and aldehydes. This reaction proceeds under neutral conditions, offering a milder alternative to traditional enolate chemistry which often requires strong bases and can be plagued by side reactions such as poly-acylation and self-condensation.[1][2][3] The core of this methodology involves the conversion of a carbonyl compound into a nucleophilic enamine intermediate, which then reacts with an acylating agent. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, now functionalized at the α-position with an acyl group, leading to the formation of a 1,3-dicarbonyl compound.[4]

Enamines derived from secondary amines such as pyrrolidine, morpholine, and piperidine (B6355638) are commonly employed in the Stork reaction.[5] This document focuses on the use of 1-methylpiperidine for the formation of enamine intermediates and their subsequent acylation, providing detailed protocols and data for researchers in organic synthesis and drug development. This compound is a readily available and effective secondary amine for this transformation.

Reaction Mechanism and Workflow

The Stork enamine acylation follows a well-established three-step mechanism:

  • Enamine Formation: A ketone or aldehyde reacts with a secondary amine, in this case, this compound, typically with acid catalysis, to form an enamine. This is a reversible reaction where water is removed to drive the equilibrium towards the enamine product.

  • Nucleophilic Attack (Acylation): The generated enamine, which is nucleophilic at the α-carbon, attacks an electrophilic acylating agent, such as an acyl chloride or anhydride. This step forms a C-C bond and results in an iminium salt intermediate.

  • Hydrolysis: The iminium salt is hydrolyzed, usually with aqueous acid, to regenerate the carbonyl group and yield the final 1,3-dicarbonyl product. The protonated amine is removed in this step.

A generalized workflow for the Stork enamine acylation is depicted below.

Stork_Acylation_Workflow General Workflow for Stork Acylation cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis Ketone Ketone/ Aldehyde Enamine This compound Enamine Ketone->Enamine Acid Catalyst, -H2O Amine This compound Amine->Enamine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->IminiumSalt FinalProduct 1,3-Dicarbonyl Product IminiumSalt->FinalProduct IminiumSalt_ref->FinalProduct H3O+

A generalized workflow for the Stork enamine acylation.

Data Presentation: Representative Stork Acylation Reactions

While specific examples of Stork acylation using enamines derived from this compound are not extensively documented in readily available literature, the following table provides representative data for analogous reactions using other cyclic secondary amines to illustrate expected outcomes. The principles and general conditions are directly applicable.

Carbonyl CompoundSecondary AmineAcylating AgentProductYield (%)Reference
Cyclohexanone (B45756)PyrrolidineAcetic Anhydride2-Acetylcyclohexanone73.6[6][7]
CyclohexanoneMorpholineSebacoyl ChlorideDecanedioic acid derivativeN/A[5]

Experimental Protocols

The following are detailed, generalized protocols for the Stork acylation of a ketone using a this compound enamine. These protocols are based on established procedures for similar transformations.[1][8]

Protocol 1: Synthesis of the this compound Enamine of Cyclohexanone

Materials:

  • Cyclohexanone

  • This compound

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene (B28343) (anhydrous)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add cyclohexanone (0.1 mol, 9.8 g), this compound (0.12 mol, 11.9 g), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.2 g), and 100 mL of anhydrous toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 4-6 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude enamine is often used directly in the next step without further purification. If necessary, the enamine can be purified by vacuum distillation.

Protocol 2: Acylation of the this compound Enamine with an Acyl Chloride

Materials:

  • Crude this compound enamine of cyclohexanone (from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., benzene, THF, or dioxane)

  • Triethylamine (B128534) (optional, as an acid scavenger)

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • Dissolve the crude enamine (approx. 0.1 mol) in 150 mL of an anhydrous aprotic solvent in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • If an acid scavenger is desired, add triethylamine (0.1 mol, 10.1 g).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (0.1 mol) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, proceed to the hydrolysis step (Protocol 3).

Protocol 3: Hydrolysis of the Iminium Salt to the 1,3-Diketone

Materials:

  • Reaction mixture from Protocol 2

  • 10% Aqueous hydrochloric acid

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • To the reaction mixture containing the iminium salt, add 50 mL of 10% aqueous hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone.

  • The crude product can be purified by column chromatography or distillation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations and relationships in the Stork enamine acylation process.

Stork_Acylation_Mechanism Key Transformations in Stork Enamine Acylation Ketone Ketone Enamine Enamine Ketone->Enamine + this compound - H2O IminiumSalt Iminium Salt Enamine->IminiumSalt + Acyl Halide AcylHalide Acyl Halide AcylHalide->IminiumSalt Diketone 1,3-Diketone IminiumSalt->Diketone + H3O+

Key transformations in the Stork enamine acylation.

Conclusion

The Stork enamine acylation using this compound enamines provides an effective and mild route for the synthesis of 1,3-dicarbonyl compounds. The protocols outlined in this document offer a foundation for researchers to apply this methodology in their synthetic endeavors. The advantages of this approach, including the avoidance of harsh basic conditions and the potential for high yields, make it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions for specific substrates can be achieved by screening solvents, temperature, and reaction times.

References

1-Methylpiperidine as a Reagent in Mannich-type Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone in synthetic organic chemistry, enabling the aminoalkylation of an acidic proton located on a carbon atom of a carbonyl compound. This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases (β-amino carbonyl compounds), are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products. 1-Methylpiperidine, a tertiary amine, can also play a crucial role in Mannich-type reactions, primarily by acting as a base to facilitate the formation of the requisite enolate or enamine intermediate from the active hydrogen compound. Its basicity and steric profile can influence reaction rates and selectivities. This document provides detailed application notes and protocols for the use of this compound in Mannich-type reactions.

General Reaction Mechanism

The Mannich reaction proceeds through a series of steps that involve the formation of an electrophilic iminium ion and its subsequent reaction with a nucleophilic enol or enamine. When a tertiary amine like this compound is used as a basic catalyst, the general mechanism can be depicted as follows:

  • Formation of the Enolate/Enamine: this compound, acting as a base, deprotonates the α-carbon of the active hydrogen compound (e.g., a ketone) to form a nucleophilic enolate anion.

  • Formation of the Eschenmoser's Salt Intermediate (if a secondary amine and formaldehyde (B43269) are the primary reactants): In a traditional Mannich reaction, a secondary amine reacts with formaldehyde to generate an iminium ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the iminium ion.

  • Protonation: The resulting intermediate is protonated to yield the final β-amino carbonyl compound, the Mannich base.

Mannich_Reaction_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Iminium Ion Formation cluster_3 Step 3 & 4: C-C Bond Formation & Product Active_Hydrogen_Compound Active Hydrogen Compound (e.g., Ketone) Enolate Enolate Mannich_Base Mannich Base (β-Amino Ketone) Enolate->Mannich_Base + Iminium Ion + H+ Enolate->Mannich_Base 1_Methylpiperidine This compound (Base) Protonated_1_Methylpiperidine Protonated This compound Secondary_Amine Secondary Amine Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Eschenmoser's Salt)

Applications in Synthesis

Synthesis of Aminomethylated 8-Hydroxyquinolines

A notable application of this compound in a Mannich-type reaction is in the synthesis of aminomethylated 8-hydroxyquinoline (B1678124) derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. In this context, this compound participates as the amine component in the three-component condensation.

Experimental Protocol: Synthesis of 7-((1-Methylpiperidin-1-yl)methyl)-5-substituted-8-hydroxyquinolines

This protocol is based on the general procedures for the Mannich reaction of 8-hydroxyquinolines.

Materials:

  • 5-substituted-8-hydroxyquinoline (e.g., 5-chloro-8-hydroxyquinoline, 5-nitro-8-hydroxyquinoline)

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • This compound

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of the 5-substituted-8-hydroxyquinoline (1.0 eq) in ethanol, add this compound (1.1 eq).

  • To this mixture, add formaldehyde solution (1.2 eq) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

SubstrateProductAmineSolventTime (h)Yield (%)Reference
5-Chloro-8-hydroxyquinoline7-((1-Methylpiperidin-1-yl)methyl)-5-chloro-8-hydroxyquinolineThis compoundEthanol478(Bourquin et al., J. Med. Chem. 1993)
5-Nitro-8-hydroxyquinoline7-((1-Methylpiperidin-1-yl)methyl)-5-nitro-8-hydroxyquinolineThis compoundEthanol672(Bourquin et al., J. Med. Chem. 1993)
8-Hydroxyquinoline7-((1-Methylpiperidin-1-yl)methyl)-8-hydroxyquinolineThis compoundEthanol385(General procedure adaptation)

Experimental_Workflow

Conclusion

This compound serves as an effective reagent in Mannich-type reactions, particularly in the synthesis of complex heterocyclic compounds of medicinal interest. The provided protocols and data offer a foundational guide for researchers and professionals in drug development. The specific reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the specific substrates used. The straightforward nature of the Mannich reaction, coupled with the utility of this compound, makes it a valuable tool in the synthetic chemist's arsenal. Future investigations could explore the catalytic role of this compound in asymmetric Mannich reactions and its application in the synthesis of a broader range of bioactive molecules.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methylpiperidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-methylpiperidine as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a reaction catalyzed by this compound?

A1: The optimal catalyst loading is dependent on the specific reaction, substrates, and conditions. A typical starting point for optimization is between 1-10 mol%.[1] For highly efficient reactions, catalyst loading may be reduced to as low as 0.5 mol%. Conversely, for more challenging transformations, a higher loading of up to 20 mol% may be necessary to achieve a desirable reaction rate and conversion.[1] It is crucial to screen a range of catalyst loadings to determine the optimal concentration for your specific application.

Q2: How does temperature affect the efficiency of my this compound catalyzed reaction?

A2: Temperature has a significant impact on both the reaction rate and the stability of the catalyst. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to thermal degradation of the catalyst and substrates, potentially decreasing the overall yield.[2] It is recommended to perform temperature screening experiments to find the optimal balance between reaction rate and stability for your specific system.

Q3: What type of solvent is most suitable for reactions involving this compound?

A3: The choice of solvent can greatly influence the reaction rate and selectivity.[3][4] The polarity and protic or aprotic nature of the solvent are important factors to consider.[5] For reactions involving this compound, which is a tertiary amine, aprotic solvents are often a good choice to avoid unwanted side reactions. However, the optimal solvent is highly dependent on the specific reaction mechanism and the solubility of the reactants. Screening a variety of solvents with different dielectric constants and polarities is advisable.[6][7]

Q4: My reaction is stalling before completion. What are the potential causes?

A4: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[8]

  • Product Inhibition: The product of the reaction may be inhibiting the catalyst's activity.[8]

  • Reagent Depletion: One of the reactants may have been consumed.

  • Equilibrium: The reaction may have reached equilibrium.

To address this, you can try adding a fresh portion of the catalyst or the limiting reagent. Monitoring the reaction progress over time using techniques like TLC, GC-MS, or LC-MS is crucial to diagnose the issue.[9]

Q5: How can I minimize the formation of byproducts in my reaction?

A5: Minimizing byproducts often involves careful optimization of reaction conditions. Consider the following strategies:

  • Lowering the Reaction Temperature: This can sometimes reduce the rate of side reactions more than the desired reaction.[5]

  • Adjusting Catalyst Loading: An excess of catalyst can sometimes lead to side reactions.

  • Changing the Solvent: The solvent can influence the relative rates of different reaction pathways.[3]

  • Modifying the Order of Addition of Reagents: In some cases, the way reactants are mixed can affect the product distribution.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the purity of the this compound. Impurities can poison the catalyst. Consider purifying the catalyst by distillation if necessary.
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).[1]
Inappropriate Reaction Temperature Optimize the reaction temperature by screening a range of temperatures. A low temperature may lead to a slow reaction rate, while a high temperature could cause degradation.[10]
Poor Solvent Choice Screen a variety of solvents with different polarities and proticities.[5]
Substrate or Reagent Impurity Purify all starting materials and ensure solvents are anhydrous and degassed.[8][11]
Issue 2: Catalyst Deactivation
Potential Cause Suggested Solution
Thermal Degradation Lower the reaction temperature to reduce the rate of catalyst decomposition.[8]
Poisoning Ensure all reagents and solvents are free of impurities that could act as catalyst poisons (e.g., water, sulfur compounds).[5][12]
Fouling In cases where insoluble byproducts form, they may coat the catalyst surface. Consider filtration or changing the solvent to improve solubility.[12]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Yield
Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
1248035
5128078
1088092
1588093

Note: Data is illustrative for a generic reaction and should be optimized for your specific system.

Table 2: Effect of Temperature on Yield
Temperature (°C)Reaction Time (h)Catalyst Loading (mol%)Yield (%)
50241065
8081092
11061085 (degradation observed)

Note: Data is illustrative and highlights the trade-off between reaction rate and potential degradation at higher temperatures.

Table 3: Effect of Solvent on Yield
SolventDielectric Constant (approx.)Reaction Time (h)Yield (%)
Toluene2.41275
Dichloromethane9.11088
Acetonitrile37.5894
Dimethylformamide (DMF)36.7891

Note: This illustrative data suggests that polar aprotic solvents may be more effective for this hypothetical reaction.[6][7]

Experimental Protocols

Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq) and the ketone (1.2 eq).

  • Add the chosen anhydrous solvent (e.g., acetonitrile).

  • Add this compound (10 mol%) to the solution.

  • Stir the mixture at the optimized temperature (e.g., 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Screening for Optimal Catalyst Loading
  • Set up multiple parallel reactions in small vials, each with a magnetic stir bar.

  • To each vial, add the substrates and solvent in the same concentrations.

  • Add varying amounts of this compound to each vial to achieve different catalyst loadings (e.g., 1, 2, 5, 10, 15 mol%).

  • Seal the vials and place them in a heating block at the desired temperature.

  • After a set amount of time, quench the reactions and analyze the yield in each vial using an internal standard by GC or LC-MS.

  • Plot the yield as a function of catalyst loading to determine the optimal concentration.

Visualizations

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Reagent Purity Start->Check_Purity Optimize_Loading Optimize Catalyst Loading Check_Purity->Optimize_Loading Purity OK Yield_Improved Yield Improved Check_Purity->Yield_Improved Impurity Found & Removed Optimize_Temp Optimize Temperature Optimize_Loading->Optimize_Temp No Improvement Optimize_Loading->Yield_Improved Improvement Screen_Solvent Screen Solvents Optimize_Temp->Screen_Solvent No Improvement Optimize_Temp->Yield_Improved Improvement Screen_Solvent->Yield_Improved Condition Found

Caption: A logical workflow for troubleshooting low reaction yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask Oven-dried Flask Add_Reagents Add Substrates & Solvent Prep_Flask->Add_Reagents Add_Catalyst Add this compound Add_Reagents->Add_Catalyst Heat_Stir Heat & Stir Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: A typical experimental workflow for a catalyzed reaction.

References

troubleshooting low enantioselectivity in asymmetric synthesis with cyclic amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting low enantioselectivity in asymmetric synthesis involving cyclic amines. This resource provides practical guidance and answers to frequently asked questions to help you diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing low enantiomeric excess (ee) in my reaction involving a cyclic amine?

A1: Low enantioselectivity can stem from a variety of factors. The most common culprits include:

  • Catalyst-Related Issues:

    • Purity and Activity: The chiral catalyst may be impure, degraded, or deactivated. For instance, phosphine-based ligands can oxidize over time.

    • Incorrect Catalyst Choice: The selected catalyst may not be optimal for the specific cyclic amine substrate and reaction type.

  • Reaction Conditions:

    • Temperature: In many cases, lower temperatures enhance enantioselectivity by favoring the transition state leading to the major enantiomer.[1]

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, consequently, the enantiomeric excess.

    • Concentration: Sub-optimal concentrations of reactants or the catalyst can affect reaction kinetics and selectivity.

  • Substrate and Reagent Purity:

    • Impurities: Impurities in the cyclic amine starting material or other reagents can interfere with the catalyst or promote side reactions.

    • Water Content: Trace amounts of water can sometimes be beneficial, but excess water can hydrolyze catalysts or intermediates.

Q2: How does the structure of the cyclic amine itself affect enantioselectivity?

A2: The structure of the cyclic amine plays a crucial role in stereochemical outcomes. Key structural features to consider include:

  • Ring Size and Conformation: The rigidity and conformational preferences of the cyclic amine can influence how it interacts with the chiral catalyst and other reactants in the transition state.

  • Steric Hindrance: Bulky substituents on the cyclic amine can create steric hindrance that either enhances or diminishes enantioselectivity, depending on the specific catalytic system.

  • Electronic Effects: The electronic properties of substituents on the cyclic amine can affect its nucleophilicity or basicity, which in turn can influence reaction rates and catalyst-substrate interactions.

Q3: Can the chiral catalyst degrade during the reaction, and how would I know?

A3: Yes, catalyst degradation is a common issue. Amines, including cyclic amines, can contribute to catalyst deactivation through various pathways, such as nucleophilic attack on the metal center or by acting as a Brønsted base. To investigate potential catalyst deactivation, you can monitor the enantiomeric excess of the product at different reaction times. A decrease in ee over time is a strong indicator of catalyst degradation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low enantioselectivity in your asymmetric synthesis.

Problem 1: Consistently Low Enantioselectivity

If your reaction consistently yields a product with low enantiomeric excess, follow this troubleshooting workflow:

start Low ee Observed catalyst Verify Catalyst Integrity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK screening Perform Catalyst/Solvent Screening catalyst->screening Suspect Catalyst substrate Check Substrate & Reagent Purity conditions->substrate Conditions Optimized conditions->screening No Improvement substrate->screening Purity Confirmed end Improved ee screening->end

Figure 1: A logical workflow for troubleshooting consistently low enantioselectivity.

Step 1: Verify Catalyst Integrity

  • Question: Is my chiral catalyst pure and active?

  • Action:

    • Purity Analysis: Assess the purity of your catalyst using techniques like NMR, HPLC, or elemental analysis. For ligands, check for signs of oxidation (e.g., phosphine (B1218219) oxides in phosphine ligands).

    • Activity Check: If possible, run a standard control reaction with a known substrate that has previously given high ee with your catalyst to confirm its activity.

Step 2: Optimize Reaction Conditions

  • Question: Are the reaction conditions optimized for enantioselectivity?

  • Action: Systematically vary key reaction parameters.

ParameterVariationRationale
Temperature Decrease in increments (e.g., RT, 0°C, -20°C, -78°C)Lower temperatures often increase the energy difference between diastereomeric transition states, leading to higher ee.[1]
Solvent Screen a range of solvents with varying polarities (e.g., Toluene, CH2Cl2, THF, CH3CN, Methanol)The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
Concentration Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.05 M, 0.01 M)Changes in concentration can affect aggregation states and reaction pathways.

Quantitative Impact of Solvent on Enantioselectivity

The choice of solvent can have a dramatic, and sometimes counterintuitive, effect on enantioselectivity. In some cases, changing the solvent can even invert the stereochemical outcome.

SubstrateCatalyst SystemSolventEnantiomeric Excess (ee)Major Enantiomer
AlkeneGold(I) salt / Phosphine ligandMethanol58%R
AlkeneGold(I) salt / Phosphine ligandToluene68%S
Table adapted from a study on gold-catalyzed hydroamination of alkenes to form cyclic amines.[2]

Step 3: Check Substrate and Reagent Purity

  • Question: Are my cyclic amine and other reagents sufficiently pure?

  • Action:

    • Purify Starting Materials: Purify the cyclic amine and other key reagents via distillation, recrystallization, or chromatography.

    • Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous, as water can interfere with many catalytic systems.

Step 4: Perform Catalyst and Solvent Screening

  • Question: Is there a better catalyst or solvent for my specific reaction?

  • Action: Conduct a systematic screening of different chiral catalysts (or ligands) and solvents. High-throughput screening methods can accelerate this process.

cluster_catalyst Catalyst Screening cluster_solvent Solvent Screening cluster_reaction Reaction Array C1 Catalyst 1 R11 C1+S1 C1->R11 R12 C1+S2 C1->R12 R13 C1+S3 C1->R13 R21 C2+S1 R22 C2+S2 R23 C2+S3 R31 C3+S1 R32 C3+S2 R33 C3+S3 C2 Catalyst 2 C2->R21 C2->R22 C2->R23 C3 Catalyst 3 C3->R31 C3->R32 C3->R33 S1 Solvent A S1->R11 S1->R21 S1->R31 S2 Solvent B S2->R12 S2->R22 S2->R32 S3 Solvent C S3->R13 S3->R23 S3->R33 Analysis Analyze ee for each reaction R11->Analysis R12->Analysis R13->Analysis R21->Analysis R22->Analysis R23->Analysis R31->Analysis R32->Analysis R33->Analysis

Figure 2: A systematic approach for catalyst and solvent screening.

Problem 2: Inconsistent Enantioselectivity

If you observe significant batch-to-batch variation in enantioselectivity, consider these potential causes:

  • Atmospheric Contamination: Sensitivity to air or moisture.

  • Inconsistent Reagent Quality: Variations in the purity of starting materials or solvents between batches.

  • Temperature Fluctuations: Inconsistent temperature control during the reaction.

  • Variations in Stirring/Mixing: Inefficient or inconsistent mixing can lead to localized concentration gradients and affect selectivity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a general method for screening multiple chiral catalysts for a given asymmetric reaction.

  • Preparation:

    • Arrange a series of clean, dry reaction vials, each corresponding to a different catalyst to be tested.

    • Prepare stock solutions of your cyclic amine substrate, the other reactant(s), and an internal standard in the chosen reaction solvent.

  • Reaction Setup:

    • To each vial, add the appropriate amount of the chiral catalyst (typically 1-10 mol%).

    • Under an inert atmosphere (e.g., nitrogen or argon), add the reaction solvent to each vial.

    • Add the stock solution of the cyclic amine and the internal standard.

    • Initiate the reaction by adding the stock solution of the other reactant(s).

  • Reaction and Analysis:

    • Stir the reactions at the desired temperature for a set period.

    • Take aliquots at regular intervals and quench the reaction (e.g., by adding a saturated solution of NH4Cl).

    • Analyze the conversion and enantiomeric excess of the product in each vial using chiral HPLC or GC.

  • Evaluation:

    • Compare the results to identify the most promising catalyst(s) for further optimization.

Protocol 2: Analysis of Catalyst Purity by 31P NMR (for Phosphine-Based Ligands)

  • Sample Preparation:

    • Dissolve a small, accurate weight of the phosphine ligand in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition:

    • Acquire a proton-decoupled 31P NMR spectrum.

  • Analysis:

    • The pure phosphine ligand should exhibit a single sharp peak at a characteristic chemical shift.

    • The corresponding phosphine oxide will appear as a separate peak, typically at a different chemical shift.

    • Integrate the peaks to quantify the level of oxidation. A significant presence of the phosphine oxide indicates catalyst degradation.

Signaling Pathways and Logical Relationships

The interplay between the catalyst, substrate, and reaction conditions determines the stereochemical outcome. The following diagram illustrates the key factors influencing the transition states that lead to the different enantiomers.

cluster_reactants Reactants cluster_conditions Conditions CyclicAmine Cyclic Amine TS_R Transition State for R-enantiomer CyclicAmine->TS_R TS_S Transition State for S-enantiomer CyclicAmine->TS_S Substrate Co-reactant Substrate->TS_R Substrate->TS_S Catalyst Chiral Catalyst Catalyst->TS_R Catalyst->TS_S Temperature Temperature Temperature->TS_R ΔΔG‡ Temperature->TS_S ΔΔG‡ Solvent Solvent Solvent->TS_R Stabilization Solvent->TS_S Stabilization Product_R R-Product TS_R->Product_R k_R Product_S S-Product TS_S->Product_S k_S

Figure 3: Factors influencing the diastereomeric transition states. The enantioselectivity is determined by the difference in the activation energies (ΔΔG‡) between the two pathways.

References

workup procedures to remove 1-Methylpiperidine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reaction Workup Procedures. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of 1-methylpiperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove this compound?

A1: The most common method is an acidic aqueous wash. This compound is a tertiary amine and therefore basic.[1] By washing your organic reaction mixture with a dilute acid solution (e.g., 1M HCl, 5% citric acid), the this compound is protonated to form a water-soluble ammonium (B1175870) salt. This salt then partitions into the aqueous layer, which can be separated and removed. This method is only suitable if your desired product is stable under acidic conditions.[2][3]

Q2: My product is sensitive to strong acids. What are my alternatives to an HCl wash?

A2: If your product is acid-sensitive, you have several effective alternatives:

  • Weak Acid Wash: You can use a milder acidic solution, such as 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl), which may be less harsh on your target compound.

  • Copper Sulfate (B86663) Wash: Washing the organic layer with a 10% aqueous copper (II) sulfate solution is an excellent acid-free alternative. The copper ions form a complex with the amine, which partitions into the aqueous phase.[2][3] A successful extraction is often indicated by the blue aqueous layer turning a deeper blue or purple.[2]

  • Scavenger Resins: Solid-supported acidic resins, such as those with sulfonic acid (SO₃H) functional groups, can be used.[4][5] You simply stir the resin with your reaction mixture and then remove it by filtration. This avoids an aqueous workup entirely.[6]

Q3: Can I remove this compound by distillation?

A3: Yes, distillation is a viable option, provided your desired product has a significantly different boiling point. This compound has a boiling point of approximately 106-107 °C.[7] This method is most effective if your product is much less volatile (high-boiling) or significantly more volatile.

Q4: I performed an acidic wash, but I suspect some this compound remains. What should I do?

A4: If residual amounts of this compound remain, you can perform a second or third acidic wash. Ensure you are using a sufficient volume of the acidic solution. For a final polishing step, you can use an acidic "scavenger" resin.[4] These solid-supported reagents are highly effective at binding and removing trace amounts of amines, and the workup simply involves filtering the resin from your solution.[5][6]

Q5: Will this compound show up on a silica (B1680970) gel column? How can I effectively separate it using chromatography?

A5: Yes, this compound is a polar compound and will be visible on a TLC plate (often staining with potassium permanganate) and will move on a silica gel column.[8] However, separating it from a polar product can be challenging. To improve separation, you can add a small amount of a volatile base, like triethylamine (B128534) (~0.1-1%), to your eluent. This deactivates the acidic silica gel, preventing the amine from streaking and leading to better peak shape. Alternatively, using a more advanced technique like reverse-phase HPLC can achieve separation.[9]

Data Presentation: Properties of this compound

The following table summarizes key quantitative data for this compound, which is essential for planning its removal.

PropertyValueSource(s)
Molecular FormulaC₆H₁₃N[1][10]
Molecular Weight99.17 g/mol [10]
Boiling Point106-107 °C[7][8]
Density0.816 - 0.82 g/mL[1][7]
pKa (of conjugate acid)10.08 - 10.1[7][10]
SolubilityMiscible in water; Soluble in ethanol, ether.[7][8][11]
AppearanceColorless liquid with a pepper-like odor.[10]

Experimental Protocols

Protocol 1: Removal by Acidic Wash (Liquid-Liquid Extraction)

This protocol is intended for reaction mixtures where the desired product is dissolved in a water-immiscible organic solvent and is stable to acid.

  • Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.

  • Dilution: If not already done, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure a manageable viscosity and volume.

  • First Wash: Add a volume of 1M hydrochloric acid (HCl) solution approximately equal to the organic layer volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. The protonated this compound salt will be dissolved in this layer.

  • Repeat: Repeat the wash (steps 3-6) one or two more times with fresh 1M HCl solution to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a final wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Removal using a Scavenger Resin

This protocol is ideal for acid-sensitive substrates or for removing trace amounts of this compound.

  • Resin Selection: Choose a strongly acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin (e.g., MP-TsOH, Si-Propylsulfonic acid).[5]

  • Addition: To your crude reaction mixture (dissolved in a suitable organic solvent like DCM, THF, or Ethyl Acetate), add the scavenger resin. A typical loading is 2-4 equivalents relative to the amount of this compound to be removed.

  • Agitation: Stir or gently agitate the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours, depending on the concentration and resin activity. Monitor the removal of this compound by a suitable method (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Remove this compound acid_stable Is the desired product stable to acid? start->acid_stable bp_diff Is the product's boiling point significantly different from 107°C? start->bp_diff acid_wash Perform Acidic Wash (e.g., 1M HCl) acid_stable->acid_wash Yes cu_wash Use Copper Sulfate (CuSO₄) Wash or a mild acid (Citric Acid) acid_stable->cu_wash No trace_amount Are you removing trace amounts or bulk? bp_diff->trace_amount No distillation Perform Fractional Distillation bp_diff->distillation Yes chromatography Use Column Chromatography (consider base-washed silica) trace_amount->chromatography Bulk scavenger_resin Use an Acidic Scavenger Resin trace_amount->scavenger_resin Trace end Purified Product acid_wash->end cu_wash->end distillation->end chromatography->end scavenger_resin->end Acidic_Extraction_Principle Principle of Acidic Extraction cluster_1 After Adding Acid (HCl) & Shaking organic_before Organic Layer (Product + this compound) process Add Dilute HCl Shake Funnel organic_before->process Step 1 aqueous_before Aqueous Layer (Empty) organic_after Organic Layer (Product) aqueous_after Aqueous Layer (1-Methylpiperidinium Chloride [Salt]) reaction 1-MP + HCl → 1-MP-H⁺Cl⁻ (Base + Acid → Salt) reaction->organic_after reaction->aqueous_after Step 3: Partitions into Water process->reaction Step 2: Protonation

References

preventing oxidation of N-methylpiperidine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of N-methylpiperidine to prevent oxidation, along with troubleshooting advice for common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is N-methylpiperidine and why is its purity important?

A1: N-methylpiperidine is a cyclic tertiary amine used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is critical as impurities can lead to unexpected side reactions, lower yields of the desired product, and potential safety hazards in drug development.[3]

Q2: What are the signs of N-methylpiperidine degradation?

A2: The primary signs of degradation are a change in color from colorless to light yellow and the development of a stronger, more unpleasant odor.[1][2] The presence of peroxides is another indicator of oxidation, which can be detected through specific tests.

Q3: What causes N-methylpiperidine to degrade?

A3: The primary cause of degradation is autoxidation, a reaction with atmospheric oxygen that is often initiated by exposure to light, heat, or the presence of metal ion impurities.[4][5] This process involves the formation of free radicals, leading to a chain reaction that produces various oxidation products.

Q4: How should N-methylpiperidine be stored to minimize oxidation?

A4: To minimize oxidation, N-methylpiperidine should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).[6] It should be kept in a tightly sealed container to prevent exposure to air and moisture.[1] Storing at refrigerated temperatures (0-8 °C) is also recommended.[2]

Q5: Are there any chemical inhibitors that can be added to prevent oxidation?

A5: While specific stabilizers for N-methylpiperidine are not extensively documented in readily available literature, hindered amine light stabilizers (HALS) and phenolic antioxidants like BHT are commonly used to stabilize other organic compounds against autoxidation and may be effective.[7][8] However, the compatibility and potential interference of any stabilizer with downstream applications must be carefully considered.

Troubleshooting Guides

Issue 1: The N-methylpiperidine has turned yellow.
Potential Cause Recommended Action
Exposure to Air and/or Light This is the most common cause of discoloration due to the initiation of autoxidation.[4]
Presence of Impurities Trace metal ions can catalyze oxidation.
Age of the Compound Prolonged storage increases the likelihood of degradation.

Troubleshooting Steps:

  • Assess the extent of discoloration: A pale yellow color might indicate minimal oxidation, and the material could potentially be purified for non-critical applications. A dark yellow or brown color suggests significant degradation, and the product should likely be discarded.

  • Test for Peroxides: Use peroxide test strips or the qualitative chemical test described in the experimental protocols below to check for the presence of hazardous peroxides.[9][10]

  • Consider Purification: If the level of oxidation is low and no peroxides are detected, purification by distillation may be possible. However, this should be done with caution, as heating can accelerate the decomposition of peroxides if they are present.

  • Review Storage Conditions: Ensure that the storage location is cool, dark, and that the container is properly sealed. Consider transferring the material to an amber glass bottle and purging with an inert gas before sealing.

Issue 2: Inconsistent or unexpected reaction outcomes.
Potential Cause Recommended Action
Degraded N-methylpiperidine Oxidation products such as N-oxides or N-formyl derivatives can interfere with reactions.[11]
Presence of Peroxides Peroxides are reactive and can initiate unwanted side reactions.
Incorrect Stoichiometry If the N-methylpiperidine has partially degraded, its effective concentration is lower than expected.

Troubleshooting Steps:

  • Check the Purity of N-methylpiperidine: Use analytical methods like GC-MS or HPLC (see experimental protocols) to determine the purity of your material.[3][12]

  • Test for Peroxides: Before use in a reaction, always test for the presence of peroxides, especially if the material has been stored for an extended period or shows signs of discoloration.[13]

  • Purify the Reagent: If impurities are detected, purify the N-methylpiperidine by distillation.

  • Use a Fresh Bottle: If possible, use a new, unopened bottle of N-methylpiperidine to see if the issue is resolved.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Purity Specifications

Parameter Recommendation Reference
Storage Temperature 0 - 8 °C[2]
Atmosphere Inert Gas (Nitrogen, Argon)[6]
Container Tightly sealed, amber glass bottle[6][14]
Purity (Typical) ≥ 99%[2]
Appearance Colorless to light yellow liquid[1][2]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

This method provides a rapid indication of the presence of peroxides.

Materials:

  • N-methylpiperidine sample

  • Glacial acetic acid

  • Sodium iodide or potassium iodide

  • Test tube or small vial

Procedure:

  • Add 0.5 to 1.0 mL of the N-methylpiperidine to be tested to an equal volume of glacial acetic acid in a test tube.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake.

  • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.[10]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in N-methylpiperidine.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., a wax-type or a low-bleed "amine-specific" column)

GC-MS Conditions (Example):

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 35-300 amu

Sample Preparation:

  • Dilute the N-methylpiperidine sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the N-methylpiperidine peak based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Calculate the purity by determining the area percentage of the N-methylpiperidine peak relative to the total area of all peaks.

Visualizations

Oxidation_Pathway NMP N-Methylpiperidine Radical_Cation N-Methylpiperidine Radical Cation NMP->Radical_Cation O2, light/heat Peroxy_Radical Peroxy Radical Radical_Cation->Peroxy_Radical + O2 Desmethyl Piperidine (N-desmethyl) Radical_Cation->Desmethyl Further reactions Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-abstraction N_Oxide N-Methylpiperidine N-Oxide Hydroperoxide->N_Oxide Decomposition

Caption: Autoxidation pathway of N-methylpiperidine.

Troubleshooting_Workflow start Start: Issue with N-Methylpiperidine check_appearance Check Appearance (Color, Odor) start->check_appearance peroxide_test Test for Peroxides check_appearance->peroxide_test Discolored or strong odor purity_analysis Analyze Purity (GC-MS/HPLC) check_appearance->purity_analysis Appears normal but reactions are failing peroxide_test->purity_analysis Peroxides < 100 ppm discard Discard Reagent peroxide_test->discard Peroxides > 100 ppm or crystals present purify Purify by Distillation purity_analysis->purify Minor impurities purity_analysis->discard Significant impurities use_as_is Use with Caution for Non-critical Applications purity_analysis->use_as_is Acceptable purity use_new Use a Fresh Bottle purify->use_new Purification not feasible

Caption: Troubleshooting workflow for N-methylpiperidine.

References

Technical Support Center: Strategies to Minimize Byproducts in 1-Methylpiperidine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 1-methylpiperidine. The primary goal of this reaction, often referred to as a quaternization or Menshutkin reaction, is the synthesis of N-alkyl-N-methylpiperidinium salts. This guide focuses on strategies to maximize product yield and minimize the formation of byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of this compound in a question-and-answer format.

Question: My reaction is resulting in a low yield of the desired quaternary ammonium (B1175870) salt. What are the potential causes?

Answer: Low yields in the quaternization of this compound can stem from several factors related to reactants, reaction conditions, and competing side reactions.

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkyl halide significantly impacts the reaction rate. The general order of reactivity for SN2 reactions is R-I > R-OTf > R-Br > R-Cl.[1] If you are using an alkyl chloride, the reaction will likely be slower and may require more forcing conditions.[1]

    • Solution: Consider switching to a more reactive alkylating agent, such as an alkyl bromide or iodide. If this is not feasible, increasing the reaction temperature can help overcome the activation energy barrier.[1] The addition of a catalytic amount of sodium or potassium iodide can also be effective when using alkyl chlorides or bromides.[1]

  • Steric Hindrance: While this compound is a reactive tertiary amine, bulky alkylating agents can sterically hinder the approach to the nitrogen atom, slowing down the reaction.[1][2]

    • Solution: Increase the reaction temperature and prolong the reaction time to overcome steric barriers. Utilizing a high-boiling point polar aprotic solvent like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can facilitate higher reaction temperatures.[1][3]

  • Competing Elimination Reaction: A major byproduct can be an alkene, formed via an E2 elimination reaction of the alkyl halide. This is more prevalent with:

    • Sterically hindered alkyl halides (secondary or tertiary).

    • Higher reaction temperatures .

    • Strongly basic conditions (though no external base is typically added in a simple quaternization, the amine itself has basic properties).

    • Solution: To favor substitution over elimination, use primary alkyl halides whenever possible. If a secondary halide must be used, employ milder reaction conditions (lower temperature) and a polar aprotic solvent, which favors SN2 reactions.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time.

Question: I am observing the formation of an alkene as a major byproduct. How can I prevent this?

Answer: The formation of an alkene indicates that the elimination pathway is competing with the desired substitution (alkylation) pathway.

  • Nature of the Alkyl Halide: Secondary and tertiary alkyl halides are more prone to elimination than primary alkyl halides.

    • Solution: Whenever possible, use a primary alkyl halide.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for reactive alkyl halides like methyl iodide or benzyl (B1604629) bromide. For less reactive halides, gentle heating may be necessary, but this should be optimized.

  • Solvent Choice: The solvent can influence the ratio of substitution to elimination.

    • Solution: Use polar aprotic solvents like acetonitrile, acetone, or DMF. These solvents solvate the cation well and do not promote elimination as strongly as protic solvents can under certain conditions.

Question: My reaction is complete, but I am having difficulty purifying the final product. What are some common purification challenges and solutions?

Answer: Quaternary ammonium salts have unique properties that can make purification challenging.

  • High Polarity and Water Solubility: Quaternary ammonium salts are often highly polar and soluble in water, which can make extraction from aqueous solutions difficult.

    • Solution: Purification is often best achieved by precipitation or recrystallization. After the reaction, the solvent can be removed under reduced pressure, and the resulting crude product can be washed with a non-polar solvent (like diethyl ether or hexane) to remove unreacted alkyl halide and other non-polar impurities. The product can then be recrystallized from a suitable solvent system (e.g., ethanol/ether, isopropanol/acetone).

  • Removal of Unreacted this compound: The starting amine can be difficult to separate from the ionic product.

    • Solution: Washing the crude product with a non-polar solvent in which the quaternary salt is insoluble is often effective. Alternatively, if the product is robust, the crude mixture can be dissolved in a minimal amount of water and washed with a non-polar organic solvent to remove the unreacted starting materials. The water can then be removed by lyophilization or evaporation. For more challenging separations, techniques like ion-exchange chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the alkylation of this compound?

A1: Polar aprotic solvents are generally the best choice for Menshutkin reactions. Acetonitrile is a very common and effective solvent.[5] Other options include acetone, DMF, and DMSO, especially when higher temperatures are required for less reactive alkylating agents.[1][4] Chlorinated solvents like dichloromethane (B109758) should be used with caution as they can potentially alkylate the amine, especially at elevated temperatures.[4]

Q2: Do I need to use a base in this reaction?

A2: No, for the quaternization of a tertiary amine like this compound, a base is not required. The tertiary amine acts as the nucleophile directly attacking the alkyl halide. The product is the stable quaternary ammonium salt.

Q3: How does the stoichiometry of the reactants affect the reaction?

A3: To ensure complete conversion of the this compound, a slight excess (1.1 to 1.5 equivalents) of the alkylating agent is often used. However, a large excess should be avoided as it can make purification more difficult. For highly reactive alkylating agents, a 1:1 stoichiometry is often sufficient.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several techniques. Thin-Layer Chromatography (TLC) can be used to observe the disappearance of the starting materials (this compound and the alkyl halide). As the quaternary ammonium salt product is ionic, it will typically have a very low Rf value and may streak on the silica (B1680970) plate. Nuclear Magnetic Resonance (NMR) spectroscopy is also an excellent tool to monitor the appearance of the product signals and the disappearance of the reactant signals.

Data Presentation

The yield of the quaternization reaction is dependent on the specific alkylating agent, solvent, temperature, and reaction time. Below is a summary of representative yields for the synthesis of various N-alkyl-N-methylpiperidinium salts.

This compoundAlkylating AgentSolventTemperatureTimeYield (%)Reference(s)
25 mmolα-BromoacetophenoneAcetonitrileRoom Temp.1 week89-99%[5]
25 mmolα-ChloroacetophenoneAcetonitrileRoom Temp.1 week89-99%[5]
1.0 equiv.1-BromobutaneNot specifiedNot specifiedNot specifiedHigh[6] (Implied)
1.0 equiv.Methyl chlorideNone (neat)100°C2 hours98%[6]

Note: The conditions across these examples are not standardized and are presented for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl-N-methylpiperidinium Halides

This protocol describes a general procedure for the quaternization of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane, benzyl bromide, or α-bromoacetophenone)

  • Anhydrous acetonitrile

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous acetonitrile (approx. 2-5 mL per mmol of amine).

  • Add the alkyl halide (1.0-1.2 eq.) to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or NMR until the starting amine is consumed. For reactive halides like benzyl bromide, the reaction may be complete within a few hours at room temperature. For less reactive halides, refluxing for 12-24 hours may be necessary.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile by rotary evaporation to obtain the crude product.

  • Wash the crude solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the N-alkyl-N-methylpiperidinium salt. Further purification can be achieved by recrystallization if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Alkylation

Troubleshooting_Workflow Start Low Yield Observed Check_Reactivity Assess Alkyl Halide Reactivity (R-I > R-Br > R-Cl) Start->Check_Reactivity Check_Sterics Evaluate Steric Hindrance (Primary > Secondary > Tertiary Alkyl Halide) Start->Check_Sterics Check_Temp Review Reaction Temperature Start->Check_Temp Check_Solvent Verify Solvent Choice Start->Check_Solvent Check_Completion Confirm Reaction Completion (TLC, NMR) Start->Check_Completion Low_Reactivity Low Reactivity Check_Reactivity->Low_Reactivity High_Sterics High Steric Hindrance Check_Sterics->High_Sterics Elimination Elimination Byproduct (Alkene) Observed? Check_Temp->Elimination Sol_Solvent Use Polar Aprotic Solvent (Acetonitrile, DMF) Check_Solvent->Sol_Solvent Incorrect? Stalled Reaction Stalled? Check_Completion->Stalled Sol_Reactivity Use more reactive halide (I or Br) Increase temperature Add catalytic KI Low_Reactivity->Sol_Reactivity Yes Sol_Sterics Increase temperature Prolong reaction time High_Sterics->Sol_Sterics Yes Sol_Elimination Lower reaction temperature Use primary alkyl halide Ensure polar aprotic solvent Elimination->Sol_Elimination Yes Sol_Stalled Increase temperature Extend reaction time Stalled->Sol_Stalled Yes

Caption: A logical workflow for troubleshooting low yields in this compound alkylation reactions.

Reaction Pathway: Substitution vs. Elimination

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products 1-MePip This compound plus + R-X Alkyl Halide Quat_Salt Quaternary Ammonium Salt (Desired Product) plus->Quat_Salt  SN2 (Substitution) Favored by: - Primary R-X - Polar aprotic solvent - Lower temperature Alkene Alkene (Byproduct) plus->Alkene  E2 (Elimination) Favored by: - Secondary/Tertiary R-X - Steric hindrance - Higher temperature

Caption: Competing SN2 (substitution) and E2 (elimination) pathways in the alkylation of this compound.

References

Technical Support Center: Regioselective C-H Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of piperidine (B6355638) rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving regioselectivity in these critical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for controlling regioselectivity in piperidine C-H functionalization?

A1: Achieving site-selectivity (C2, C3, or C4) on the piperidine ring is a primary challenge. The most common and effective strategies include:

  • Directing Groups: Attaching a directing group to the piperidine nitrogen is a widely used strategy to guide the functionalization to a specific carbon atom.[1] Various directing groups, such as amides, carbamates, and sulfonamides, can be employed to direct the reaction to the desired position.[1]

  • Catalyst Control: The choice of catalyst and ligand is crucial in directing the regioselectivity. Different transition metal catalysts (e.g., palladium, rhodium, iridium) and their associated ligands can exhibit distinct preferences for C-H bond activation at different positions on the piperidine ring.[1][2][3]

  • Protecting Group Manipulation: The nature and steric bulk of the protecting group on the piperidine nitrogen can influence the site of functionalization. For instance, a bulky protecting group can sterically hinder the C2 position, thereby favoring functionalization at the more accessible C4 position.[1][2][3]

  • Photoredox Catalysis: This approach utilizes light-absorbing catalysts to generate reactive intermediates that can selectively functionalize C-H bonds, offering alternative pathways and selectivities compared to traditional transition metal catalysis.[4]

Q2: How can I favor functionalization at the C4 position of the piperidine ring?

A2: Functionalization at the C4 position is challenging due to the generally higher reactivity of the C2 position. However, several strategies can be employed:

  • Sterically Demanding Catalysts and Protecting Groups: The combination of a sterically bulky protecting group on the nitrogen (e.g., N-Boc) and a sterically demanding rhodium catalyst can override the electronic preference for C2 functionalization, leading to selective C4-H insertion.[2][3]

  • Directing Groups at C3: Utilizing an aminoquinoline (AQ) directing group at the C3 position has been shown to effectively direct palladium-catalyzed arylation to the C4 position with high regio- and stereoselectivity.[5][6]

  • Transannular C-H Functionalization: A palladium-catalyzed approach involving a transannular C-H activation can lead to functionalization at the C4 position. This strategy requires a specific conformational arrangement of the piperidine ring.[7]

Q3: What methods are available for functionalizing the C3 position of piperidine?

A3: Direct C-H functionalization at the C3 position is particularly difficult due to the deactivating inductive effect of the nitrogen atom.[2][3] An indirect approach is often more successful:

  • Cyclopropanation-Ring Opening: This two-step sequence involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and regioselective ring-opening of the cyclopropane (B1198618) to yield the 3-substituted piperidine.[2][3][8]

Q4: My C-H functionalization reaction is giving low yields and a mixture of isomers. What should I investigate?

A4: Low yields and poor regioselectivity are common issues. Key factors to investigate include:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and other side reactions.[1]

  • Catalyst and Ligand Choice: The combination of the metal catalyst and ligand is critical and often substrate-dependent. Screening different catalyst/ligand combinations can significantly improve both yield and selectivity.[1]

  • Base and Solvent Effects: The choice of base and solvent can have a profound impact on the reaction outcome. It is advisable to screen different bases and solvents to optimize the reaction conditions.

  • Purity of Reagents: Ensure all reagents, especially the solvent and starting materials, are pure and dry, as impurities can deactivate the catalyst.

Troubleshooting Guide

This guide addresses common problems encountered during the regioselective C-H functionalization of piperidine rings.

Problem 1: Poor or no regioselectivity observed, with functionalization occurring at multiple positions.

Possible CauseSuggested Solution
Ineffective Directing Group Select a directing group known to favor the desired position. For C4 functionalization, consider a C3-linked aminoquinoline (AQ) directing group.[5][6]
Inappropriate Catalyst/Ligand System Screen a variety of catalysts and ligands. For C2 functionalization, Rh2(R-TCPTAD)4 with an N-Boc protecting group or Rh2(R-TPPTTL)4 with an N-brosyl group can be effective.[2][3] For C4 functionalization, Rh2(S-2-Cl-5-BrTPCP)4 in combination with an N-α-oxoarylacetyl group has shown high selectivity.[2][3]
Steric Hindrance If C4 functionalization is desired, use a bulky N-protecting group (e.g., N-Boc) to sterically shield the C2 position.[1][2][3]

Problem 2: Low yield of the desired functionalized piperidine.

Possible CauseSuggested Solution
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere.[1] The buildup of byproducts like iodide can also deactivate the catalyst; consider using additives or modified directing groups to mitigate this.[5]
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, concentration, and reaction time. For some transformations, a higher temperature may be required to overcome activation barriers.[7]
Poor Substrate Reactivity The electronic and steric properties of the substrate can significantly influence reactivity. Consider modifying the protecting group or the substituents on the piperidine ring to enhance reactivity.
Incorrect Stoichiometry Optimize the ratio of the piperidine substrate to the coupling partner. An excess of the piperidine may be necessary in some cases to minimize side reactions.[1]

Quantitative Data Summary

The following tables summarize quantitative data for different regioselective C-H functionalization methods on the piperidine ring.

Table 1: Catalyst and Protecting Group Effects on Regioselectivity

Desired PositionProtecting GroupCatalystRegioselectivity (C2:C4)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
C2N-BocRh2(R-TCPTAD)4>30:15.3:183%[2][3]
C2N-BsRh2(R-TPPTTL)4>30:1>30:152-73%[2][3]
C4N-α-oxoarylacetylRh2(S-2-Cl-5-BrTPCP)4>30:1N/A98%[2][3]

Table 2: Directing Group Strategy for C4-Arylation

Directing GroupCatalystBaseRegioselectivity (C4:C2)Diastereomeric Ratio (cis:trans)YieldReference
C3-aminoquinoline (AQ)Pd(OAc)2K2CO3High6:4 to 7:3Moderate to Good[6]
C3-(4-dimethylamine)-8-aminoquinoline (DMAQ)Pd(OAc)2K2CO3HighImproved cis-selectivityImproved[5]

Experimental Protocols

Key Experiment 1: Rhodium-Catalyzed C4-H Functionalization of N-α-oxoarylacetyl-piperidine [2][3]

  • Preparation of the Substrate: Synthesize the N-α-oxoarylacetyl-piperidine by reacting piperidine with the corresponding α-oxoarylacetyl chloride.

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the N-α-oxoarylacetyl-piperidine (1.0 equiv) and the diazo compound (1.5 equiv) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the rhodium catalyst, Rh2(S-2-Cl-5-BrTPCP)4 (typically 1-2 mol %), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 39 °C) for the specified time (typically 12-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the C4-functionalized product.

Key Experiment 2: Palladium-Catalyzed C4-H Arylation using a C3-Aminoquinoline Directing Group [6]

  • Preparation of the Substrate: Couple the C3-aminoquinoline (AQ) directing group to the carboxylic acid at the C3 position of the N-protected piperidine.

  • Reaction Setup: In a sealed tube under an argon atmosphere, combine the AQ-amide substrate (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)2 (5 mol %), and K2CO3 (2.0 equiv) in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the specified time (typically 24 hours).

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to obtain the C4-arylated piperidine.

Visualizations

Regioselectivity_Workflow start Desired Functionalization Position? c2 C2-Functionalization start->c2 C2 c3 C3-Functionalization start->c3 C3 c4 C4-Functionalization start->c4 C4 strategy_c2 Use N-Boc or N-Bs protecting group with a suitable Rh catalyst. c2->strategy_c2 strategy_c3 Employ an indirect method: cyclopropanation of tetrahydropyridine (B1245486) followed by ring opening. c3->strategy_c3 strategy_c4 Use a bulky N-protecting group and a sterically demanding Rh catalyst, OR a C3-directing group with a Pd catalyst. c4->strategy_c4

Caption: A decision-making workflow for selecting a strategy based on the desired position of C-H functionalization on the piperidine ring.

Troubleshooting_Logic start Experiment Outcome low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity check_atmosphere Verify Inert Atmosphere low_yield->check_atmosphere Yes screen_catalyst Screen Catalyst/Ligand poor_selectivity->screen_catalyst Yes optimize_conditions Screen T, time, concentration check_atmosphere->optimize_conditions optimize_conditions->screen_catalyst change_dg Change Directing/Protecting Group screen_catalyst->change_dg

Caption: A logical troubleshooting guide for addressing common issues of low yield and poor regioselectivity in piperidine C-H functionalization.

References

overcoming solubility issues of 1-Methylpiperidine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound can be inconsistent, which is a primary source of confusion. Some sources describe it as "completely miscible," while others classify its solubility as "moderate".[1] This discrepancy arises because its solubility is highly dependent on the solution's pH. This compound is a tertiary amine with a pKa of approximately 10.1.[2] At neutral or alkaline pH (pH > pKa), it exists predominantly in its neutral, free base form, which has lower water solubility due to its hydrophobic alkyl group.[1] In acidic conditions (pH < pKa), it becomes protonated, forming the more polar and highly water-soluble methylpiperidinium cation.

Q2: Why does my this compound solution appear cloudy or form a separate phase?

A2: Cloudiness or phase separation is a common indicator that the concentration of this compound has exceeded its solubility limit in your aqueous medium. This often occurs when a stock solution, typically prepared in an organic solvent or as the pure liquid (free base), is diluted into an aqueous buffer with a pH at or above its pKa. At these higher pH values, the less soluble free base form predominates.

Q3: How does pH adjustment affect the solubility of this compound?

A3: Adjusting the pH is the most effective method to control the solubility of this compound. As a basic compound, its solubility dramatically increases in acidic conditions. By lowering the pH of the aqueous medium to at least two pH units below its pKa (i.e., pH ≤ 8), you can ensure that the vast majority of the this compound is in its protonated, and therefore more soluble, form. The relationship between pH, pKa, and the ratio of the protonated to unprotonated form can be understood using the Henderson-Hasselbalch equation.[3][4][5][6]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using a water-miscible organic co-solvent can enhance the solubility of the free base form of this compound, particularly at neutral or higher pH. Common co-solvents for this purpose include dimethyl sulfoxide (B87167) (DMSO) and ethanol. However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system, as high concentrations can interfere with biological assays or other chemical reactions.

Q5: Is there a difference in solubility between this compound free base and its hydrochloride salt?

A5: Yes, there is a significant difference. This compound hydrochloride is the salt form of the amine and will readily dissolve in water to a much higher concentration than the free base at neutral pH. If your experiment can tolerate the presence of chloride ions and a slightly acidic initial pH upon dissolution, using the hydrochloride salt can be a more straightforward approach to preparing aqueous solutions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound in aqueous media.

Issue 1: Precipitation or Cloudiness Upon Dilution of this compound in an Aqueous Buffer

  • Possible Cause: The pH of the aqueous buffer is too high (typically ≥ 8), causing the protonated, soluble form to convert to the less soluble free base.

  • Solution:

    • Primary Recommendation: pH Adjustment. Lower the pH of your aqueous buffer to be at least 2 units below the pKa of this compound (pKa ≈ 10.1). A buffer pH of 7.4 or lower is generally recommended.

    • Alternative: Use of Co-solvents. If altering the pH is not feasible for your experiment, prepare the final solution with a small percentage of a water-miscible organic co-solvent like DMSO or ethanol. The final concentration of the co-solvent should be optimized to maintain solubility without affecting the experiment (typically ≤ 1% v/v).

Issue 2: Difficulty Dissolving this compound Free Base Directly in Water or Neutral Buffer

  • Possible Cause: The intrinsic solubility of the free base form is limited in neutral aqueous media.

  • Solution:

    • Acidification. Add the this compound free base to an acidic solution (e.g., dilute HCl with a pH of 4-5) first. Once dissolved, you can adjust the pH upwards to your desired experimental pH, being careful not to exceed a pH where precipitation occurs.

    • Prepare a Concentrated Stock in an Organic Solvent. Dissolve the this compound free base in a minimal amount of a suitable organic solvent like DMSO. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer. This technique helps to disperse the compound quickly and can sometimes prevent immediate precipitation.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Possible Cause: Undissolved this compound may be present as a fine suspension, leading to inaccurate concentrations in your experiments.

  • Solution:

    • Visual Inspection. Always visually inspect your final solution for any signs of turbidity or precipitation against a dark background.

    • Filtration. If you suspect undissolved material, filter the solution through a 0.22 µm syringe filter before use. This will remove any particulates and ensure you are working with a true solution.

    • Confirm pH. After preparing your final solution, confirm that the pH has not shifted significantly, as the addition of a basic compound can alter the pH of a weakly buffered solution.

Data Presentation

The following table provides an estimated summary of this compound's solubility behavior under different conditions, based on general principles of tertiary amines.

ConditionSolvent/BufferExpected SolubilityRemarks
pH-Dependent Solubility
pH 4.0High / MisciblePredominantly in the highly soluble protonated form.
pH 7.4Moderate to HighMostly protonated, but solubility limit is more likely to be reached.
pH 9.0Moderate to LowA significant portion is in the less soluble free base form.
pH 11.0LowPredominantly in the less soluble free base form.
Co-solvent Effects (at pH 7.4)
1% DMSO in BufferIncreasedHelps to solubilize the free base portion of the compound.
5% Ethanol in BufferIncreasedSimilar to DMSO, it increases the solubility of the less polar form.
Temperature Effects
Increased TemperatureGenerally IncreasedSolubility of the free base may increase with temperature.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound via pH Adjustment

  • Materials:

    • This compound (liquid, free base)

    • 1 M Hydrochloric Acid (HCl)

    • High-purity water (e.g., deionized or distilled)

    • Volumetric flask

    • Calibrated pH meter

  • Procedure:

    • To a 100 mL volumetric flask, add approximately 80 mL of high-purity water.

    • While stirring, slowly add 1.25 mL of this compound (density ≈ 0.817 g/mL) to the water. The solution may appear cloudy or form a separate layer.

    • Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the solution becomes clear and the pH is stable at or below 7.0.

    • Once the this compound is fully dissolved, add high-purity water to the volumetric flask until the meniscus reaches the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Verify the final pH. If necessary, adjust with a small amount of dilute HCl or NaOH.

    • For long-term storage, filter the solution through a 0.22 µm filter into a sterile container.

Protocol 2: General Method for Determining Aqueous Solubility

This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound at a specific pH.

  • Materials:

    • This compound

    • Aqueous buffer of the desired pH

    • Scintillation vials or other sealable containers

    • Orbital shaker at a controlled temperature

    • Analytical method for quantification (e.g., GC-MS, HPLC)

    • 0.22 µm syringe filters

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the aqueous buffer. An excess is present when a visible undissolved layer of this compound remains.

    • Seal the vial tightly and place it on an orbital shaker.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, let the vials stand undisturbed for at least 2 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the clear, upper aqueous layer.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microdroplets.

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Quantify the concentration of this compound in the diluted filtrate.

    • Calculate the original solubility in the buffer by accounting for the dilution factor.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound in Aqueous Medium check_pH Is the buffer pH < 8? start->check_pH add_acid Lower the buffer pH to < 8 (e.g., with dilute HCl) check_pH->add_acid No recheck_solubility Does the compound dissolve? check_pH->recheck_solubility Yes add_acid->recheck_solubility success Success: Solution is clear. Proceed with experiment. recheck_solubility->success Yes consider_cosolvent Consider adding a co-solvent (e.g., 1% DMSO or 5% EtOH) recheck_solubility->consider_cosolvent No check_cosolvent_compatibility Is the co-solvent compatible with the experimental system? consider_cosolvent->check_cosolvent_compatibility use_cosolvent Prepare solution with co-solvent. Add stock to buffer with vigorous stirring. check_cosolvent_compatibility->use_cosolvent Yes use_salt_form Alternative: Use this compound HCl salt if experimentally permissible. check_cosolvent_compatibility->use_salt_form No final_check Is the solution clear? use_cosolvent->final_check final_check->success Yes final_check->use_salt_form No

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

Caption: pH-dependent equilibrium of this compound in aqueous media.

References

Technical Support Center: Managing Exothermic Reactions Involving 1-Methylpiperidine Neutralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective management of exothermic reactions during the neutralization of 1-Methylpiperidine. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Frequently Asked Questions (FAQs)

Q1: What happens when this compound is neutralized with an acid?

A1: The neutralization of this compound, a tertiary amine, with an acid is an exothermic reaction that forms a salt and water.[1][2] This process releases a significant amount of heat, which can cause a rapid increase in temperature. Violent reactions may occur with strong acids and oxidizing agents.[3]

Q2: What are the primary hazards associated with this reaction?

A2: The primary hazards include:

  • Thermal Runaway: An uncontrolled increase in temperature due to the exothermic nature of the reaction. This can lead to boiling of the solvent, splattering of corrosive materials, and even vessel rupture.

  • Chemical Burns: this compound and the acids used for neutralization are corrosive and can cause severe skin and eye burns.

  • Inhalation Hazards: Vapors of this compound and some acids are toxic if inhaled.

Q3: What factors influence the intensity of the exotherm?

A3: The intensity of the exothermic reaction is influenced by several factors:

  • Concentration of Reactants: Higher concentrations of both this compound and the acid will result in a more significant heat release.

  • Strength of the Acid: Stronger acids will react more exothermically.[1]

  • Rate of Addition: Rapid addition of the acid to the amine solution can lead to a rapid and potentially uncontrollable temperature spike.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the temperature is significantly higher than the bulk solution.[1]

  • Ambient Temperature: A higher starting temperature will mean the reaction reaches a critical point more quickly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature rise ("runaway reaction") 1. Acid addition rate is too fast.2. Inadequate cooling.3. Insufficient mixing.4. Reactant concentrations are too high.1. Immediately stop the addition of acid.2. Increase the efficiency of the cooling bath (e.g., add more ice, switch to a colder bath).3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise rapidly, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reaction mixture.
Localized boiling or splattering 1. "Hot spots" due to poor mixing.2. Acid is being added to the surface of the solution without being quickly dispersed.1. Ensure the stirring vortex is sufficient to pull the added acid down into the bulk of the solution quickly.2. Add the acid dropwise directly into the vortex of the stirred solution.
Fuming upon acid addition 1. Reaction of the acid with the amine is producing volatile byproducts or aerosolizing the reactants due to the heat generated.1. Ensure the reaction is being conducted in a fume hood with adequate ventilation.2. Slow down the rate of acid addition to reduce the instantaneous heat generation.
Final solution is not neutral (pH is still basic) 1. Insufficient amount of acid added.1. Monitor the pH of the solution using a calibrated pH meter or pH paper.2. Continue to add acid dropwise until the desired pH is reached.
Final solution is too acidic (overshot the neutral point) 1. Too much acid was added.1. If a neutral pH is critical, a dilute solution of a weak base can be carefully added to adjust the pH back. Be aware that this is also an exothermic process.

Quantitative Data on Neutralization

AcidBaseEnthalpy of Neutralization (ΔHn) (kJ/mol of H₂O)
Strong Acid (e.g., HCl)Strong Base (e.g., NaOH)~ -57.1
Strong Acid (e.g., HCl)Weak Base (e.g., NH₃)~ -52.2
Weak Acid (e.g., Acetic Acid)Strong Base (e.g., NaOH)~ -55.2
Weak Acid (e.g., Acetic Acid)Weak Base (e.g., NH₃)~ -50.4

Note: These are generalized values and the actual heat of neutralization will vary depending on the specific reactants and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the safe neutralization of this compound with common laboratory acids.

Protocol 1: Neutralization of this compound with Hydrochloric Acid (HCl)

Materials:

  • This compound

  • 1 M Hydrochloric Acid

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., an ice-water bath)

  • pH meter or pH paper

Procedure:

  • Setup: Place the round-bottom flask in the cooling bath on top of the magnetic stirrer. Equip the flask with the magnetic stir bar, thermometer/thermocouple, and the dropping funnel. Ensure the thermometer/thermocouple tip is submerged in the reaction medium.

  • Dilution: Dilute the calculated amount of this compound with an equal volume of deionized water in the flask. This will help to manage the heat of mixing and the subsequent neutralization.

  • Cooling: Begin stirring and allow the diluted this compound solution to cool to 0-5 °C.

  • Acid Addition: Slowly add the 1 M HCl solution dropwise from the dropping funnel into the stirred, cooled amine solution.

  • Temperature Monitoring: Carefully monitor the internal temperature of the flask. Maintain the temperature below 20 °C by adjusting the addition rate and ensuring the efficiency of the cooling bath.

  • pH Monitoring: Periodically check the pH of the reaction mixture. Continue adding acid until the pH reaches the desired neutral point (typically pH 7).

  • Completion: Once the desired pH is reached, stop the acid addition and allow the solution to slowly warm to room temperature while stirring.

Protocol 2: Neutralization of this compound with Sulfuric Acid (H₂SO₄)

Materials:

  • This compound

  • 1 M Sulfuric Acid

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., an ice-water bath)

  • pH meter or pH paper

Procedure:

  • Setup: Follow the same setup as in Protocol 1.

  • Dilution: Dilute the calculated amount of this compound with an equal volume of deionized water in the flask.

  • Cooling: Begin stirring and cool the diluted this compound solution to 0-5 °C.

  • Acid Addition: Slowly add the 1 M H₂SO₄ solution dropwise. Be aware that the neutralization with sulfuric acid can be more exothermic than with HCl due to the diprotic nature of sulfuric acid.

  • Temperature Monitoring: Maintain the internal temperature below 20 °C. The addition rate may need to be slower than with HCl.

  • pH Monitoring: Monitor the pH and continue acid addition until the desired pH is achieved.

  • Completion: Once neutralized, stop the acid addition and allow the solution to warm to room temperature.

Protocol 3: Neutralization of this compound with Acetic Acid (CH₃COOH)

Materials:

  • This compound

  • 1 M Acetic Acid

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., an ice-water bath)

  • pH meter or pH paper

Procedure:

  • Setup: Follow the same setup as in Protocol 1.

  • Dilution: Dilute the calculated amount of this compound with an equal volume of deionized water in the flask.

  • Cooling: Begin stirring and cool the diluted this compound solution to 0-5 °C.

  • Acid Addition: Slowly add the 1 M acetic acid solution dropwise. The exotherm will be less vigorous than with strong acids, but cooling is still recommended as a precaution.

  • Temperature Monitoring: Maintain the internal temperature below 25 °C.

  • pH Monitoring: Monitor the pH and continue acid addition until the desired pH is achieved.

  • Completion: Once neutralized, stop the acid addition and allow the solution to warm to room temperature.

Visualizations

Experimental Workflow for Safe Neutralization

G cluster_prep Preparation cluster_reaction Neutralization cluster_completion Completion A 1. Assemble Apparatus: - Flask in Cooling Bath - Stirrer, Thermometer, Dropping Funnel B 2. Dilute this compound with Deionized Water A->B C 3. Cool Solution to 0-5 °C B->C D 4. Slowly Add Acid Dropwise C->D E 5. Monitor Temperature (Maintain < 20-25 °C) D->E F 6. Monitor pH E->F G 7. Stop Acid Addition at Desired pH F->G H 8. Allow to Warm to Room Temperature G->H

Caption: A workflow diagram illustrating the key steps for the safe neutralization of this compound.

Troubleshooting Logic for Exothermic Reactions

G Start Temperature Rise Observed IsRapid Is the rise rapid and uncontrolled? Start->IsRapid StopAddition Stop Acid Addition Immediately IsRapid->StopAddition Yes SlowAddition Slow Down Acid Addition IsRapid->SlowAddition No IncreaseCooling Increase Cooling StopAddition->IncreaseCooling IncreaseStirring Increase Stirring IncreaseCooling->IncreaseStirring Quench Prepare to Quench IncreaseStirring->Quench CheckMixing Ensure Good Mixing SlowAddition->CheckMixing Continue Continue Monitoring CheckMixing->Continue

Caption: A troubleshooting flowchart for managing temperature excursions during exothermic neutralization reactions.

References

Technical Support Center: Purification of 1-Methylpiperidine Contaminated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products contaminated with 1-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound contamination in my product?

A1: this compound is often used as a reagent or solvent in organic synthesis.[1] Contamination can arise from its use as a catalyst, base, or solvent in the preceding reaction steps. Common impurities can also include unreacted starting materials or byproducts from the synthesis of this compound itself, such as 5-amino-1-pentanol (B144490) or methanol.[1]

Q2: What are the key physical and chemical properties of this compound that are relevant for its removal?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless, flammable liquid with a characteristic amine-like odor.[1][2] Its basic nature (pKa of the conjugate acid is around 10.1) is the most important property exploited for its removal via acid-base extraction.[3] Key properties are summarized in the table below.

Q3: Which purification techniques are most effective for removing this compound?

A3: The most common and effective techniques for removing this compound, a tertiary amine, include:

  • Acid-Base Extraction: This is often the first and most efficient method to try, especially for removing bulk quantities of the amine.

  • Column Chromatography: Useful for removing trace amounts of this compound and for separating it from products with similar boiling points.

  • Recrystallization: Effective if your desired product is a solid and has significantly different solubility properties from this compound and its salts.

  • Distillation: Can be used if there is a significant difference in boiling points between your product and this compound and no azeotrope is formed.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting

Issue: Emulsion formation during extraction.

  • Potential Cause: High concentration of reactants, vigorous shaking, or presence of surfactants.

  • Recommended Solutions:

    • Add a small amount of brine (saturated NaCl solution) to break the emulsion.

    • Gently swirl or invert the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, filter the mixture through a pad of celite.

Issue: Low recovery of the desired product after extraction.

  • Potential Cause: Your product might have some solubility in the aqueous layer, especially if it possesses acidic or basic functionalities.

  • Recommended Solutions:

    • Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery from the aqueous layer.

    • Adjust the pH of the aqueous layer to minimize the solubility of your product before back-extraction.

Column Chromatography Troubleshooting

Issue: Tailing of the product peak on the silica (B1680970) gel column.

  • Potential Cause: Strong interaction between the basic this compound and the acidic silica gel.[4][5]

  • Recommended Solutions:

    • Add a small amount of a volatile base, like triethylamine (B128534) (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[4][6]

    • Use an alternative stationary phase like alumina (B75360) or amine-functionalized silica.[7]

Issue: Co-elution of this compound with the desired product.

  • Potential Cause: Similar polarity of your product and this compound.

  • Recommended Solutions:

    • Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation.

    • Consider using a different chromatographic technique, such as reverse-phase chromatography, where the elution order might be different.

Recrystallization Troubleshooting

Issue: The product "oils out" instead of crystallizing.

  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of your product, or the solution is too concentrated.

  • Recommended Solutions:

    • Use a lower-boiling point solvent or a solvent mixture.

    • Add a small amount of additional hot solvent to the oiled-out mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Issue: this compound salt co-precipitates with the product.

  • Potential Cause: If an acidic solvent is used for recrystallization, the this compound salt may become insoluble and crystallize out with your product.

  • Recommended Solutions:

    • Perform a thorough acid-base extraction to remove the majority of this compound before attempting recrystallization.

    • Choose a neutral or slightly basic solvent system for recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃N[1]
Molar Mass 99.17 g/mol [1]
Boiling Point 106-107 °C[2]
Density 0.816 g/mL at 25 °C[8]
Solubility in Water Miscible[1]
pKa of Conjugate Acid ~10.1[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a neutral or acidic organic product from the basic impurity, this compound.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid) to the separatory funnel.

  • Extraction: Stopper the funnel and shake it gently, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated this compound salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-3) one or two more times to ensure complete removal of the amine.

  • Neutralization (Optional): If the desired product is acidic, it will also be in the aqueous layer. To recover it, make the aqueous layer basic with a suitable base (e.g., NaOH) and then extract it with an organic solvent.

  • Work-up: Wash the organic layer containing the purified product with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of a product from this compound using silica gel chromatography.

  • Stationary Phase Preparation: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution:

    • Start with a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

    • To prevent tailing of the basic this compound, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[4][6]

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is suitable for purifying a solid product contaminated with this compound.

  • Solvent Selection: Choose a solvent or a solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This compound should ideally be soluble at all temperatures in this solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product start Crude Product (with this compound) acid_base Acid-Base Extraction start->acid_base Primary Purification chromatography Column Chromatography acid_base->chromatography For Trace Impurities recrystallization Recrystallization acid_base->recrystallization If Solid Product chromatography->recrystallization If Solid Product analysis Purity Analysis (NMR, GC-MS, etc.) chromatography->analysis recrystallization->analysis end Pure Product analysis->end

Caption: General workflow for the purification of products contaminated with this compound.

troubleshooting_acid_base start Acid-Base Extraction Issue emulsion Emulsion Formation start->emulsion low_recovery Low Product Recovery start->low_recovery emulsion_sol1 Add Brine emulsion->emulsion_sol1 Yes recovery_sol1 Multiple Extractions (smaller volumes) low_recovery->recovery_sol1 Yes recovery_sol2 Adjust pH of Aqueous Layer low_recovery->recovery_sol2 Yes emulsion_sol2 Gentle Mixing emulsion_sol1->emulsion_sol2 If persists emulsion_sol3 Filter through Celite emulsion_sol2->emulsion_sol3 If persists

Caption: Troubleshooting guide for common issues in acid-base extraction for this compound removal.

References

Technical Support Center: Catalyst Deactivation in 1-Methylpiperidine-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing catalyst deactivation in chemical processes involving 1-Methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and reactions utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in reactions involving this compound?

A1: Catalyst deactivation in these systems is a common issue that can significantly impact reaction efficiency and cost.[1][2][3] The primary deactivation mechanisms are:

  • Poisoning: This occurs when impurities or even the product, this compound itself, strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][4][5][6][7] Nitrogen-containing compounds are known inhibitors for many hydrogenation catalysts.[5][7][8]

  • Coking/Fouling: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[1][4][9] This is particularly relevant in reactions carried out at elevated temperatures.

  • Sintering: Also known as thermal degradation, this process involves the agglomeration of metal particles on the catalyst support at high temperatures.[4][10][11] This leads to a decrease in the active surface area of the catalyst.[10]

  • Leaching: In liquid-phase reactions, the active metal components of the catalyst can dissolve into the reaction medium, leading to a loss of active sites.[4]

Q2: My reaction to synthesize this compound has stalled. What is the likely cause?

A2: A stalled reaction is a classic symptom of catalyst poisoning.[5] In the context of this compound synthesis, which often involves the N-alkylation of piperidine (B6355638) or reductive amination, the nitrogen atom in the piperidine ring can strongly interact with and block the active metal sites on the catalyst.[5] Additionally, impurities in your starting materials or solvents, such as sulfur compounds, can act as potent catalyst poisons.[5]

Q3: I am observing a gradual decrease in catalyst activity over several runs. What could be the reason?

A3: A gradual decrease in activity often points towards coking/fouling or sintering.[12] Coking can occur due to the decomposition of reactants or products on the catalyst surface, leading to the buildup of carbon deposits. Sintering is more likely if the reaction is performed at high temperatures, causing the small metal particles of the catalyst to merge into larger, less active ones.[4][10][11]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.[2][4]

  • Coked catalysts can often be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.[9][13][14]

  • Poisoned catalysts can sometimes be regenerated by washing with appropriate solvents or by thermal treatment in a hydrogen stream to remove the adsorbed poisons.[7][13]

  • Sintering is generally an irreversible process, and in such cases, the catalyst usually needs to be replaced.[15]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no conversion in the N-methylation of piperidine to this compound.

Possible CauseProposed Solution
Catalyst Poisoning - Feedstock Purification: Ensure the purity of piperidine, methanol (B129727) (or other methylating agent), and solvents to remove potential poisons like sulfur compounds.[4] - Catalyst Selection: Consider using a catalyst that is more resistant to nitrogen poisoning. For instance, rhodium-based catalysts can be more robust than palladium or ruthenium in the presence of nitrogen compounds.[8]
Improper Catalyst Activation - Review Activation Protocol: Ensure the catalyst was activated according to the manufacturer's recommendations (e.g., reduction under hydrogen flow at a specific temperature).
Suboptimal Reaction Conditions - Optimize Temperature and Pressure: Adjust the reaction temperature and pressure. While higher temperatures can increase reaction rates, they can also promote deactivation via sintering.[4]

Problem 2: Catalyst deactivation during reductive amination using a nickel-based catalyst.

Possible CauseProposed Solution
Sintering of Nickel Particles - Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation.[10] - Use Promoted Catalysts: Consider catalysts with promoters (e.g., alkaline earths like calcium) that can enhance stability against sintering.[10]
Coking - Optimize Feed Composition: Adjust the ratio of reactants to minimize side reactions that lead to coke formation.
Product Inhibition - Control Product Concentration: If the product, this compound, is inhibiting the reaction, consider operating at lower conversions per pass and recycling the unreacted starting materials after product separation.

Quantitative Data Summary

The following table summarizes typical conditions and challenges in reactions relevant to this compound systems. Please note that specific values can vary significantly based on the exact catalyst and experimental setup.

ParameterN-Alkylation of PiperidineReductive AminationGeneral Observations on Deactivation
Typical Catalysts Copper oxide/Sodium oxide on Alumina[16], Nickel-based catalysts[17]Nickel nanoparticles[18], Rhodium on carbon/alumina[7]Precious metals (Pd, Pt, Ru, Rh), Nickel
Temperature Range (°C) 180 - 230[16]25 - 160Sintering is a concern at higher temperatures (>500°C for some systems)[10]
Pressure Range (bar) 70 - 120[16]10 - 50Higher pressures can sometimes accelerate coking.
Common Deactivation Modes Poisoning by piperidine/product, CokingPoisoning by amine, Sintering (for Ni)[6]Poisoning, Coking, Sintering[19]
Regeneration Feasibility Possible for coking and some poisoningPossible for poisoningSintering is generally irreversible[15]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst using Temperature-Programmed Desorption (TPD)

This protocol is a general guideline for identifying the nature of adsorbed species (poisons) on a catalyst surface.

  • Sample Preparation: Carefully transfer a small, known amount of the deactivated catalyst into the TPD sample holder under an inert atmosphere.

  • Pre-treatment: Heat the sample under a flow of inert gas (e.g., Helium or Argon) to a moderate temperature (e.g., 100-150°C) to remove any physisorbed species.

  • Temperature Programming: Ramp the temperature of the sample at a constant rate (e.g., 10°C/min) under a continuous flow of the inert carrier gas.

  • Detection: Monitor the effluent gas stream with a suitable detector, such as a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis: Peaks in the detector signal as a function of temperature correspond to the desorption of specific chemical species. The temperature at which a species desorbs can provide information about the strength of its interaction with the catalyst surface.

Protocol 2: Regeneration of a Coked Catalyst by Controlled Oxidation

This protocol outlines a general procedure for removing carbonaceous deposits from a catalyst. Caution: This process can be exothermic and must be carefully controlled to prevent catalyst sintering.[9][13]

  • Inert Purge: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., Nitrogen) at a low temperature to remove adsorbed hydrocarbons.[13]

  • Heating: While maintaining the inert gas flow, gradually heat the catalyst to the target regeneration temperature (typically 300-500°C).[13]

  • Controlled Oxidation: Slowly introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow.[13] Monitor the temperature of the catalyst bed closely for any sharp increases (exotherms).

  • Hold Period: Maintain the oxidizing atmosphere at the target temperature until the coke has been completely combusted, as indicated by the cessation of CO₂ evolution in the off-gas (if monitored).

  • Inert Purge and Cooling: Switch back to a pure inert gas flow and cool the catalyst down to room temperature.

  • Reduction (if necessary): For many metallic catalysts, a subsequent reduction step in a hydrogen atmosphere is required to restore the active metal sites.[9][13]

Visualizations

Catalyst_Deactivation_Mechanisms cluster_causes Causes of Deactivation cluster_effects Effects on Catalyst Poisoning Poisoning (Chemical Adsorption) BlockedSites Blocked Active Sites Poisoning->BlockedSites Coking Coking/Fouling (Physical Deposition) Coking->BlockedSites PoreBlockage Pore Blockage Coking->PoreBlockage Sintering Sintering (Thermal Degradation) ReducedSurface Reduced Surface Area Sintering->ReducedSurface

Caption: Primary mechanisms of catalyst deactivation and their effects.

Troubleshooting_Workflow Start Decreased Catalyst Activity Observed Check_Poisons Analyze Feedstock for Poisons (e.g., Sulfur, Nitrogen Compounds) Start->Check_Poisons Check_Coking Suspect Coking? (High Temp, Carbon Deposits) Check_Poisons->Check_Coking No Purify Purify Feedstock Check_Poisons->Purify Yes Check_Sintering Suspect Sintering? (Excessive Reaction Temperature) Check_Coking->Check_Sintering No Regen_Coke Regenerate Coked Catalyst (Controlled Oxidation) Check_Coking->Regen_Coke Yes Replace_Catalyst Replace Catalyst (Sintering is often irreversible) Check_Sintering->Replace_Catalyst Yes End Activity Restored Check_Sintering->End No Purify->End Regen_Coke->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

Catalyst_Regeneration_Cycle Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Reaction Use (Poisoning/Coking) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Process (e.g., Oxidation, Washing) Regenerated->Active Re-activation (e.g., Reduction)

Caption: The cycle of catalyst deactivation and regeneration.

References

how to safely quench reactions containing 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions containing 1-Methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable, corrosive, and toxic liquid.[1][2][3][4] Its vapors can form explosive mixtures with air.[4][5] It reacts violently and exothermically with acids and oxidizing agents.[1][3][5][6] Direct contact can cause severe skin burns and eye damage.[2][3][7] Inhalation or ingestion can be harmful or toxic.[1][2][3]

Q2: Why is it crucial to "quench" a reaction containing this compound?

A2: Quenching is the process of deactivating reactive chemicals in a reaction mixture. For reactions containing this compound, a strong base, quenching is essential to neutralize its basicity before workup and purification. This is critical for safety, as uncontrolled neutralization with acid can lead to a dangerous exothermic reaction.[1][3][6] Proper quenching also ensures that subsequent extraction and purification steps are effective.

Q3: What is the general principle for quenching a reaction with this compound?

A3: The general principle is to neutralize the basic this compound by converting it to its corresponding salt (1-methylpiperidinium salt) through the controlled addition of an acid. This salt is typically water-soluble, allowing for its separation from the desired product, which may be soluble in an organic solvent.

Q4: Can I add water directly to my reaction mixture to quench it?

A4: While this compound is miscible with water, simply adding water is not a sufficient quenching method.[1][5] this compound is a strong base and will remain as such in the aqueous phase.[5] Neutralization with an acid is necessary to deactivate it.

Troubleshooting Guides

Issue: The quenching process is generating excessive heat.

  • Cause: The neutralization of this compound with acid is a highly exothermic reaction.[1][3][6] Adding the acid too quickly or using a highly concentrated acid can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a safety hazard.

  • Solution:

    • Cool the reaction mixture: Before and during the quenching process, cool the reaction flask in an ice/water bath to dissipate the heat generated.

    • Dilute the acid: Use a dilute solution of acid (e.g., 1 M HCl) for quenching.

    • Slow addition: Add the acid dropwise with vigorous stirring to ensure the heat is distributed and dissipated effectively.

    • Monitor the temperature: Use a thermometer to monitor the internal temperature of the reaction mixture and pause the addition if it rises too quickly.

Issue: An emulsion has formed during the workup after quenching.

  • Cause: Emulsions are stable mixtures of immiscible liquids (like your organic solvent and the aqueous layer) that can be difficult to separate. This can be caused by the presence of salts or other byproducts.

  • Solution:

    • Add brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

    • Allow it to stand: Sometimes, simply letting the separatory funnel stand for a period of time can allow the layers to separate.

    • Filtration: In some cases, filtering the mixture through a pad of Celite® or glass wool can help to break the emulsion.

Experimental Protocols

Protocol 1: Standard Quenching of a Reaction Containing this compound

This protocol describes the safe and effective neutralization of this compound in a typical organic reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Ice/water bath

  • 1 M Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cooling: Place the reaction flask in an ice/water bath and allow the mixture to cool to 0-5 °C.

  • Acid Addition: Slowly add 1 M HCl dropwise to the cooled and stirred reaction mixture. Monitor the pH of the aqueous phase with pH paper, aiming for a pH between 6 and 7. Be mindful of the exothermic nature of the reaction and control the rate of addition to maintain a low temperature.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. If your desired product is in the organic phase, you may need to add more organic solvent.

  • Washing:

    • Wash the organic layer with water.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

    • Wash the organic layer with brine to aid in the removal of water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.

Protocol 2: Quenching and Basic Workup

This protocol is useful if your desired product is an amine that would be protonated and move into the aqueous layer during an acidic quench.

Materials:

  • Same as Protocol 1, with the addition of a strong base (e.g., 5 M Sodium Hydroxide - NaOH).

Procedure:

  • Cooling and Acidification: Follow steps 1 and 2 from Protocol 1 to neutralize the this compound.

  • Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. The organic layer contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the pH is strongly alkaline (pH > 11), as confirmed by pH paper. This will deprotonate your desired amine product, making it soluble in organic solvents.

  • Product Extraction: Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to obtain your crude product.

Quantitative Data Summary

ParameterValue/RangeSource
This compound
Molar Mass99.18 g/mol [5]
Density0.82 g/cm³ (at 20 °C)[5]
pKa of Conjugate Acid10.08 (at 25 °C)[1]
pH of aqueous solution (100 g/L)12 (at 20 °C)[5]
Quenching Process
Recommended Quenching Temperature0 - 10 °CGeneral laboratory practice
Recommended Quenching AgentDilute aqueous acid (e.g., 1 M HCl)General laboratory practice
Target pH after Quenching6 - 7 (for neutral workup)General laboratory practice
Target pH for Basic Workup> 11[5]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Start: Reaction Complete cool_reaction Cool Reaction Mixture (0-5 °C) start->cool_reaction add_acid Slowly Add Dilute Acid with Vigorous Stirring cool_reaction->add_acid prepare_acid Prepare Dilute Acid (e.g., 1M HCl) prepare_acid->add_acid monitor_temp Monitor Temperature (Maintain < 10 °C) add_acid->monitor_temp check_ph Check pH (Target: 6-7) add_acid->check_ph monitor_temp->add_acid transfer Transfer to Separatory Funnel check_ph->transfer extract Extract with Organic Solvent transfer->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate end End: Crude Product concentrate->end

Caption: Workflow for safely quenching a reaction containing this compound.

References

Mitigating the Environmental Impact of 1-Methylpiperidine Waste: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist laboratory personnel in safely managing and mitigating the environmental impact of 1-Methylpiperidine waste. The following information is intended to provide guidance on experimental procedures and to address specific issues that may be encountered.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound waste?

A1: this compound is a flammable, corrosive, and toxic liquid that poses several environmental risks.[1] It is harmful to aquatic life with long-lasting effects.[2] Its high mobility in water and soil means that improper disposal can lead to the contamination of groundwater and surface water.[2] As a volatile organic compound (VOC), it can also contribute to air pollution.

Q2: What are the recommended immediate actions for a this compound spill?

A2: In the event of a spill, immediate containment is crucial to prevent its spread. The area should be evacuated, and all ignition sources must be eliminated due to its high flammability.[2] Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials. The contaminated absorbent material should then be collected in a sealed, properly labeled container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.

Q3: Can this compound waste be neutralized before disposal?

A3: For small quantities, neutralization can be a viable pretreatment step. This should be performed in a well-ventilated fume hood. The process involves slowly adding a dilute weak acid, such as citric acid or acetic acid, to the aqueous this compound solution while stirring continuously. The pH should be monitored until it reaches a neutral range (typically 6-8). It is critical to avoid strong acids due to the highly exothermic nature of the reaction. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before proceeding with neutralization and subsequent disposal down the drain, even after neutralization.[3]

Q4: What are the approved disposal methods for larger quantities of this compound waste?

A4: For larger volumes, direct disposal into the sewer system, even after neutralization, is not recommended. The standard procedure is to collect the waste in a designated, sealed, and clearly labeled hazardous waste container.[3][4][5] The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols (corrosive, flammable, toxic).[3] This container must be stored in a designated, well-ventilated secondary containment area away from incompatible materials.[4] Arrange for professional disposal through your institution's EHS department or a licensed hazardous waste contractor.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for this type of waste.[6]

Section 2: Troubleshooting and Experimental Guides

This section provides detailed experimental protocols and troubleshooting advice for advanced degradation techniques aimed at mitigating the environmental impact of this compound waste.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic compounds like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the molecule.

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The reaction with tertiary amines like this compound can proceed through several pathways, leading to the formation of byproducts that may be more amenable to further treatment or are less toxic.

Experimental Protocol: Ozonation of this compound Solution

  • Setup: Conduct the experiment in a well-ventilated fume hood. Use a gas-washing bottle or a similar reactor equipped with a gas diffuser, a magnetic stirrer, and an off-gas trap containing a potassium iodide solution to neutralize excess ozone.

  • Sample Preparation: Prepare a dilute aqueous solution of this compound (e.g., 100 mg/L).

  • Ozonation: Bubble ozone gas through the solution at a controlled flow rate. The ozone concentration and flow rate should be optimized for the specific setup.

  • Monitoring: Periodically take samples to analyze the concentration of this compound and the formation of degradation byproducts using a suitable analytical method like GC-MS.

  • Termination: Once the desired degradation is achieved, stop the ozone flow and purge the solution with an inert gas (e.g., nitrogen) to remove any residual ozone.

Troubleshooting Ozonation

Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency Insufficient ozone dosage or contact time.Increase the ozone concentration, gas flow rate, or reaction time.
pH of the solution is not optimal.Adjust the pH. Ozonation of amines is often more effective at a slightly acidic to neutral pH.
Formation of persistent byproducts Incomplete oxidation.Increase the ozone dosage or reaction time. Consider combining ozonation with other AOPs like UV or H₂O₂.
Foaming Formation of surface-active byproducts.Use an anti-foaming agent if it does not interfere with the analysis. Reduce the gas flow rate.

The Fenton process utilizes hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to generate hydroxyl radicals. It is a highly effective method for oxidizing a wide range of organic pollutants.

Experimental Protocol: Fenton Oxidation of this compound

  • Setup: Use a glass reactor with a magnetic stirrer in a fume hood.

  • Sample Preparation: Prepare an aqueous solution of this compound.

  • pH Adjustment: Adjust the pH of the solution to between 3 and 4 using a dilute acid (e.g., H₂SO₄). This is the optimal pH range for the Fenton reaction.[7]

  • Catalyst Addition: Add the ferrous iron catalyst (e.g., FeSO₄·7H₂O) to the solution and stir until dissolved.

  • Oxidant Addition: Slowly add hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

  • Reaction: Allow the reaction to proceed for a predetermined time, with continuous stirring.

  • Quenching and Neutralization: After the reaction, quench any remaining H₂O₂ by adding a reducing agent (e.g., sodium sulfite). Adjust the pH to a neutral range to precipitate the iron catalyst as ferric hydroxide (B78521) (Fe(OH)₃).

  • Analysis: Separate the precipitate and analyze the supernatant for residual this compound and degradation byproducts.

Troubleshooting Fenton Oxidation

Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency Incorrect pH.Ensure the pH is within the optimal range of 3-4.[7]
Suboptimal H₂O₂/Fe²⁺ ratio.Experiment with different molar ratios of H₂O₂ to Fe²⁺ to find the most effective concentration.
Scavenging of hydroxyl radicals.High concentrations of certain inorganic ions or organic matter can consume •OH radicals. Consider pretreatment if the waste stream is complex.
Excessive heat generation Reaction is too rapid.Add the hydrogen peroxide more slowly or cool the reactor.
Incomplete catalyst removal Improper pH for precipitation.Ensure the pH is raised to a sufficiently high level (typically >7) to precipitate all the iron.

CWAO is a high-temperature and high-pressure process that uses a catalyst to oxidize organic compounds with oxygen from the air. This method is suitable for more concentrated waste streams.

Experimental Protocol: Catalytic Wet Air Oxidation of this compound

  • Setup: This process requires a high-pressure autoclave reactor equipped with a stirrer, a gas inlet, a liquid sampling port, and temperature and pressure controls.

  • Catalyst: Choose a suitable heterogeneous catalyst. Platinum-based catalysts on supports like silica-titania or carbon have shown effectiveness for nitrogen-containing compounds.[8]

  • Reaction Mixture: Add the this compound waste and the catalyst to the reactor.

  • Pressurization and Heating: Seal the reactor, pressurize it with air or oxygen to the desired pressure (e.g., 5.0-8.0 MPa), and heat it to the reaction temperature (e.g., 393-473 K).[8]

  • Reaction and Monitoring: Maintain the temperature and pressure for the specified reaction time, with continuous stirring. Take liquid samples periodically to monitor the degradation of this compound.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and slowly depressurize it.

  • Analysis: Separate the catalyst from the liquid phase and analyze the liquid for residual contaminants.

Troubleshooting CWAO

Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency Insufficient temperature or pressure.Increase the reaction temperature and/or the partial pressure of oxygen.
Catalyst deactivation.The catalyst may be poisoned or fouled. Regenerate or replace the catalyst. A slow decrease in activity for platinum on silica-titania can be due to recrystallization of titania.[8]
Poor catalyst stability Harsh reaction conditions.Consider a more robust catalyst support. For example, carbon-supported catalysts can be prone to combustion at higher temperatures.[8]
Formation of unwanted byproducts Incomplete oxidation.Optimize the reaction time, temperature, and oxygen pressure to promote complete mineralization to CO₂, H₂O, and N₂.
Biodegradation

Biodegradation utilizes microorganisms to break down organic compounds. Certain strains of Pseudomonas have been shown to degrade piperidine (B6355638) and related cyclic amines.[3][9][10][11] The initial step in the degradation of this compound is likely N-demethylation.

Experimental Protocol: Biodegradation of this compound

  • Microorganism: Obtain a suitable microbial culture, such as a strain of Pseudomonas putida known to degrade cyclic amines.[3][9][10][11]

  • Culture Medium: Prepare a minimal salts medium with this compound as the sole source of carbon and nitrogen to enrich for and acclimate the degrading microorganisms.

  • Inoculation and Incubation: Inoculate the medium with the microbial culture and incubate under appropriate conditions (e.g., temperature, pH, aeration) for the specific strain.

  • Monitoring: Monitor the degradation of this compound over time by analyzing samples of the culture medium. Also, monitor microbial growth (e.g., by measuring optical density).

  • Analysis: Use analytical techniques like GC-MS to identify intermediate and final degradation products.

Troubleshooting Biodegradation

Issue Possible Cause(s) Troubleshooting Steps
No or slow degradation Toxicity of this compound to the microorganisms at the initial concentration.Start with a lower concentration of this compound and gradually increase it as the culture adapts.
Unfavorable culture conditions (pH, temperature, oxygen).Optimize the pH, temperature, and aeration for the specific microbial strain.
Lack of essential nutrients.Ensure the minimal salts medium contains all necessary trace elements for microbial growth.
Accumulation of inhibitory byproducts The metabolic pathway is blocked.Co-culture with other microorganisms that can degrade the intermediates. Analyze the byproducts to understand the metabolic bottleneck.
Analytical Methods: GC-MS for this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method for the quantification of this compound and its degradation byproducts in aqueous samples.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction.

    • Adjust the sample pH to >10 with NaOH to ensure this compound is in its free base form.

    • Extract the sample with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it under a gentle stream of nitrogen.[12]

  • GC-MS Parameters:

    • Column: Use a non-polar or mid-polar capillary column (e.g., HP-5MS).[6]

    • Injector: Splitless injection is suitable for trace analysis.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation.[6]

    • MS Detection: Operate in full scan mode for initial identification of byproducts and in selected ion monitoring (SIM) mode for sensitive quantification of this compound.

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations.

Troubleshooting GC-MS Analysis

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing) Active sites in the injector liner or column. Amines are prone to interacting with acidic sites.Use a deactivated liner and a column specifically designed for amine analysis.
Low sensitivity Poor extraction efficiency.Optimize the extraction solvent and pH.
Analyte degradation in the injector.Lower the injector temperature.
Ghost peaks/Carryover Contamination of the syringe, injector, or column.Clean the syringe and injector. Bake out the column.
Inconsistent results Variability in sample preparation.Ensure consistent extraction and derivatization (if used) procedures. Use an internal standard.

Section 3: Data Presentation and Visualizations

Quantitative Data Summary

The following table summarizes hypothetical degradation efficiency data for various treatment methods. Note: This data is for illustrative purposes and actual efficiencies will depend on specific experimental conditions.

Treatment MethodInitial Concentration (mg/L)Reagent/CatalystReaction TimeTemperature (°C)pHDegradation Efficiency (%)
Ozonation100O₃ (10 mg/min)60 min25785
Fenton's Reagent100H₂O₂/Fe²⁺ (10:1 molar ratio)30 min25395
CWAO1000Pt/SiO₂-TiO₂120 min150799
Biodegradation50Pseudomonas putida72 h30790

Diagrams

experimental_workflow start This compound Waste decision Small Quantity? start->decision neutralization Neutralization Protocol decision->neutralization Yes collect_waste Collect in Hazardous Waste Container decision->collect_waste No disposal_drain Dispose to Drain (with approval) neutralization->disposal_drain aop AOP Treatment? collect_waste->aop professional_disposal Professional Disposal collect_waste->professional_disposal biodegradation Biodegradation Protocol aop->biodegradation No aop_protocol Select AOP Protocol (Ozonation, Fenton, CWAO) aop->aop_protocol Yes analysis Analyze Treated Effluent (GC-MS) biodegradation->analysis aop_protocol->analysis decision_analysis Meets Discharge Limits? analysis->decision_analysis decision_analysis->professional_disposal No disposal_final Dispose Treated Effluent decision_analysis->disposal_final Yes biodegradation_pathway cluster_enzymes Enzymatic Steps cluster_compounds Chemical Transformation e1 N-demethylase c1 This compound e1->c1 e2 Amine Monooxygenase c2 Piperidine e2->c2 e3 Aldehyde Dehydrogenase c4 5-Aminopentanal e3->c4 e4 Further Metabolism c5 5-Aminopentanoic Acid e4->c5 c1->c2 Formaldehyde c3 2-Hydroxypiperidine c2->c3 c3->c4 Ring Cleavage c4->c5 c6 Central Metabolism c5->c6 aop_logic start This compound in Wastewater aop_choice Select AOP start->aop_choice ozonation Ozonation aop_choice->ozonation O₃ fenton Fenton's Reagent aop_choice->fenton H₂O₂/Fe²⁺ cwao CWAO aop_choice->cwao O₂/Catalyst ozonation_params Set Parameters: - Ozone Dose - pH - Reaction Time ozonation->ozonation_params fenton_params Set Parameters: - pH (3-4) - [H2O2]/[Fe2+] - Reaction Time fenton->fenton_params cwao_params Set Parameters: - Temperature - Pressure - Catalyst cwao->cwao_params reaction Oxidation Reaction ozonation_params->reaction fenton_params->reaction cwao_params->reaction analysis GC-MS Analysis reaction->analysis end Degraded Products analysis->end

References

selecting the optimal temperature for 1-Methylpiperidine-mediated condensations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylpiperidine-mediated condensations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in condensation reactions?

A1: this compound is a tertiary amine that primarily functions as a Brønsted-Lowry base in condensation reactions such as the Knoevenagel condensation. It deprotonates an active methylene (B1212753) compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent protonation and dehydration lead to the final α,β-unsaturated product. Unlike primary and secondary amines, such as piperidine (B6355638), this compound cannot form an iminium ion intermediate due to the methyl group on the nitrogen, which can influence its catalytic efficiency.

Q2: What is the optimal temperature for a this compound-mediated condensation?

A2: The optimal temperature for a this compound-mediated condensation is highly dependent on the specific substrates and solvent used. While there is limited specific data for this compound, literature on similar amine-catalyzed condensations suggests a range from room temperature to reflux. For many Knoevenagel condensations, reactions can proceed well at room temperature. However, in some cases, gentle heating may be necessary to overcome the activation energy of the reaction. For instance, one study on a Knoevenagel condensation showed a significant increase in yield when the temperature was raised from 25 °C to 40 °C.[1] It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

Q3: How does this compound compare to piperidine as a catalyst?

A3: this compound is generally considered a less efficient catalyst for condensation reactions compared to piperidine. This is attributed to two main factors:

  • Steric Hindrance: The methyl group on the nitrogen atom in this compound creates steric hindrance, which can impede its ability to deprotonate the active methylene compound.

  • Catalytic Pathway: Piperidine, a secondary amine, can participate in the reaction through both Brønsted base catalysis and the formation of a more reactive iminium ion intermediate. This compound, as a tertiary amine, can only act as a Brønsted base.

The pKa of the conjugate acid of piperidine is approximately 11.1, while that of the structurally similar 1,2-dimethylpiperidine (B3055814) is 10.26, suggesting piperidine is a slightly stronger base.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My condensation reaction with this compound is giving a low yield or no product. What are the possible causes and solutions?

A: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Suggested Solution
Sub-optimal Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor for product formation using TLC. For some Knoevenagel condensations, yields have been shown to increase with temperature, for example, from 56% at 25 °C to 95% at 40 °C.[1]
Inefficient Catalyst This compound may not be a sufficiently strong base or may be too sterically hindered for your specific substrates.Consider switching to a more established catalyst for this type of reaction, such as piperidine, which is often more efficient.[2] Alternatively, you could try other tertiary amines or even a different class of base.
Poor Substrate Reactivity The active methylene compound may not be acidic enough, or the carbonyl compound may be sterically hindered.Ensure your active methylene compound has sufficiently electron-withdrawing groups. If steric hindrance is an issue, you may need to increase the reaction time or temperature.
Solvent Effects The choice of solvent can significantly impact the reaction by affecting the solubility of reactants and stabilizing intermediates.Screen a variety of solvents. Protic solvents like ethanol (B145695) are commonly used, but aprotic polar solvents such as DMF or toluene (B28343) may also be effective. In some cases, solvent-free conditions can be optimal.
Presence of Water The condensation reaction produces water as a byproduct. The accumulation of water can inhibit the reaction from proceeding to completion.If the reaction is run at a higher temperature, consider using a Dean-Stark apparatus to remove water azeotropically. For reactions at lower temperatures, the addition of molecular sieves can be effective.
Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction. How can I minimize their formation?

A: The formation of side products is a common issue in condensation reactions.

Side Product Cause Suggested Solution
Self-condensation of Carbonyl Compound If the aldehyde or ketone can form an enolate, it can react with itself, particularly under strong basic conditions.Use a weaker base or carefully control the addition of the carbonyl compound to the reaction mixture containing the active methylene compound and catalyst.
Michael Addition The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of the deprotonated active methylene compound.Use a 1:1 stoichiometry of the carbonyl compound and the active methylene compound. Slowly adding the carbonyl compound can also help to keep its concentration low and minimize this side reaction.

Experimental Protocols

General Protocol for this compound-Mediated Knoevenagel Condensation

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Active Methylene Compound (1.0-1.2 equiv)

  • This compound (0.1-0.2 equiv)

  • Solvent (e.g., Ethanol, Toluene, or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone, the active methylene compound, and the solvent.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • If no reaction is observed at room temperature after a reasonable time, gradually heat the mixture to reflux and continue to monitor.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde/Ketone E Stirring at RT A->E B Active Methylene Compound B->E C Solvent C->E D This compound D->E F Heating (Optional) E->F If no reaction G Cooling & Precipitation E->G F->G H Filtration/Evaporation G->H I Purification H->I

Caption: General experimental workflow for a this compound-mediated condensation.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate Enolate Intermediate Reactants->Intermediate This compound (Base Catalyst) SelfCondensation Self-Condensation of Carbonyl Compound Reactants->SelfCondensation Side Reaction 1 Product α,β-Unsaturated Product Intermediate->Product Condensation & Dehydration MichaelAdduct Michael Addition Product Product->MichaelAdduct Side Reaction 2 (with deprotonated active methylene)

Caption: Logical relationship of main and side reactions in this compound-mediated condensations.

References

Technical Support Center: Scale-Up of Reactions Involving 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 1-Methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a highly flammable, corrosive, and toxic compound.[1][2] Key safety concerns during scale-up include:

  • Flammability: It has a low flash point (3 °C) and its vapors can form explosive mixtures with air.[3] All equipment must be properly grounded, and ignition sources must be eliminated.[4]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and eye damage.[1][5] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection, is mandatory.[1]

  • Reactivity: It is a strong base that can react exothermically and violently with acids, oxidizing agents, and other reactive compounds.[4][6] Careful control of reagent addition and temperature is crucial to prevent runaway reactions.

Q2: How does the exothermic nature of reactions with this compound impact scale-up?

A2: Many reactions involving this compound, such as N-alkylation, are exothermic.[7][8] During scale-up, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation.[8] This can cause localized hotspots, increasing the rate of reaction and potentially leading to a thermal runaway.[7] It is essential to have a robust cooling system and to carefully control the rate of reagent addition to manage the exotherm.[8]

Q3: What are common byproducts in reactions involving this compound and how can they be minimized?

A3: A common side reaction in N-alkylation reactions is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.[9] To minimize this, a slight excess of the amine starting material can be used, and the alkylating agent should be added slowly to maintain a low concentration.[9] Another potential byproduct, especially in reactions involving formaldehyde, is the formation of N-formyl intermediates. Ensuring complete reduction is key to avoiding this impurity.

Q4: What are the recommended storage and handling conditions for this compound on a larger scale?

A4: this compound is air and moisture sensitive. It should be stored in a cool, dry, and well-ventilated area in tightly closed containers, preferably under an inert atmosphere.[1] Keep it away from heat, sparks, open flames, and direct sunlight.[1] Incompatible materials such as acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide should be stored separately.[1][2]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield Upon Scale-Up

Q: We are observing a significant drop in yield for our reaction involving this compound when moving from laboratory (gram-scale) to pilot plant (kilogram-scale). What are the likely causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge. The primary causes are often related to mass and heat transfer limitations.

Troubleshooting Steps:

  • Evaluate Heat Transfer:

    • Problem: Inefficient heat removal can lead to side reactions or degradation of reactants and products.

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and consider a slower, controlled addition of reagents to manage the exotherm. For highly exothermic reactions, a jacketed reactor with a circulating coolant is recommended.

  • Assess Mixing Efficiency:

    • Problem: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to incomplete reactions and byproduct formation.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer for larger vessels. The type of stirrer (e.g., anchor, propeller) should be chosen based on the viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Control Reagent Addition:

    • Problem: A rapid addition of a reactant can lead to a sudden exotherm and an increase in side reactions.

    • Solution: Use a syringe pump or a dosing pump for controlled, slow addition of the limiting reagent. This helps to maintain a low concentration of the reactive species and allows for better temperature control.

Issue 2: Difficulties in Product Purification

Q: We are struggling to purify the product of our this compound reaction at a larger scale. The crude product contains several impurities with close boiling points.

A: Purification is a significant challenge in scale-up. What is feasible in the lab may not be practical or efficient at a larger scale.

Troubleshooting Steps:

  • Optimize the Reaction:

    • Problem: The easiest way to simplify purification is to minimize the formation of impurities in the first place.

    • Solution: Re-evaluate the reaction conditions. Adjusting stoichiometry, temperature, and reaction time can often reduce the formation of closely related byproducts.

  • Consider Alternative Purification Techniques:

    • Problem: Simple distillation may not be effective for separating compounds with similar boiling points.

    • Solution:

      • Fractional Distillation: Use a packed column to increase the efficiency of the distillation.

      • Crystallization: If your product is a solid, developing a crystallization procedure is often the most effective method for large-scale purification. This may involve screening different solvents and temperature profiles.

      • Preparative Chromatography: While often expensive for very large scales, it can be a viable option for high-value products.

  • Chemical Treatment of Impurities:

    • Problem: Some impurities may be difficult to remove physically.

    • Solution: Investigate if any of the major impurities can be selectively reacted to form a new compound that is easier to separate (e.g., by changing its solubility or boiling point). This should be approached with caution to avoid affecting the desired product.

Data Presentation

The following table summarizes key parameters to consider during the scale-up of reactions involving this compound and illustrates potential changes from lab to production scale.

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale for Change
Reactor Round-bottom flaskJacketed glass or stainless steel reactorTo allow for precise temperature control through external heating/cooling.
Stirring Magnetic stir barOverhead mechanical stirrer (e.g., anchor, turbine)Ensures efficient and homogenous mixing in larger volumes.
Reagent Addition Manual (pipette, dropping funnel)Automated dosing pumpProvides controlled and consistent addition rate, crucial for managing exotherms.
Temperature Control Ice bath, heating mantleCirculating heating/cooling systemMaintains precise temperature control and prevents thermal runaways.
Work-up Separatory funnel extractionLiquid-liquid extraction in the reactor or dedicated extraction vesselTo handle larger volumes safely and efficiently.
Purification Flash column chromatography, simple distillationFractional distillation, crystallizationMore scalable and cost-effective methods for large quantities.

Experimental Protocols

Example Protocol: N-Alkylation of a Secondary Amine with this compound (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific substrate and scale. A thorough safety review should be conducted before any scale-up.

Objective: To perform an N-alkylation reaction using this compound as a base on a 1 kg scale.

Materials:

  • Secondary amine (1.0 eq)

  • Alkyl halide (1.1 eq)

  • This compound (1.5 eq)

  • Solvent (e.g., Acetonitrile)

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet

  • Dosing pump

Procedure:

  • Reactor Setup: Assemble the 50 L reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the secondary amine and the solvent to the reactor. Begin stirring to ensure a homogenous solution.

  • Cooling: Start the reactor's cooling system and bring the internal temperature to the desired initial temperature (e.g., 10 °C).

  • Base Addition: Slowly add the this compound to the reactor via the dosing pump over a period of 30-60 minutes, while monitoring the internal temperature.

  • Alkyl Halide Addition: Add the alkyl halide to the dosing pump and add it dropwise to the reaction mixture over 2-4 hours. Maintain the internal temperature below a set point (e.g., 25 °C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture. Quench the reaction by the slow addition of water. Separate the aqueous and organic layers.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by an appropriate large-scale method, such as crystallization or fractional distillation.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Scale-Up start Low Yield Observed After Scale-Up check_temp Was there a significant exotherm? start->check_temp check_mixing Is mixing adequate for the vessel size? check_temp->check_mixing No improve_cooling Improve Cooling Capacity (e.g., jacketed reactor, slower addition) check_temp->improve_cooling Yes check_addition Was the reagent addition rate controlled? check_mixing->check_addition Yes use_overhead_stirrer Implement Overhead Stirring (e.g., mechanical stirrer, baffles) check_mixing->use_overhead_stirrer No use_dosing_pump Use a Dosing Pump for Controlled Addition check_addition->use_dosing_pump No re_evaluate Re-evaluate Reaction (Monitor and Optimize) check_addition->re_evaluate Yes improve_cooling->re_evaluate use_overhead_stirrer->re_evaluate use_dosing_pump->re_evaluate

Caption: Troubleshooting workflow for addressing low yield in scale-up reactions.

G Key Safety Hazards of this compound main This compound flammability Highly Flammable (Flash Point: 3°C) main->flammability toxicity Toxic (Inhalation, Ingestion, Skin Contact) main->toxicity corrosivity Corrosive (Causes Severe Skin Burns and Eye Damage) main->corrosivity reactivity Reactive (Strong Base, Reacts with Acids and Oxidizing Agents) main->reactivity handling Requires Careful Handling (Ventilation, Grounding) flammability->handling ppe Requires Appropriate PPE (Gloves, Goggles, Respirator) toxicity->ppe corrosivity->ppe reactivity->handling storage Requires Specific Storage (Cool, Dry, Inert Atmosphere) reactivity->storage

Caption: Logical relationship of safety hazards associated with this compound.

References

Validation & Comparative

comparing the basicity of 1-Methylpiperidine vs triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Basicity of 1-Methylpiperidine and Triethylamine (B128534) for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the basicity of two commonly used tertiary amines in organic synthesis and pharmaceutical development: this compound and Triethylamine. The basicity of these compounds is a critical parameter influencing their reactivity, catalytic activity, and suitability for various applications, including as acid scavengers, catalysts in condensation reactions, and components in drug formulations. This comparison is supported by experimental data and outlines the methodologies used for these measurements.

Comparative Analysis of Basicity

The basicity of an amine in solution is typically quantified by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[1] In the gas phase, basicity is evaluated by proton affinity (PA) and gas-phase basicity (GB), which measure the enthalpy and Gibbs free energy change, respectively, upon protonation.

Triethylamine generally exhibits a higher pKa value than this compound, indicating it is the stronger base in aqueous solution.[2][3][4][5][6][7][8] The pKa of protonated triethylamine is consistently reported around 10.75, while that of protonated this compound is approximately 10.08.[1][2][3][4][5][6][7][8] This difference in basicity can be attributed to the electronic and steric effects of the alkyl substituents on the nitrogen atom.

In the gas phase, however, the trend is reversed. This compound has a slightly lower proton affinity and gas-phase basicity than triethylamine, suggesting that triethylamine is the stronger base in the absence of solvent effects.[9][10][11] This highlights the significant role of solvation in determining the relative basicity of amines in solution.

Data Presentation

The following table summarizes the key experimental values related to the basicity of this compound and Triethylamine.

ParameterThis compoundTriethylamine
pKa of Conjugate Acid 10.08[3][4][5][7][8], 10.1[6]10.75[1][2][12], 10.78[13], 10.9[13], 10.65[14], 10.76[15]
pKb Not explicitly found3.25[13]
Gas-Phase Basicity (kJ/mol) 940.1[9]951[10]
Proton Affinity (kJ/mol) 971.1[9]981.8[10][11]

Experimental Protocols

The determination of pKa values for amines is crucial for understanding their chemical behavior. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.[16][17][18]

Methodology:

  • Sample Preparation: A precise amount of the amine (e.g., this compound or Triethylamine) is dissolved in deionized water or a suitable solvent to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration. The titrant is added in small, precise increments.

  • pH Measurement: After each addition of the titrant, the solution is allowed to reach equilibrium, and the pH is measured using a calibrated pH meter with a glass electrode.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated and unprotonated amine are equal.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed to determine pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[17][18][19]

Methodology:

  • Sample Preparation: A series of solutions of the amine are prepared at various known pH values.

  • NMR Spectra Acquisition: ¹H or ¹³C NMR spectra are recorded for each solution. The chemical shifts of nuclei close to the nitrogen atom are sensitive to the protonation state of the amine.

  • Data Analysis: The chemical shift of a chosen nucleus is plotted against the pH of the solution. The resulting data typically forms a sigmoidal curve. This curve is then fitted to the Henderson-Hasselbalch equation to calculate the pKa, which corresponds to the inflection point of the curve.[17]

Logical Relationships in Basicity

The following diagram illustrates the relationship between the pKa of the conjugate acid and the strength of the base. A higher pKa value indicates a stronger base, as the equilibrium favors the protonated form.

G cluster_0 Basicity Comparison Triethylamine Triethylamine pKa ~10.75 pKa ~10.75 Triethylamine->pKa ~10.75 has This compound This compound pKa ~10.08 pKa ~10.08 This compound->pKa ~10.08 has Stronger Base Stronger Base Weaker Base Weaker Base pKa ~10.75->Stronger Base indicates pKa ~10.08->Weaker Base indicates

Caption: Relationship between pKa and base strength.

References

A Comparative Guide to 1-Methylpiperidine and Other Cyclic Amines as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organocatalysis, the selection of an appropriate amine catalyst is paramount to achieving desired reaction outcomes, influencing everything from reaction rates to stereoselectivity. This guide provides a detailed comparison of the performance of 1-methylpiperidine against other commonly used cyclic amines—piperidine (B6355638), pyrrolidine (B122466), and triethylamine—in key organic transformations. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Overview of Catalytic Mechanisms

Cyclic amines primarily function as Brønsted bases or nucleophilic catalysts. Their efficacy is largely dependent on their structure and the specific reaction mechanism.

  • Secondary Amines (Piperidine and Pyrrolidine): These amines can operate through two primary catalytic cycles:

    • Brønsted Base Catalysis: The amine deprotonates a carbon acid, generating a nucleophilic enolate that then reacts with an electrophile.

    • Iminium Ion Catalysis: The amine reacts with a carbonyl compound to form a more electrophilic iminium ion, which is then attacked by a nucleophile.[1] This pathway is particularly important in reactions like the Knoevenagel condensation.[1]

  • Tertiary Amines (this compound and Triethylamine): Due to the presence of a substituent on the nitrogen atom, these amines are sterically hindered and act primarily as non-nucleophilic Brønsted bases.[1] They facilitate reactions by deprotonating the active methylene (B1212753) compound to generate the required nucleophile.[1]

Performance Comparison in Key Organic Reactions

The choice of a cyclic amine catalyst can significantly impact the yield and efficiency of a reaction. Below is a summary of their performance in several common carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1]

Table 1: Performance of Cyclic Amines in the Knoevenagel Condensation

CatalystAldehydeActive Methylene CompoundSolventCatalyst Loading (mol%)Time (h)Yield (%)Reference
PiperidineBenzaldehydeMalononitrileEthanol101.575[2]
Piperidinep-MethoxybenzaldehydeThiazolidine-2,4-dioneEthanol0.8 eq.891[3][4]
Pyrrolidinep-MethoxybenzaldehydeThiazolidine-2,4-dioneEthanol0.625 eq.8100[3][4]
4-Methylpiperidine (B120128)Benzaldehydes2-CyanoacetamideNot specifiedNot specifiedNot specified50-80[5]
TriethylamineBenzaldehydeMalononitrileMicrowaveNot specifiedNot specifiedLow Conversion[6]

Analysis: In the Knoevenagel condensation, secondary amines like piperidine and pyrrolidine often show superior performance to tertiary amines.[1] This is attributed to their ability to form a more reactive iminium ion intermediate.[1] Experimental data shows that pyrrolidine can be more efficient than piperidine, leading to higher conversions with lower catalyst loading.[3][4] While direct data for this compound is limited, the performance of 4-methylpiperidine suggests it is a viable, albeit potentially less efficient, substitute for piperidine, providing moderate to good yields.[5] Triethylamine, under certain conditions, has been shown to have low conversion rates in this reaction.[6]

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Table 2: Performance of Cyclic Amines in the Michael Addition

CatalystMichael AcceptorMichael DonorSolventCatalyst Loading (mol%)Time (h)Yield (%)Reference
Piperidineβ-NitrostyrenePentane-2,4-dioneNot specifiedNot specifiedNot specifiedup to 89 (racemic)[7]
Piperidinen-Butyl acrylatePiperidineSolvent-freeNot specifiedNot specifiedHigh[8]

Analysis: Both secondary and tertiary amines can catalyze the Michael addition. Secondary amines like piperidine can activate the Michael acceptor via iminium ion formation, rendering the β-carbon more electrophilic.[1] Tertiary amines, such as this compound, primarily act as Brønsted bases to generate the nucleophile.[1] The choice between a secondary and tertiary amine catalyst can, therefore, influence the reaction pathway and efficiency.

Aldol (B89426) Condensation

The aldol condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.

Analysis: Primary and secondary amines are known to facilitate aldol condensations through an enamine mechanism.[9] The stereoselectivity of the reaction can be influenced by the structure of the amine catalyst. While specific comparative data for this compound in aldol condensations is not readily available, its role would be that of a Brønsted base to generate the enolate.

Experimental Protocols

General Experimental Protocol for Knoevenagel Condensation using Piperidine

This protocol describes a general procedure for a piperidine-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound.[8]

  • Materials:

    • Aldehyde (e.g., benzaldehyde)

    • Active methylene compound (e.g., malononitrile)

    • Piperidine (catalytic amount)

    • Solvent (e.g., Ethanol, Toluene)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.

    • Add a catalytic amount of piperidine (e.g., 10 mol%).

    • Set up the reaction under reflux and heat to the appropriate temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography.

General Experimental Protocol for Aza-Michael Addition using Piperidine

This protocol provides a general method for the piperidine-mediated aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.[8]

  • Materials:

    • α,β-Unsaturated carbonyl compound (e.g., n-butyl acrylate)

    • Amine (e.g., piperidine)

    • Solvent (optional, the reaction can be solvent-free)

    • Reaction vessel

  • Procedure:

    • In a reaction vessel, combine the α,β-unsaturated carbonyl compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

    • If using a solvent, add it to the reaction vessel.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, if a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Visualizing Catalytic Pathways and Workflows

Knoevenagel_Catalytic_Cycle cluster_secondary Secondary Amine (e.g., Piperidine) cluster_tertiary Tertiary Amine (e.g., this compound) Aldehyde R-CHO Iminium Iminium Ion [R-CH=NR'2]+ Aldehyde->Iminium + Amine - H2O Amine R'2NH Enolate Enolate [Z-CH-Z']- Amine->Enolate Deprotonates Active Methylene Product_Iminium Adduct Iminium->Product_Iminium + Enolate Product α,β-Unsaturated Product Product_Iminium->Product - Amine Active_Methylene Z-CH2-Z' T_Aldehyde R-CHO T_Adduct Adduct T_Amine R'3N T_Enolate Enolate [Z-CH-Z']- T_Amine->T_Enolate Deprotonates T_Product α,β-Unsaturated Product T_Active_Methylene Z-CH2-Z' T_Enolate->T_Adduct + Aldehyde T_Adduct->T_Product - H2O

Caption: Catalytic pathways for the Knoevenagel condensation.

Experimental_Workflow Start Start Setup Combine Reactants, Solvent, and Catalyst Start->Setup Reaction Heat and Stir (e.g., Reflux) Setup->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Quench Reaction Monitor->Workup Complete Isolation Isolate Crude Product (Filtration or Evaporation) Workup->Isolation Purification Purify Product (Column Chromatography, Recrystallization, or Distillation) Isolation->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for an amine-catalyzed reaction.

Conclusion

The choice between this compound and other cyclic amines as organocatalysts depends heavily on the specific reaction and desired outcome.

  • Piperidine and Pyrrolidine are versatile secondary amines that can act as both Brønsted bases and nucleophilic catalysts, often leading to higher yields in reactions that can proceed through an iminium ion pathway, such as the Knoevenagel condensation. Pyrrolidine has demonstrated the potential for higher efficiency than piperidine in certain cases.[3][4]

  • This compound , as a tertiary amine, is primarily a Brønsted base. Its application is most suitable for reactions where simple deprotonation is the key catalytic step. The steric hindrance provided by the N-methyl group prevents it from participating in nucleophilic catalysis. While it may be a suitable replacement for restricted substances like piperidine, it may result in lower reaction rates or yields in some instances.[1][5]

  • Triethylamine is another common tertiary amine base. Its performance can be variable, and in some cases, it has been shown to be less effective than cyclic secondary amines.[6]

Ultimately, the optimal catalyst selection requires careful consideration of the reaction mechanism, with empirical validation being crucial for achieving the best results in any given synthesis.

References

A Comparative Guide to the Purity Validation of 1-Methylpiperidine: GC vs. NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the quality control of chemical compounds within the pharmaceutical and chemical industries. 1-Methylpiperidine, a versatile building block in organic synthesis, requires accurate purity assessment to ensure the integrity and safety of downstream products. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. We present a summary of quantitative data, detailed experimental protocols, and a discussion of the orthogonal strengths of each method.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the analysis of this compound purity by GC and NMR. These values are representative and can vary based on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.
Primary Measurement Peak area of the analyte relative to the total peak area.Integral of a characteristic analyte signal relative to a certified internal standard.
Limit of Detection (LOD) ~0.001 - 0.01%~0.05 - 0.1%
Limit of Quantification (LOQ) ~0.005 - 0.05%~0.1 - 0.5%
**Linearity (R²) **>0.999>0.999
Precision (%RSD) < 2%< 1%
Accuracy (% Recovery) 98-102%99-101%
Sample Throughput HighModerate
Structural Information Limited (retention time)High (chemical shifts, coupling constants)
Destructive Analysis YesNo

Experimental Protocols

Detailed methodologies for both GC and NMR analysis are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) Method for this compound Purity

Objective: To separate and quantify volatile impurities in a this compound sample.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is suitable for this analysis.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane, Methanol)

  • GC-grade carrier gas (e.g., Helium, Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent.

  • Instrumental Parameters:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Method for this compound Purity

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for this analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent to the NMR tube and gently mix to dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Analysis:

    • Process the acquired spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the N-methyl protons) and a well-resolved signal of the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a comparative analysis of the two techniques.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for this compound Purity by GC.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for this compound Purity by qNMR.

GC_vs_NMR_Comparison cluster_strengths_gc GC Strengths cluster_weaknesses_gc GC Weaknesses cluster_strengths_nmr NMR Strengths cluster_weaknesses_nmr NMR Weaknesses GC Gas Chromatography (GC) GC_Sensitivity High Sensitivity for Volatile Impurities GC->GC_Sensitivity GC_Robustness Robust and Widely Available GC->GC_Robustness GC_Throughput High Sample Throughput GC->GC_Throughput GC_Destructive Destructive to Sample GC->GC_Destructive GC_Structure Limited Structural Information GC->GC_Structure GC_NonVolatile Not Suitable for Non-Volatile Impurities GC->GC_NonVolatile NMR Nuclear Magnetic Resonance (NMR) NMR_Structure Rich Structural Information NMR->NMR_Structure NMR_Absolute Absolute Quantification (qNMR) NMR->NMR_Absolute NMR_NonDestructive Non-Destructive NMR->NMR_NonDestructive NMR_Sensitivity Lower Sensitivity than GC NMR->NMR_Sensitivity NMR_Throughput Moderate Sample Throughput NMR->NMR_Throughput NMR_Cost Higher Instrument Cost NMR->NMR_Cost

Caption: Comparison of Strengths and Weaknesses: GC vs. NMR.

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are indispensable tools for the purity validation of this compound. GC, with its high sensitivity and throughput, excels at detecting and quantifying volatile impurities.[1] In contrast, NMR provides rich structural information, enabling the identification of unknown impurities and offering a method for absolute quantification without the need for specific impurity reference standards.[2][3] For comprehensive and robust purity assessment, a combination of these orthogonal techniques is often the most effective strategy, providing a high degree of confidence in the quality of the material.[4] The choice of method will ultimately depend on the specific requirements of the analysis, including the expected nature of impurities, the desired level of sensitivity, and the availability of instrumentation.

References

A Comparative Study of Five-Membered vs. Six-Membered Cyclic Amine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective catalytic methods is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where chirality can dictate biological activity. Among the arsenal (B13267) of organocatalysts, chiral cyclic secondary amines have proven to be remarkably effective, primarily through their ability to form transient chiral enamines or iminium ions with carbonyl compounds. This guide provides an objective, data-driven comparison of two of the most fundamental classes of these catalysts: five-membered pyrrolidine-based catalysts (e.g., proline) and their six-membered piperidine-based counterparts (e.g., pipecolic acid).

Executive Summary: Performance at a Glance

In the landscape of asymmetric organocatalysis, five-membered cyclic amine catalysts, particularly proline and its derivatives, have demonstrated superior performance in a variety of enamine-mediated transformations compared to their six-membered analogues. This superiority is manifested in higher reaction rates, yields, and often, higher enantioselectivities. While six-membered cyclic amines like piperidine (B6355638) are effective as bases and in certain synthetic applications, their utility as stereoselective enamine catalysts is notably diminished.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of five- and six-membered cyclic amine catalysts in key asymmetric reactions. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources to provide a representative overview.

Table 1: Asymmetric Aldol (B89426) Reaction of Ketones with Aldehydes

Catalyst Ring SizeCatalyst ExampleKetoneAldehydeSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
Five-Membered L-ProlineAcetoneIsobutyraldehydeDMSORoom Temp.489795:596 (anti)[1]
Five-Membered L-ProlinolAcetoneIsobutyraldehydeDMSORoom Temp.486895:593 (anti)[1]
Six-Membered Pipecolic AcidAcetoneVarious---Inactive--[2]

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Catalyst Ring SizeCatalyst ExampleAldehydeNitroalkeneSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Five-Membered L-ProlinePropanalNitrostyrene-241022[3]
Five-Membered (S)-5-(pyrrolidin-2-yl)-1H-tetrazolePropanalNitrostyrene-242075[3]
Five-Membered (S)-Diphenylprolinol TMS EtherPropanalNitrostyrene-18299[3]
Six-Membered Piperidine derivative*Pentane-2,4-dioneβ-nitrostyreneVarious-up to 89Racemic[4]

*Note: This piperidine derivative was used in a study that resulted in a racemic product, highlighting the challenge in achieving high enantioselectivity with this scaffold in this specific reaction.

Mechanistic Insights: The Structural Advantage of the Five-Membered Ring

The enhanced catalytic activity of pyrrolidine-based catalysts can be attributed to fundamental differences in the structure and electronics of the enamine intermediates they form.

X-ray crystallographic studies have revealed that enamines derived from pyrrolidine (B122466) adopt a nearly planar conformation around the nitrogen atom.[5] This planarity maximizes the overlap between the nitrogen lone pair and the π-system of the double bond, resulting in a higher degree of C-N double bond character.[5] This, in turn, increases the electron density on the β-carbon, making the enamine a more potent nucleophile for C-alkylation reactions.[5]

In contrast, enamines derived from the six-membered piperidine ring exhibit a significantly more pyramidalized nitrogen atom.[5] This pyramidalization reduces the orbital overlap between the nitrogen lone pair and the double bond, leading to a lower C-N double bond character and consequently, a less nucleophilic enamine.[5] This structural difference also makes piperidine enamines more susceptible to N-alkylation, a competing and often undesirable side reaction.[5]

G Enamine Intermediate Geometry and Nucleophilicity cluster_0 Five-Membered Ring (Pyrrolidine) Enamine cluster_1 Six-Membered Ring (Piperidine) Enamine Pyrrolidine_Structure Planar Nitrogen Geometry (Low Pyramidalization) Pyrrolidine_Orbital Good p-π Orbital Overlap Pyrrolidine_Structure->Pyrrolidine_Orbital Pyrrolidine_Bond High C=N Double Bond Character Pyrrolidine_Orbital->Pyrrolidine_Bond Pyrrolidine_Nucleophilicity Enhanced β-Carbon Nucleophilicity Pyrrolidine_Bond->Pyrrolidine_Nucleophilicity Pyrrolidine_Reactivity Favors C-Alkylation Pyrrolidine_Nucleophilicity->Pyrrolidine_Reactivity Piperidine_Structure Pyramidal Nitrogen Geometry Piperidine_Orbital Poor p-π Orbital Overlap Piperidine_Structure->Piperidine_Orbital Piperidine_Bond Low C=N Double Bond Character Piperidine_Orbital->Piperidine_Bond Piperidine_Nucleophilicity Reduced β-Carbon Nucleophilicity Piperidine_Bond->Piperidine_Nucleophilicity Piperidine_Reactivity Prone to N-Alkylation Piperidine_Nucleophilicity->Piperidine_Reactivity

Structural factors influencing catalyst performance.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and successful application of these catalytic systems.

Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.

Materials:

  • L-Proline (30 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (e.g., Acetone, 5.0 mL)

  • Dimethyl sulfoxide (B87167) (DMSO) as solvent

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of L-proline (0.30 mmol) in DMSO (2.0 mL) is added the aldehyde (1.0 mmol).

  • The ketone (5.0 mL) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 48 hours), with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

G L-Proline-Catalyzed Aldol Reaction Workflow Start Start Mix Mix L-Proline, Aldehyde, and Ketone in DMSO Start->Mix Stir Stir at Room Temperature (Monitor by TLC) Mix->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Analyze ee% by Chiral HPLC Purify->Analyze End End Analyze->End

Workflow for L-proline-catalyzed aldol reaction.
Protocol 2: Piperidine-Mediated Michael Addition

This protocol outlines a general procedure for a Michael addition reaction, where piperidine can act as a base catalyst.

Materials:

  • α,β-Unsaturated carbonyl compound (1.0 equiv.)

  • Michael donor (e.g., a dicarbonyl compound, 1.2 equiv.)

  • Piperidine (catalytic amount, e.g., 10-20 mol%)

  • Solvent (e.g., Toluene, Ethanol)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • In a reaction vessel, combine the α,β-unsaturated carbonyl compound (1.0 equiv.) and the Michael donor (1.2 equiv.) in the chosen solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to reflux), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathways and Catalytic Cycles

The catalytic cycle for proline-catalyzed reactions proceeds through the formation of a key enamine intermediate. The carboxylic acid moiety of proline plays a crucial role in the stereodetermining step by acting as a Brønsted acid to activate the electrophile and orienting it for a stereoselective attack.

G Catalytic Cycle of Proline in an Aldol Reaction Proline Proline Catalyst Iminium Iminium Ion Proline->Iminium + Ketone Ketone Ketone Enamine Enamine Intermediate Iminium->Enamine - H2O TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium_Product Iminium Product TS->Iminium_Product Product Aldol Product Iminium_Product->Product + H2O Water H2O Product->Proline - Catalyst Regeneration

Enamine catalysis cycle for proline.

Conclusion

The available evidence strongly indicates that five-membered cyclic amine catalysts, exemplified by proline, are superior to their six-membered counterparts in promoting asymmetric enamine-mediated reactions. This enhanced performance is rooted in the favorable electronic and steric properties of the pyrrolidine ring, which leads to the formation of a more nucleophilic and reactive enamine intermediate. For researchers in drug development and synthetic chemistry, the selection of a pyrrolidine-based catalyst is a more promising strategy for achieving high stereoselectivity and efficiency in aldol, Michael, and related transformations. While six-membered cyclic amines like piperidine are valuable reagents and bases, their application as stereodirecting organocatalysts in enamine catalysis is limited. Future catalyst design may focus on modifications to the six-membered ring that can overcome its inherent structural disadvantages.

References

A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, particularly in chiral amine catalysis, the accurate determination of enantiomeric excess (ee) is a critical step for evaluating catalyst performance and ensuring the stereochemical purity of the final products. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Comparison of Key Analytical Techniques

The selection of an analytical method for determining enantiomeric excess is influenced by various factors, including the chemical and physical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput. The following tables summarize the key performance characteristics of the four most common techniques.

Table 1: Performance Comparison of Analytical Techniques for Enantiomeric Excess Determination

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Discriminating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase.[1]Formation of diastereomeric complexes with a chiral discriminating agent (CDA), leading to distinct NMR signals for each enantiomer.[2]
Typical Analysis Time 10 - 30 minutes per sample.[1]5 - 20 minutes per sample.[1]< 10 minutes per sample.[3]2 - 10 minutes per sample.[1]
Resolution Excellent, capable of baseline separation for a wide range of compounds.[1]Very high, especially for volatile and thermally stable compounds.[1]Often provides better or complementary selectivity to HPLC.[4]Generally lower than chromatographic methods; peak overlap can be an issue.[1]
Limit of Detection (LOD) ng to pg range, depending on the detector.[1]pg to fg range, highly sensitive.[1]Comparable to HPLC.mg to µg range, less sensitive.[1]
Sample Requirements Wide range of compounds, including non-volatile and thermally labile ones.[5]Volatile and thermally stable analytes; derivatization may be required.[6]Broad applicability, good for both polar and non-polar compounds.[4]Soluble sample; requires a chiral auxiliary.[2]
Solvent Consumption High, uses organic solvents.[1]Low.Significantly lower than HPLC, uses CO2 as the main mobile phase.[4]Low.
Advantages Versatile, robust, and widely applicable.[1]High resolution and sensitivity.[1]Fast analysis, reduced solvent consumption ("greener" alternative).[1]Rapid analysis, provides structural information.[2]
Disadvantages Longer analysis times compared to SFC, higher organic solvent consumption.[1]Limited to volatile and thermally stable analytes.[1]Requires specialized equipment.[1]Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for accurate enantiomeric excess determination. Below are representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of chiral amines. Optimization of the mobile phase, stationary phase, and other chromatographic conditions is often necessary for specific analytes.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Procedure:

  • Sample Preparation: Dissolve the product from the chiral amine catalysis reaction in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326) is common for normal-phase chromatography.[3] A typical starting point is 80:20 hexane:ethanol with 0.1% of an amine additive like diethylamine (B46881) to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[1]

  • Analysis:

    • Inject a racemic standard of the product to determine the retention times of both enantiomers.

    • Inject the sample from the catalytic reaction.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Chiral Gas Chromatography (GC)

This protocol is suitable for the analysis of volatile chiral amines or those that can be derivatized to become volatile.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., a cyclodextrin-based column).[7]

Procedure:

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve the analyte in a volatile solvent (e.g., dichloromethane).

    • If the amine is not sufficiently volatile, derivatization is required. A common method is acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine.[6]

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen.[6]

    • Injector Temperature: 250 °C.[1]

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min to ensure separation.[8]

    • Detector Temperature: 280 °C.[7]

  • Analysis:

    • Inject a racemic standard (derivatized if necessary) to identify the retention times of the enantiomers.

    • Inject the prepared sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • Use the same formula as for HPLC, substituting the peak areas from the GC chromatogram.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a fast and environmentally friendly alternative to HPLC for chiral separations.

Instrumentation:

  • Supercritical Fluid Chromatograph with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column (similar to those used in HPLC).

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent, often a mixture of the organic modifier and a co-solvent like dichloromethane (B109758) (e.g., 4:1 methanol:dichloromethane).[9]

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol, ethanol).[4] A common starting condition is an isocratic elution with 10-20% methanol.[4] Additives like isopropylamine (B41738) or trifluoroacetic acid may be used to improve peak shape.

    • Flow Rate: 2-4 mL/min.[9]

    • Backpressure: 100-150 bar.[9]

    • Column Temperature: 35-40 °C.[9]

    • Detection: UV or MS.

  • Analysis:

    • Inject a racemic standard to determine the retention times.

    • Inject the sample.

    • Integrate the peak areas.

  • Calculation of Enantiomeric Excess:

    • Use the same formula as for HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method relies on the formation of transient diastereomeric complexes that have distinct NMR signals.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).[1]

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the chiral product in a suitable deuterated solvent (e.g., CDCl3).[10]

    • Add an enantiomerically pure chiral solvating agent (CSA), such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a derivative, in a specific molar ratio to the analyte (e.g., 1:1 or with a slight excess of the CSA).[2][10]

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.

  • Analysis:

    • Identify a proton signal in the analyte that is well-resolved and shows distinct peaks for the two diastereomeric complexes.

    • Carefully integrate the areas of these two distinct peaks.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Visualizations

The following diagrams illustrate the general workflows for determining enantiomeric excess using chromatographic and NMR-based methods.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard instrument Inject into Chromatograph (HPLC, GC, or SFC) racemic_std->instrument reaction_prod Prepare Reaction Product derivatize Derivatize (if needed for GC) reaction_prod->derivatize derivatize->instrument chromatogram Obtain Chromatogram instrument->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate nmr_workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Acquisition cluster_data_nmr Data Analysis dissolve Dissolve Chiral Product in Deuterated Solvent add_csa Add Chiral Solvating Agent (CSA) dissolve->add_csa mix Mix in NMR Tube add_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire spectrum Obtain NMR Spectrum acquire->spectrum identify_signals Identify Diastereomeric Signals spectrum->identify_signals integrate_signals Integrate Signal Areas identify_signals->integrate_signals calculate_ee Calculate ee% integrate_signals->calculate_ee

References

A Comparative Guide to the Kinetics of Urethane Formation with Cyclic Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of urethane (B1682113) formation is paramount for controlling polymerization reactions and designing novel materials. This guide provides an objective comparison of the catalytic performance of various cyclic amines in urethane synthesis, supported by experimental data.

Catalytic Performance of Cyclic Amines in Urethane Formation

A study on the alcoholysis of phenyl isocyanate (PhNCO) with butan-1-ol (BuOH) in acetonitrile (B52724) provides valuable insights into the catalytic efficiency of different cyclic amine catalysts.[1][2][3][4] The research compared the catalytic activity of 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,2-dimethylimidazole (B154445) (1,2-DMI), and N-ethylmorpholine (NEM).[2] The results demonstrate that the presence of these catalysts significantly enhances the rate of urethane formation.[1][2][3][4]

The catalytic effect of these amines is attributed to their ability to lower the activation energy of the reaction.[2] Computational studies have shown that the presence of a catalyst significantly reduces the energy barrier for the reaction compared to the catalyst-free pathway.[2]

Below is a summary of the experimentally determined kinetic parameters for the urethane formation reaction in the presence of the studied cyclic amine catalysts.

Table 1: Comparison of Initial Reaction Rate Constants (k), Arrhenius Activation Energies (Ea), and Pre-exponential Factors (A) for Urethane Formation with Cyclic Amine Catalysts. [2]

CatalystTemperature (°C)k (10⁻³ M⁻¹s⁻¹)Ea (kJ/mol)A (10³ M⁻¹s⁻¹)
DABCO 2511.7 ± 0.518.1 ± 0.71.3 ± 0.1
3515.3 ± 0.6
4519.4 ± 0.8
1,2-DMI 257.9 ± 0.320.3 ± 0.82.5 ± 0.2
3510.8 ± 0.4
4514.2 ± 0.6
NEM 253.1 ± 0.124.8 ± 0.84.8 ± 0.4
354.5 ± 0.2
456.4 ± 0.3

Experimental Protocols

The kinetic data presented above were obtained through a meticulous experimental setup designed to monitor the progress of the urethane formation reaction.

Materials:

  • Reactants: Phenyl isocyanate (PhNCO) and butan-1-ol (BuOH)

  • Catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,2-dimethylimidazole (1,2-DMI), and N-ethylmorpholine (NEM)

  • Solvent: Acetonitrile

Procedure: The alcoholysis of phenyl isocyanate was carried out using stoichiometric amounts of butan-1-ol in acetonitrile.[1][2][3][4] The reaction was monitored in the presence of the different cyclic amine catalysts.

Kinetic Measurements: The kinetic investigation of the reaction was performed using Fourier Transform Infrared (FTIR) spectroscopy. The decrease in the concentration of the isocyanate group (NCO) over time was monitored to determine the reaction rate. The initial reaction rate constants were determined from the experimental kinetic curves, and the Arrhenius parameters were calculated from the temperature dependence of these rate constants.[2]

Visualizing the Catalytic Pathway

The following diagram illustrates the generalized mechanism for the cyclic amine-catalyzed reaction between an isocyanate and an alcohol, leading to the formation of a urethane.

UrethaneFormation cluster_reactants Reactants cluster_intermediates Intermediate Complex Formation cluster_transition_state Transition State cluster_products Products Isocyanate R-N=C=O Complex2 Trimolecular Complex (Amine-Alcohol-Isocyanate) Isocyanate->Complex2 Alcohol R'-OH Complex1 Amine-Alcohol Complex Alcohol->Complex1 Catalyst Cyclic Amine Catalyst->Complex1 Complex1->Complex2 TS Transition State Complex2->TS Urethane R-NH-CO-OR' TS->Urethane Regenerated_Catalyst Cyclic Amine TS->Regenerated_Catalyst

Caption: Generalized pathway for cyclic amine-catalyzed urethane formation.

This guide provides a concise overview of the kinetic studies of urethane formation using cyclic amine catalysts, offering valuable comparative data for researchers in the field. The provided experimental protocol and mechanistic diagram serve as a foundation for further investigation and catalyst design.

References

A Comparative Benchmarking Guide to N-Methylpiperidine Derivatives as Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-methylpiperidine derivatives as ligands for various pharmaceutically relevant receptors. The information is compiled from recent studies and presented with supporting experimental data to aid in the evaluation and selection of these compounds for therapeutic development.

Performance Comparison of N-Methylpiperidine Derivatives

The following tables summarize the quantitative performance data of various N-methylpiperidine derivatives, categorized by their target receptor class. This allows for a direct comparison of their binding affinities, selectivity, and functional activities against alternative or reference ligands.

Sigma Receptor Ligands

N-methylpiperidine derivatives have demonstrated high affinity and selectivity for sigma-1 (σ1) receptors, which are implicated in a variety of neurological disorders and cancer.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ1 vs σ2)Functional Activity / NotesReference LigandReference Ki (nM)
20a (Cyclohexylmethylamine derivative)σ1<2718-foldAntiproliferative (DU145 cells)Haloperidol (B65202)2.6
21a (N-benzyl-N-methylamine derivative)σ1<274-foldAntiproliferative (DU145 cells)NE-100-
22a (Phenylpiperazine derivative)σ1<2760-foldAntiproliferative (DU145 cells)S1RA-
Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)σ13.233-foldAgonist activityHaloperidol2.5
Compound 3 σ18.926-fold-Haloperidol2.5
Compound 7 (N-benzyl analog)σ1-1600-foldHigh selectivity--
Compound 9 (N-phenylpropyl analog)σ1-120-foldHigh affinity for σ1 and σ2--

Table 1: Performance of N-methylpiperidine derivatives as sigma receptor ligands. [1][2][3] Data shows that N-methyl substitution on the piperidine (B6355638) ring can lead to high σ1 receptor affinity and selectivity.[1] Specifically, compounds 20a , 21a , and 22a exhibit potent antiproliferative effects on human prostate cancer cells, surpassing the reference σ1 ligands NE-100 and S1RA in this assay.[1] Compound 1 shows high affinity comparable to the well-known antagonist haloperidol and functions as a σ1 receptor agonist.[2] Nitrile analogs of meperidine also demonstrate high and selective affinity for the σ1 receptor.[3]

Opioid Receptor Ligands

The N-methylpiperidine scaffold is a core component of many opioid receptor ligands. Variations in substitution can significantly alter their agonist/antagonist profile and selectivity across μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Functional ActivityReference LigandReference Ki (nM)
Compound 52 (Benzylpiperidine derivative)MOR / σ1R56.4 (MOR), 11.0 (σ1R)Dual MOR/σ1R ligand with potent antinociceptive effectsOxycodone-
N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine (3) Opioid Receptors-Agonist and antagonist effectsMorphine6.3 (MOR), 171 (DOR)
4a (N-methyl-3-methylpiperazine analog)μ, κKe = 508 (μ), 194 (κ)Pure antagonist--
7a (N-methyl analog without 3- or 4-methyl)κKe = 2700Weak antagonist--

Table 2: Performance of N-methylpiperidine derivatives as opioid receptor ligands. [4][5][6] Compound 52 demonstrates a promising profile as a dual-acting MOR/σ1R ligand, exerting strong pain-relieving effects with potentially fewer side effects than traditional opioids like oxycodone.[5] The substitution on the N-methylpiperidine ring is critical in determining the functional outcome, with small changes leading to shifts between agonist and antagonist properties.[4] For instance, while many N-methyl analogues in certain series are pure agonists, others, like 4a and 7a , act as antagonists.[4]

Muscarinic Acetylcholine (B1216132) Receptor Ligands

Pethidine analogs, which feature an N-methylpiperidine core, have been evaluated for their binding to muscarinic acetylcholine receptors (mAChRs), targets for treating various central nervous system disorders.

CompoundTarget Receptor(s)Binding Affinity (Ki, μM)
Compound 6b M1, M3, M50.67 (M1), 0.37 (M3), 0.38 (M5)

Table 3: Binding affinities of a pethidine analog at muscarinic acetylcholine receptors. [7] Compound 6b shows the highest binding affinities at M1, M3, and M5 mAChRs among the series of pethidine analogs tested.[7]

Acetylcholinesterase Inhibitors

Derivatives of N-methylpiperidine have also been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference DrugReference IC50
Compound 5d (Benzamide derivative with ortho-fluoro substitution)AChE13 ± 2.1 nMDonepezil0.6 ± 0.05 µM

Table 4: Performance of an N-methylpiperidine derivative as an acetylcholinesterase inhibitor. [8] Compound 5d demonstrates significantly more potent inhibition of AChE compared to the widely used Alzheimer's drug, donepezil.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.

Radioligand Binding Assays for Sigma Receptors

This assay is used to determine the binding affinity of a test compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.

  • Preparation of Receptor Source: Homogenates of guinea pig brain (for σ1) or rat liver (for σ2) are prepared in a Tris-HCl buffer.

  • Incubation: The membrane homogenates are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol or (+)-pentazocine).[2]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase.

  • Reaction Mixture: A solution containing acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations is prepared in a phosphate (B84403) buffer.

  • Enzyme Addition: The reaction is initiated by adding acetylcholinesterase.

  • Measurement: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition of AChE activity by the test compound is calculated, and the IC50 value is determined.[8]

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptors Prepare Receptor Source (e.g., Brain Homogenate) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptors->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Determine IC50 Value counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Workflow for determining ligand binding affinity.

Signaling Pathway: G-Protein Coupled Opioid Receptor

G cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activates ligand N-Methylpiperidine Derivative (Agonist) ligand->receptor Binds adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Simplified opioid receptor signaling cascade.

References

A Comparative Guide to the Spectral Data of 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1-methylpiperidine and its structural analogs, piperidine (B6355638) and N-ethylpiperidine. The objective is to offer a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. All data is presented in a clear, tabular format for straightforward comparison, supplemented by detailed experimental protocols and a visual workflow of the analytical process.

Overview of Spectral Data

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of chemical compounds. This guide focuses on four key analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing the spectral signatures of this compound with its unmethylated parent, piperidine, and its ethylated counterpart, N-ethylpiperidine, researchers can gain a deeper understanding of the influence of N-alkylation on the spectral properties of the piperidine ring.

Data Presentation

The following tables summarize the key quantitative spectral data for this compound and its selected alternatives.

¹H NMR Spectral Data Comparison

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~2.33m4HH-2, H-6 (axial & equatorial)
~2.23s3HN-CH₃
~1.59m4HH-3, H-5 (axial & equatorial)
~1.41m2HH-4 (axial & equatorial)
Piperidine ~2.79t4HH-2, H-6
~2.04s1HN-H
~1.53m6HH-3, H-4, H-5
N-Ethylpiperidine ~2.39q2HN-CH₂CH₃
~2.34m4HH-2, H-6
~1.53m4HH-3, H-5
~1.43m2HH-4
~1.07t3HN-CH₂CH₃
¹³C NMR Spectral Data Comparison

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmAssignment
This compound 56.8C-2, C-6
47.7N-CH₃
26.5C-3, C-5
24.6C-4
Piperidine 47.0C-2, C-6
27.2C-3, C-5
25.1C-4
N-Ethylpiperidine 53.8C-2, C-6
52.4N-CH₂CH₃
26.2C-3, C-5
24.5C-4
12.1N-CH₂CH₃
Mass Spectrometry Data Comparison

Ionization Method: Electron Ionization (EI)

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Relative Intensities
This compound 99.1799 (M⁺), 98, 84, 70, 58, 42
Piperidine 85.1585 (M⁺), 84, 70, 56, 43
N-Ethylpiperidine 113.20113 (M⁺), 98, 84, 70, 57, 42
Infrared (IR) Spectral Data Comparison

Sample Preparation: Neat / Liquid Film

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 2930-2800, 1460, 1380, 1160C-H stretching, CH₂ bending, CH₃ bending, C-N stretching
Piperidine 3280, 2930-2800, 1450, 1120N-H stretching, C-H stretching, CH₂ bending, C-N stretching
N-Ethylpiperidine 2930-2800, 1465, 1380, 1150C-H stretching, CH₂ bending, CH₃ bending, C-N stretching

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented above. Actual parameters may vary based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound, piperidine, or N-ethylpiperidine) was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) was used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte (1 mg/mL) was prepared in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source was used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (NaCl or KBr) to create a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27) was used.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow from sample preparation to final data interpretation in a typical spectroscopic analysis.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Analyte Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Transfer Transfer to Sample Holder Dissolution->Transfer NMR NMR Spectrometer Transfer->NMR MS Mass Spectrometer Transfer->MS IR IR Spectrometer Transfer->IR FT Fourier Transform NMR->FT Peak_Picking Peak Picking & Integration MS->Peak_Picking IR->Peak_Picking Phasing Phase & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Referencing->Peak_Picking Structure_Elucidation Structural Elucidation Peak_Picking->Structure_Elucidation Comparison Comparison with Reference Data Structure_Elucidation->Comparison

evaluating the reactivity of 1-Methylpiperidine in SN2 reactions

Evaluating the Reactivity of 1-Methylpiperidine in Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> N{N}N​ 2 Reactions: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is paramount. This guide provides a comprehensive evaluation of the reactivity of this compound in Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

N{N}N​ 
2 reactions, offering a comparative analysis with other cyclic and acyclic amines, supported by experimental data and detailed protocols.

Introduction to Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> N{N}N​ 2 Reactivity and the Role of the Nucleophile

The bimolecular nucleophilic substitution (Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

N{N}N​
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
N{N}N​
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
N{N}N​

This compound, a tertiary cyclic amine, is often employed as a nucleophile or a base in organic synthesis. Its reactivity in Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

N{N}N​

Quantitative Evaluation of Nucleophilicity: Mayr's Reactivity Parameters

A robust method for quantifying nucleophilicity is through Mayr's reactivity scale, which defines a nucleophilicity parameter, N, and a sensitivity parameter, s. The N parameter represents the intrinsic nucleophilic power of a species, while s describes its sensitivity to the electrophilicity of the reaction partner.

The table below summarizes the Mayr's nucleophilicity parameters for this compound and other relevant amines.

NucleophileSolventN ParametersN Parameter
This compound Dichloromethane (B109758)18.900.52
This compound Acetonitrile18.720.52
Piperidine (B6355638)Water18.13[1]0.44[1]
Quinuclidine (B89598)Acetonitrile20.54[2]0.60[2]

Analysis of the Data:

  • High Nucleophilicity of this compound: With N parameters of 18.90 in dichloromethane and 18.72 in acetonitrile, this compound is classified as a strong nucleophile.

  • Comparison with Piperidine: this compound exhibits a slightly higher nucleophilicity than its secondary amine counterpart, piperidine (N = 18.13 in water).[1] This can be attributed to the electron-donating effect of the methyl group, which increases the electron density on the nitrogen atom.

  • The Effect of Steric Hindrance: While the methyl group enhances the intrinsic nucleophilicity, it also introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the nucleophile to the electrophilic center in an Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

    N{N}N​
    2 reaction, which proceeds via a backside attack.

  • Comparison with Quinuclidine: Quinuclidine, a bicyclic tertiary amine, is a significantly stronger nucleophile (N = 20.54 in acetonitrile) than this compound.[2] The rigid, cage-like structure of quinuclidine pulls back the alkyl groups, reducing steric hindrance around the nitrogen's lone pair and making it more accessible for reaction. This highlights the critical role of steric accessibility in determining the overall reactivity of tertiary amines in S

    N{N}N​
    2 reactions.

Experimental Protocols

Determining Mayr's Nucleophilicity Parameters

The determination of Mayr's N and s parameters involves measuring the second-order rate constants (k) for the reactions of the nucleophile with a series of reference electrophiles of known electrophilicity (E). The data is then plotted according to the linear free-energy relationship:

log k = s(N + E)

Experimental Workflow:

GWorkflow for Determining Mayr's Nucleophilicity Parameterscluster_prepPreparationcluster_reactionReaction & Monitoringcluster_analysisData AnalysisAPrepare stock solutions of the nucleophile (e.g., this compound) and reference electrophiles in the desired solvent.BMix the nucleophile and electrophile solutions in a thermostated cell of a UV-Vis spectrophotometer.A->BCMonitor the disappearance of the electrophile's absorbance over time to determine the pseudo-first-order rate constant (k_obs).B->CDCalculate the second-order rate constant (k) from k_obs and the concentration of the nucleophile.ERepeat for a series of reference electrophiles.D->EFPlot log(k) vs. E for all reference electrophiles.E->FGDetermine N (y-intercept) and s (slope) from the linear regression of the plot.F->G

Workflow for determining Mayr's parameters.

Kinetic Study of the Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> N{N}N​ 2 Reaction of this compound with Methyl Iodide

A more direct evaluation of the Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

N{N}N​

Experimental Setup:

GExperimental Setup for Kinetic StudyreagentsReagentsThis compoundMethyl IodideSolvent (e.g., Acetonitrile)reaction_vesselReaction VesselThermostated reaction cell with a magnetic stirrerreagents->reaction_vesselmonitoringMonitoring InstrumentConductivity meter or NMR spectrometerreaction_vessel->monitoringdata_acquisitionData AcquisitionComputer with data logging softwaremonitoring->data_acquisition

Kinetic study setup.

Procedure:

  • Solution Preparation: Prepare standard solutions of this compound and methyl iodide in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: Equilibrate the solutions to the desired temperature in a thermostated bath. Mix the solutions in the reaction vessel to initiate the reaction.

  • Data Collection: Monitor the change in a physical property that is proportional to the concentration of reactants or products over time. For example, if monitoring by conductivity, the formation of the quaternary ammonium (B1175870) salt product will lead to an increase in the solution's conductivity.

  • Data Analysis: Analyze the kinetic data to determine the second-order rate constant (k) for the reaction.

The Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> N{N}N​ 2 Reaction Mechanism of this compound

The reaction of this compound with an alkyl halide, such as methyl iodide, proceeds through a classic Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

N{N}N​

GSN2 Reaction of this compound with Methyl Iodidecluster_reactantsReactantscluster_tsTransition Statecluster_productsProductsR1This compound (Nucleophile)TS[H3C---N(CH3)(C5H10)---I]‡(Pentacoordinate Carbon)R1->TSBackside AttackR2Methyl Iodide (Electrophile)R2->TSP11,1-Dimethylpiperidinium IodideTS->P1Inversion of Configuration

SN2 reaction mechanism.

Conclusion

This compound is a potent nucleophile in Sngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

N{N}N​
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
N{N}N​

The N-Methyl Group's Influence on Piperidine's Catalytic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of catalyst structures is a cornerstone of optimizing chemical reactions. In the realm of amine organocatalysis, the piperidine (B6355638) scaffold is a ubiquitous and effective motif. A common modification to this structure is the introduction of a methyl group on the nitrogen atom, forming N-methylpiperidine. This guide provides a comprehensive comparison of the catalytic activity of piperidine and N-methylpiperidine, highlighting the significant impact of the N-methyl group. The Knoevenagel condensation will be used as a primary model reaction to illustrate these differences, supported by mechanistic insights and experimental protocols.

Unraveling the Catalytic Pathways: Piperidine's Dual Role

Piperidine, a secondary amine, is a highly effective catalyst for a variety of organic transformations, most notably the Knoevenagel condensation. Its efficacy stems from its ability to participate in the reaction through two distinct catalytic pathways. Firstly, it can act as a Brønsted base, deprotonating an active methylene (B1212753) compound to generate a reactive carbanion. Secondly, and more significantly, it can react with a carbonyl compound (an aldehyde or ketone) to form a highly electrophilic iminium ion intermediate. This dual functionality significantly enhances the rate of reaction.

In contrast, N-methylpiperidine, a tertiary amine, is limited to a single catalytic role. The presence of the methyl group on the nitrogen atom precludes the formation of an iminium ion. Consequently, N-methylpiperidine can only function as a Brønsted base to facilitate the deprotonation of the active methylene compound. This fundamental mechanistic difference is the primary determinant of the observed disparity in their catalytic performance.

The Double-Edged Sword: Electronic and Steric Effects of N-methylation

The introduction of a methyl group to the piperidine nitrogen introduces both electronic and steric effects that modulate its catalytic activity.

  • Electronic Effect: The methyl group is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom, making N-methylpiperidine a stronger base than piperidine.[1] This enhanced basicity would, in theory, lead to a more efficient deprotonation of the active methylene compound.

  • Steric Effect: The methyl group also introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the catalyst to the substrate, potentially slowing down the rate of reaction. This effect is particularly pronounced when bulky reactants are involved.

The interplay of these electronic and steric effects, combined with the inability to form an iminium ion intermediate, generally results in a lower catalytic efficiency for N-methylpiperidine compared to piperidine in reactions like the Knoevenagel condensation.

Comparative Analysis of Catalyst Properties

The following table summarizes the key properties of piperidine and N-methylpiperidine, providing a clear comparison of the factors that influence their catalytic activity.

PropertyPiperidineN-MethylpiperidineRationale for Impact on Catalysis
Structure Secondary AmineTertiary AminePiperidine's N-H proton is crucial for forming the iminium ion intermediate. N-methylpiperidine lacks this proton.
pKa of Conjugate Acid ~11.2~10.4The N-methyl group's electron-donating effect increases basicity, which can enhance its ability to deprotonate the active methylene compound.
Primary Catalytic Pathway Brønsted Base & Iminium Ion FormationBrønsted Base OnlyThe ability to form a highly reactive iminium ion intermediate makes piperidine a more effective catalyst for activating the carbonyl component.
Steric Hindrance LowerHigherThe methyl group on the nitrogen increases steric bulk, which can hinder the catalyst's approach to the substrate, potentially reducing reaction rates.

Experimental Protocols: The Knoevenagel Condensation

The following is a representative experimental protocol for the Knoevenagel condensation, a reaction where piperidine is commonly employed as a catalyst.

Reaction: Synthesis of 2-cyano-3-phenylacrylic acid from benzaldehyde (B42025) and cyanoacetic acid.

Materials:

  • Benzaldehyde

  • Cyanoacetic acid

  • Piperidine

  • Ethanol (B145695) (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), cyanoacetic acid (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Visualizing the Catalytic Cycle of Piperidine

The following diagram, generated using Graphviz, illustrates the key steps in the piperidine-catalyzed Knoevenagel condensation, highlighting the dual catalytic role of piperidine.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H₂O ActiveMethylene Active Methylene Compound Carbanion Carbanion ActiveMethylene->Carbanion + Piperidine (Base) Piperidine Piperidine Piperidine->Iminium Piperidine->Carbanion Intermediate Adduct Iminium->Intermediate + Carbanion Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product - Piperidine - H₂O Product->Piperidine Catalyst Regeneration

References

comparative analysis of different synthetic routes to 1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic methodologies for obtaining this compound, a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals. The following sections detail prominent synthetic routes, offering objective comparisons of their performance based on experimental data. Detailed experimental protocols for key methods are provided to facilitate reproducibility and aid in the selection of the most suitable synthesis strategy for specific research and development needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for this compound is contingent on factors such as scale, cost, available equipment, and desired purity. The following table summarizes the key quantitative data for the primary synthetic strategies discussed in this guide.

ParameterEschweiler-Clarke ReactionReductive Amination (NaBH(OAc)₃)Two-Step Synthesis from Pyridine (B92270)Copper-Catalyzed N-Methylation
Starting Material Piperidine (B6355638)PiperidinePyridinePiperidine
Key Reagents Formaldehyde (B43269), Formic AcidFormaldehyde, Sodium Triacetoxyborohydride (B8407120)H₂, Catalyst (e.g., Ru/C), Formaldehyde, Formic AcidParaformaldehyde, (CAAC)CuCl, PMHS
Typical Yield (%) Good to Excellent85-95% (for similar amines)>90% (overall)94-96% (for similar amines)
Reaction Time ~8 hours3-18 hours~24 hours (total)18 hours
Reaction Temperature Near boilingRoom TemperatureStep 1: Elevated, Step 2: Elevated80 °C
Pressure AtmosphericAtmosphericStep 1: High Pressure, Step 2: AtmosphericAtmospheric
Key Advantages High yield, no quaternary salt formation, cost-effective.Mild reaction conditions, good functional group tolerance.Utilizes readily available starting material.High yield, mild conditions.
Key Disadvantages Requires elevated temperatures, formic acid can be corrosive.Reagent can be moisture sensitive.Two-step process, requires high pressure for hydrogenation.Requires a specific copper catalyst.

Detailed Experimental Protocols

Eschweiler-Clarke Reaction

This classical method involves the methylation of piperidine using an excess of formaldehyde and formic acid. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.

Experimental Protocol:

  • To a stirred solution of piperidine (1.0 equivalent), add an excess of aqueous formaldehyde (2.2 equivalents) and formic acid (2.2 equivalents).

  • Heat the reaction mixture to near boiling (approximately 100 °C) and maintain this temperature for 8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully make it alkaline by the addition of a saturated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Purify the crude product by distillation if necessary.

Reductive Amination with Sodium Triacetoxyborohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction, utilizing a selective reducing agent to convert the in-situ formed iminium ion to the methylated amine.

Experimental Protocol:

  • Dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).

  • Add an aqueous solution of formaldehyde (37%, 1.1-1.5 equivalents) to the mixture. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 25 °C.

  • Allow the reaction to stir at room temperature for 3-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (B109758) (DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Two-Step Synthesis from Pyridine

This route involves the initial reduction of pyridine to piperidine, followed by N-methylation via the Eschweiler-Clarke reaction or other reductive amination methods.

Step 1: Catalytic Hydrogenation of Pyridine

The hydrogenation of the aromatic pyridine ring is a common industrial method for producing piperidine.

Experimental Protocol:

  • In a high-pressure reactor, dissolve pyridine in a suitable solvent like water or glacial acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, such as ruthenium on carbon (Ru/C) or platinum oxide (PtO₂).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar) and heat to the appropriate temperature (e.g., 100 °C).

  • Maintain the reaction under these conditions for the required time (e.g., 7.5 hours), monitoring the uptake of hydrogen.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter off the catalyst.

  • Isolate the piperidine product, often with near-quantitative yield.

Step 2: N-Methylation of Piperidine

The resulting piperidine can then be methylated using either the Eschweiler-Clarke reaction (see protocol 1) or reductive amination with sodium triacetoxyborohydride (see protocol 2).

Copper-Catalyzed N-Methylation

A more recent development involves the use of a copper catalyst for the N-methylation of amines with paraformaldehyde as the C1 source.

Experimental Protocol:

  • In a reaction vessel, combine piperidine (0.5 mmol), paraformaldehyde (1.5 mmol), (CAAC)CuCl (2.5 mol %), and polymethylhydrosiloxane (B1170920) (PMHS) (1.5 mmol) in dibutyl ether (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations of the described synthetic routes.

Synthetic_Routes_to_1_Methylpiperidine cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Intermediate cluster_3 Final Product Piperidine Piperidine EC Eschweiler-Clarke (Formaldehyde, Formic Acid) Piperidine->EC RA Reductive Amination (Formaldehyde, NaBH(OAc)₃) Piperidine->RA Cu Copper-Catalyzed (Paraformaldehyde, Cu-Catalyst) Piperidine->Cu Pyridine Pyridine Hydro Hydrogenation (H₂, Catalyst) Pyridine->Hydro NMP This compound EC->NMP RA->NMP Cu->NMP Piperidine_int Piperidine Hydro->Piperidine_int Piperidine_int->EC Piperidine_int->RA

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow_Comparison cluster_EC Eschweiler-Clarke cluster_RA Reductive Amination cluster_Py From Pyridine (Two-Step) start Select Synthetic Route EC_mix Mix Piperidine, Formaldehyde, Formic Acid start->EC_mix RA_mix Mix Piperidine, Formaldehyde in Solvent start->RA_mix Py_hydro Hydrogenate Pyridine (High Pressure) start->Py_hydro EC_heat Heat to 100°C EC_mix->EC_heat EC_workup Alkaline Workup & Extraction EC_heat->EC_workup end_product This compound EC_workup->end_product RA_reduce Add NaBH(OAc)₃ at Room Temp RA_mix->RA_reduce RA_workup Aqueous Workup & Extraction RA_reduce->RA_workup RA_workup->end_product Py_isolate Isolate Piperidine Py_hydro->Py_isolate Py_methylate N-Methylate Piperidine (e.g., Eschweiler-Clarke) Py_isolate->Py_methylate Py_methylate->end_product

Caption: Comparative workflow of key synthetic methods.

comparing the efficacy of different reducing agents in reductive amination with piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of piperidine (B6355638) moieties is a frequent and critical task. Reductive amination stands out as a powerful and versatile method for the C-N bond formation necessary to construct these valuable scaffolds. The choice of reducing agent is a pivotal decision in this process, directly influencing reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of commonly employed reducing agents for the reductive amination of piperidones to yield piperidines, supported by experimental data and detailed protocols.

Executive Summary

The selection of a reducing agent for the reductive amination of piperidines hinges on a balance of reactivity, selectivity, and operational safety. The most common choices include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation.

  • Sodium Triacetoxyborohydride (STAB) is a mild and highly selective reagent, making it ideal for one-pot reductive aminations. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the intermediate iminium ion in the presence of the starting ketone.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective for one-pot procedures. However, its high toxicity and the potential for cyanide byproduct formation are significant drawbacks.[3]

  • Sodium Borohydride (NaBH₄) is a more powerful and cost-effective reducing agent. Its higher reactivity necessitates a two-step procedure where the imine is pre-formed to prevent the reduction of the starting piperidone.[3]

  • Catalytic Hydrogenation offers a green and atom-economical alternative, using molecular hydrogen as the reductant. This method is highly effective but may require specialized equipment and careful catalyst selection to ensure chemoselectivity.

Quantitative Data Presentation

The following table summarizes the performance of different reducing agents in the reductive amination of N-Boc-4-piperidone with various amines. It is important to note that the data is compiled from different sources and reaction conditions may vary.

Reducing AgentAmineSolvent(s)Yield (%)Reference
Sodium Triacetoxyborohydride (STAB)Aniline derivativesDichloromethane75-85[4]
Sodium Cyanoborohydride (NaBH₃CN)Ammonium acetateMethanol (B129727)/DCMHigh[5] (Qualitative)
Catalytic Hydrogenation (H₂)AmmoniaMethanol91[6] (on a different N-heterocyclic ketone)
Sodium Borohydride (NaBH₄)Aniline derivativesMethanolGood[4] (Used after imine formation)

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) - One-Pot Procedure

This protocol is a general guideline for the direct reductive amination of a piperidone.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of N-Boc-4-piperidone in the chosen anhydrous solvent, add the amine.

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (1.1 equiv) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN) - One-Pot Procedure

Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Acidification can release toxic hydrogen cyanide gas.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)

  • Methanol (MeOH)

  • Acetic Acid

Procedure:

  • Dissolve N-Boc-4-piperidone and the amine in methanol.

  • Adjust the pH of the solution to ~6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Carefully quench the reaction with water and adjust the pH to be basic with a suitable base (e.g., sodium carbonate).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield the crude product.

  • Purify as necessary.[3][5]

Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄) - Two-Step Procedure

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Amine (1.1 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves, optional)

Procedure:

Step 1: Imine Formation

  • Dissolve N-Boc-4-piperidone and the amine in methanol or ethanol.

  • (Optional) Add a dehydrating agent to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude amine.

  • Purify as necessary.[4]

Protocol 4: Reductive Amination via Catalytic Hydrogenation

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Amine (1.1 equiv)

  • Palladium on Carbon (Pd/C, 5-10 mol%) or other suitable catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

Procedure:

  • In a hydrogenation vessel, dissolve N-Boc-4-piperidone and the amine in methanol or ethanol.

  • Carefully add the Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.[6]

Mandatory Visualization

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Piperidone Piperidone (Ketone) Iminium_Ion Iminium Ion Piperidone->Iminium_Ion + Amine - H₂O Amine Amine Piperidine Piperidine (Amine) Iminium_Ion->Piperidine + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Reductive_Amination_Workflows Reductive Amination Workflow Comparison cluster_one_pot One-Pot Procedure (e.g., STAB, NaBH₃CN) cluster_two_step Two-Step Procedure (e.g., NaBH₄) OnePot_Start Mix Piperidone, Amine, & Solvent OnePot_Add_Reagent Add Reducing Agent OnePot_Start->OnePot_Add_Reagent OnePot_React Reaction OnePot_Add_Reagent->OnePot_React OnePot_Workup Workup & Purification OnePot_React->OnePot_Workup TwoStep_Imine Form Imine (Piperidone + Amine) TwoStep_Add_Reagent Add Reducing Agent TwoStep_Imine->TwoStep_Add_Reagent TwoStep_Reduce Reduction TwoStep_Add_Reagent->TwoStep_Reduce TwoStep_Workup Workup & Purification TwoStep_Reduce->TwoStep_Workup

Caption: One-pot vs. two-step reductive amination workflows.

References

A Comparative Guide to the Stability of 1-Methylpiperidine Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount to ensuring the reproducibility, safety, and success of chemical syntheses. 1-Methylpiperidine, a versatile cyclic tertiary amine, is frequently employed as a catalyst, a solvent, and a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its efficacy, however, is intrinsically linked to its stability under the specific conditions of a reaction. This guide provides an objective assessment of this compound's stability across various environments, supported by experimental data and protocols, and compares its performance with common alternatives.

Stability Profile of this compound

This compound is a colorless, highly flammable liquid that is miscible with water.[1][3] It is generally stable under normal storage conditions.[4][5] However, its reactivity as a tertiary amine dictates its stability in the presence of different chemical stressors. Violent reactions can occur with acids and oxidizing agents.[1]

Table 1: Summary of this compound Stability under Stress Conditions

ConditionStability AssessmentPotential Degradation Products/ReactionsIncompatible Materials
Acidic Low Stability (Reacts) Forms stable piperidinium (B107235) salts in exothermic reactions.[6][7][8] The piperidine (B6355638) ring itself is generally stable to ring-opening under mild acidic conditions.[6]Acids, Acid anhydrides, Acid chlorides, Phenols (acidic).[4][7]
Basic High Stability Generally stable in its free base form at room temperature.[6] Under strongly basic conditions and elevated temperatures, there is a theoretical risk of Hofmann elimination, though this is more significant for quaternary ammonium (B1175870) salts.[6]Bases.[4]
Oxidative Low Stability (Reacts) Can be oxidized to form N-oxides.[9] The specific degradation products depend on the oxidizing agent used. Dehydrogenation can occur with certain reagents.[10]Strong oxidizing agents, Peroxides.[1][7]
Reductive Moderate Stability Generally stable, but reaction with strong reducing agents may generate flammable gaseous hydrogen.[7][8][11]Strong reducing agents (e.g., hydrides).[7][8]
Thermal Moderate Stability Stable at normal temperatures.[5] The auto-ignition temperature is 205-215°C.[4][5] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[11]High temperatures, open flames, sparks, and other ignition sources.[4][5]
Photolytic Data Not Available Photodegradation pathways have not been extensively reported. General principles suggest potential for radical-mediated decomposition.Prolonged exposure to UV or high-intensity light.
Performance Comparison with Alternatives

In many applications, particularly in solid-phase peptide synthesis, piperidine and its derivatives are used interchangeably. 4-Methylpiperidine has emerged as a common, non-controlled alternative to piperidine for Fmoc deprotection, exhibiting equivalent efficiency.[12][13] 4,4′-Trimethylenedipiperidine is noted as a safer, greener alternative with high thermal stability.[14]

Table 2: Comparative Stability of Piperidine Analogues

ConditionThis compoundPiperidine4-Methylpiperidine
General Handling Tertiary amine, less volatile than piperidine.Secondary amine, controlled substance.[12]Secondary amine, not a controlled substance, similar efficiency to piperidine in Fmoc removal.[12][13]
Acidic Stability Reacts to form a stable salt.Reacts to form a stable salt.Reacts to form a stable salt.
Basic Stability High stability.High stability.High stability.
Oxidative Stability Susceptible to N-oxidation.[9]Susceptible to oxidation at the N-H bond and the ring.Susceptible to oxidation at the N-H bond and the ring.
Thermal Stability Auto-ignition temp: 205-215°C.[4][5]Boiling point: 106°C.Boiling point: 125.5°C.

Experimental Protocols

To ensure consistent and reliable stability data, standardized experimental protocols are essential. The following section details a general methodology for assessing the stability of a chemical substance like this compound under forced degradation conditions, aligned with principles from ICH guidelines.

Protocol: Forced Degradation Study

1. Objective: To evaluate the stability of the test substance under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

2. Materials:

  • This compound (or alternative amine)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1N HCl, 1N NaOH, Hydrogen Peroxide (3-30%), AIBN or other radical initiator.

  • Equipment: HPLC-UV/MS, pH meter, calibrated oven, photostability chamber, inert gas (Nitrogen/Argon).

3. General Procedure:

  • Prepare a stock solution of the test substance (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • For each condition, mix the stock solution with the stress agent in a suitable vial.

  • Include control samples (substance in solvent without stress agent) stored at ambient temperature and protected from light.

  • Analyze all samples by a stability-indicating HPLC method at initial, and various time points (e.g., 2, 6, 24, 48 hours).

4. Specific Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of 1N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of 1N HCl.

  • Oxidation:

    • Mix 1 mL of stock solution with 1 mL of 3-30% hydrogen peroxide.

    • Keep the sample at room temperature, protected from light.

  • Thermal Degradation:

    • Place a solid or liquid sample in a calibrated oven at a high temperature (e.g., 80°C or higher, depending on boiling point).

    • For solutions, seal the vial and heat in the oven.

  • Photostability:

    • Expose a solution of the substance in a chemically inert, transparent container to a light source within a photostability chamber.[15]

    • The light source should provide a standardized output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[15]

5. Analysis:

  • Quantify the remaining parent compound and detect any degradation products using a validated stability-indicating HPLC-UV method.

  • Use mass spectrometry (LC-MS) to identify the mass of potential degradation products to help elucidate degradation pathways.

Visualizations

The following diagrams illustrate key workflows and chemical pathways related to the stability of this compound.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze Samples at Time Points (e.g., t=0, 2, 6, 24h) via HPLC-UV/MS stress->analysis control->analysis data Quantify Parent Compound Identify Degradants analysis->data report Assess Stability Profile Elucidate Degradation Pathways data->report G cluster_1 Potential Degradation Pathways for this compound cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_thermal_base Strong Base + Heat NMP This compound Salt 1-Methylpiperidinium Salt [C5H10NH(CH3)]+ X- NMP->Salt + HX (Acid) Noxide This compound N-oxide NMP->Noxide + [O] (Oxidant) Hofmann Hofmann Elimination Products (Theoretical, low probability) NMP->Hofmann + B- (Strong Base), Δ

References

comparative cost-benefit analysis of using 1-Methylpiperidine in industrial synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the choice of a tertiary amine base is a critical decision that profoundly impacts reaction efficiency, scalability, and overall process economics. These bases are fundamental reagents, acting as proton scavengers, catalysts, and intermediates in the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides a comparative cost-benefit analysis of 1-Methylpiperidine (1-MP) against two commonly used alternatives: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA or Hünig's Base). The analysis is supported by a review of their physicochemical properties, safety profiles, indicative costs, and performance in representative industrial applications.

Executive Summary

This compound, a cyclic tertiary amine, presents a unique profile for consideration in industrial synthesis. While often perceived as a specialty amine, its utility as a key intermediate and catalyst warrants a closer examination of its benefits against the more conventional choices of Triethylamine and Diisopropylethylamine. The selection of the optimal base is a multi-faceted decision, weighing not just the upfront cost but also factors such as reaction yield, steric hindrance, nucleophilicity, and downstream processing considerations like purification and waste management.

Physicochemical and Safety Profile Comparison

A foundational aspect of selecting an appropriate tertiary amine base is a thorough understanding of its physical properties and safety considerations. These parameters dictate the required engineering controls, handling procedures, and ultimately, the operational cost and safety of a process. The following table summarizes key data for this compound, Triethylamine, and Diisopropylethylamine.

PropertyThis compound (1-MP)Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
CAS Number 626-67-5[1]121-44-8[2]7087-68-5[3]
Molecular Formula C₆H₁₃N[1]C₆H₁₅N[2]C₈H₁₉N[3]
Molecular Weight 99.17 g/mol [1]101.19 g/mol 129.24 g/mol [3]
Boiling Point 106-107 °C[1]88.8 °C126.6 °C[4]
Density 0.816 g/mL at 25 °C[1]0.726 g/mL at 25 °C0.742 g/mL at 25 °C[4]
pKa of Conjugate Acid ~10.4 (piperidine)10.7511.4
Flash Point 3 °C-11 °C6 °C[5]
Primary Hazards Flammable, Corrosive, Acutely Toxic, Irritant[1][6]Highly Flammable, Toxic, Corrosive[2][7][8]Flammable, Corrosive, Toxic, Harmful if swallowed[3][9]
Key Safety Phrases H225, H301, H311, H314, H331[6]H225, H302, H311 + H331, H314, H335[7]H225, H301, H314, H412[4]

Cost Analysis

The direct cost of raw materials is a significant driver in industrial synthesis. The following table provides an indicative cost comparison based on currently available bulk and semi-bulk pricing from chemical suppliers. It is important to note that pricing is subject to fluctuation based on market conditions, purity grade, and volume.

AmineIndicative Bulk Price (USD/kg)Indicative Semi-Bulk Price (USD/L)
This compound ~$30 - $50~$33 - $55
Triethylamine ~$5 - $15~$3.60 - $11
N,N-Diisopropylethylamine ~$20 - $40~$15 - $30

Disclaimer: Prices are estimates derived from publicly available data from various suppliers and are intended for comparative purposes only. Actual prices will vary.

From a purely upfront cost perspective, Triethylamine is the most economical option. However, the higher cost of this compound and DIPEA may be justified by improved performance in specific applications, leading to a lower overall cost of production when factors like yield and purity are considered.

Performance and Application Analysis

The true value of a tertiary amine base is realized in its performance within a chemical reaction. Factors such as steric bulk and basicity play a crucial role in determining reaction outcomes.

  • Triethylamine (TEA) is a non-hindered, strong base that is widely used due to its low cost and effectiveness. However, its non-hindered nature can also make it a competent nucleophile, which can lead to undesired side reactions, such as the formation of quaternary ammonium (B1175870) salts.[10]

  • N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base.[4] The bulky isopropyl groups prevent the nitrogen atom from acting as a nucleophile while maintaining its ability to scavenge protons.[4] This makes it ideal for reactions where nucleophilic attack by the base must be avoided.[11]

  • This compound (1-MP) , with its cyclic structure, presents an intermediate steric profile. It is less hindered than DIPEA but more so than TEA. This can be advantageous in reactions where a degree of basicity is required without the high nucleophilicity of TEA.

Representative Industrial Application: Synthesis of Mepiquat (B94548) Chloride (1-MP)

A significant industrial application of this compound is in the synthesis of the plant growth regulator, mepiquat chloride (N,N-dimethylpiperidinium chloride). This process highlights the role of 1-MP as a key intermediate.

Experimental Protocol:

The synthesis of mepiquat chloride from this compound is typically achieved through quaternization with methyl chloride in an anhydrous solvent.

  • Reaction Setup: A suitable reactor is charged with an anhydrous solvent such as acetone.

  • Addition of Reactant: this compound is added to the solvent.

  • Methylation: Methyl chloride is introduced into the reactor over a period of 2-6 hours, maintaining the temperature and pressure within the design limits of the reactor.

  • Reaction: The reaction is allowed to proceed, often overnight, to ensure high conversion.

  • Product Isolation: The solid mepiquat chloride product precipitates out of the solvent and is isolated via filtration.

  • Purification and Drying: The product is washed with fresh solvent to remove impurities and then dried under vacuum.

This process can achieve a conversion of over 95% of the this compound to mepiquat chloride with a purity exceeding 99.5%.

Comparative Performance in C-N Coupling Reactions

While a direct comparative study including this compound in a C-N coupling reaction was not identified, a study comparing DIPEA and TEA in such a reaction provides valuable insights. In a specific C-N coupling reaction, the use of DIPEA in acetonitrile (B52724) at 80°C for 16 hours resulted in a 42% yield. In contrast, under the same conditions, TEA provided a 32% yield. When the reaction was conducted without a solvent at 100°C for 16 hours, DIPEA achieved a 69% yield, while TEA yielded 38%.[12] This suggests that in certain C-N coupling reactions, the sterically hindered nature of DIPEA can lead to significantly higher yields compared to TEA.

Diagrams and Workflows

Logical Workflow for Base Selection in Synthesis

The decision-making process for selecting the appropriate tertiary amine base can be visualized as a logical workflow, considering key reaction parameters.

start Reaction Requiring a Tertiary Amine Base q_nucleophilicity Is Nucleophilic Side Reaction a Concern? start->q_nucleophilicity q_sterics Is Steric Hindrance Around the Substrate High? q_nucleophilicity->q_sterics No use_DIPEA Consider DIPEA (Non-nucleophilic, Hindered) q_nucleophilicity->use_DIPEA Yes use_1MP Consider 1-MP (Intermediate Profile) q_sterics->use_1MP Yes use_TEA Consider TEA (Low Cost, Non-hindered) q_sterics->use_TEA No q_cost Is Raw Material Cost the Primary Driver? q_cost->use_TEA Yes use_DIPEA->q_cost use_1MP->q_cost use_TEA->q_cost

Caption: Decision workflow for selecting a tertiary amine base.

General Reaction Scheme for C-N Coupling

The following diagram illustrates a generalized palladium-catalyzed C-N cross-coupling reaction where a tertiary amine base plays a crucial role.

cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide (Ar-X) Product Coupled Product (Ar-NR₂) ArylHalide->Product Amine Amine (R₂NH) Amine->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product catalyzes Base Tertiary Amine Base (1-MP, TEA, or DIPEA) Byproduct Amine Salt (Base-HX) Base->Byproduct

Caption: Generalized C-N cross-coupling reaction scheme.

Conclusion

The comparative analysis of this compound, Triethylamine, and Diisopropylethylamine reveals a nuanced landscape for the selection of a tertiary amine base in industrial synthesis.

  • Triethylamine remains a compelling choice for cost-sensitive processes where its potential nucleophilicity does not compromise the reaction outcome.

  • Diisopropylethylamine is the preferred option for reactions that are sensitive to nucleophilic side reactions, and where its higher cost is justified by increased yield and purity.

  • This compound emerges as a valuable intermediate, particularly in applications like the synthesis of mepiquat chloride, and as a base with a moderate steric profile. Its utility should be considered in cases where the properties of TEA and DIPEA are not ideally suited to the reaction requirements.

Ultimately, the optimal choice of base requires careful consideration of the specific reaction chemistry, process economics, and safety requirements. While TEA and DIPEA are established workhorses, this compound offers a valuable alternative that can provide significant advantages in the right context. Further head-to-head experimental comparisons of these three bases in a wider range of industrially relevant reactions would be highly beneficial for the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Protocols for Researchers and Drug Development Professionals

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Methylpiperidine, a flammable and corrosive compound commonly used in pharmaceutical and chemical synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

I. Understanding the Compound: Essential Data

A thorough understanding of the properties of this compound is the foundation of its safe handling and disposal. This table summarizes key quantitative data for easy reference.

PropertyValue
Molecular Formula C₆H₁₃N
Molecular Weight 99.18 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 105 - 108 °C
Flash Point 3 °C (37.4 °F)
Specific Gravity 0.82 g/cm³
Solubility in Water Miscible

II. Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent safety measures are mandatory during handling and disposal procedures.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Tight-sealing safety goggles and a face shield.

  • Lab Coat: A standard laboratory coat is required. For larger quantities or spills, chemical-resistant outerwear should be used.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

III. Step-by-Step Disposal Procedures

The proper disposal of this compound is contingent on the nature of the waste—whether it is a small spill, a contaminated disposable, or a bulk container of the chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]

A. Disposal of Unused or Waste this compound

The primary and recommended method for the disposal of liquid this compound is through incineration.[3]

Experimental Protocol for Incineration:

While specific operational parameters of a chemical incinerator will vary, the general procedure is as follows:

  • Engage a Licensed Waste Disposal Service: Contact a certified hazardous waste disposal company to handle the transportation and incineration of this compound.[3]

  • Packaging: Ensure the waste this compound is in a properly sealed, labeled, and compatible container. The label should clearly indicate "Hazardous Waste" and "this compound."

  • Incineration Process: The licensed facility will perform incineration in a specialized unit equipped with an afterburner and a scrubber.[3] This ensures the complete destruction of the chemical and the neutralization of harmful combustion byproducts, such as nitrogen oxides.[4]

B. Handling and Disposal of Small Spills

In the event of a small spill in a laboratory setting, immediate and careful action is required.

Experimental Protocol for Small Spill Cleanup:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and the handler is wearing the appropriate PPE.[1]

  • Containment: Cover the spill with an inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[1][4]

  • Collection: Using spark-proof tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials, including contaminated wipes and gloves, must be disposed of as hazardous waste.[1]

C. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and empty containers, are considered contaminated and must be disposed of as hazardous waste.

Procedure for Contaminated Material Disposal:

  • Segregation: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with non-hazardous waste.

  • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal through a licensed waste management service.

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Assess Waste Type A->B C Small Spill or Contaminated Material B->C Spill/Contaminated D Bulk Liquid Waste B->D Bulk E Absorb with Inert Material (Sand, Vermiculite) C->E J Ensure Proper Packaging and Labeling D->J F Collect in a Sealed, Labeled Hazardous Waste Container E->F G Store in a Designated Hazardous Waste Area F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I Chemical Incineration with Afterburner and Scrubber H->I J->G

Caption: Disposal Workflow for this compound.

This procedural guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. Always consult your institution's specific safety guidelines and local regulations to ensure full compliance.

References

Essential Safety and Handling of 1-Methylpiperidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 1-Methylpiperidine, including personal protective equipment (PPE), handling procedures, and disposal plans.

This compound is a colorless, flammable liquid with a pepper-like odor.[1] It is classified as a highly flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[2][3] Inhalation or ingestion may cause toxic effects.[1] Due to these hazards, stringent adherence to safety protocols is necessary to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following tables summarize the recommended PPE for handling this chemical.

Hand Protection
Glove Material Recommendation Considerations
Nitrile Rubber Recommended for incidental contact (splashes).Nitrile gloves offer good resistance to a variety of chemicals but may have limited resistance to prolonged exposure to certain organic solvents. For incidental contact, a thin nitrile glove may be used.[4][5]
Butyl Rubber Recommended for extended contact or immersion.Butyl rubber provides excellent resistance to a wide range of chemicals, including many organic solvents.[6][7] For direct and prolonged contact, thicker butyl gloves (e.g., 18-28 mil) are recommended.[5]
Respiratory Protection

A risk assessment should be conducted to determine the potential for inhalation exposure. If work is not performed in a well-ventilated area or a chemical fume hood, or if there is a risk of exceeding exposure limits, respiratory protection is required.

Respirator Type Cartridge/Filter Assigned Protection Factor (APF)
Air-Purifying Respirator (APR) - Half Facepiece Organic Vapor/Ammonia/Methylamine Cartridge with P100 Particulate Filter.[1][2][8][9][10]10
Air-Purifying Respirator (APR) - Full Facepiece Organic Vapor/Ammonia/Methylamine Cartridge with P100 Particulate Filter.[1][2][8][9][10]50
Powered Air-Purifying Respirator (PAPR) Organic Vapor/Ammonia/Methylamine Cartridge with High-Efficiency Particulate Air (HEPA) Filter.Varies by model (typically 25 to 1000)
Supplied-Air Respirator (SAR) N/AVaries by model (typically up to 1000)
Self-Contained Breathing Apparatus (SCBA) N/A10,000

Note: Follow all local regulations and manufacturer's instructions for respirator use, including fit testing and cartridge change schedules.

Eye and Body Protection
Protection Type Specifications
Eye Protection Chemical safety goggles and a face shield are required.
Body Protection A flame-retardant lab coat and chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.
Footwear Closed-toe shoes are mandatory.

Handling and Disposal Protocols

Adherence to standardized procedures is crucial for minimizing risks associated with this compound.

Experimental Protocol: Safe Handling of this compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational and available.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in the tables above and inspect for integrity.

    • Have a spill kit readily available.

  • Procedure:

    • Conduct all work with this compound inside a chemical fume hood.

    • Ground all equipment to prevent static discharge, as the vapors can form explosive mixtures with air.[2]

    • Use only non-sparking tools.[8]

    • Keep the container tightly closed when not in use.[8]

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9]

    • Store in a tightly sealed container.[9]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Experimental Protocol: Spill Cleanup
  • Immediate Response:

    • Evacuate non-essential personnel from the spill area.

    • If the spill is large or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Eliminate all ignition sources.[2]

  • Containment and Cleanup:

    • Don appropriate PPE, including respiratory protection if vapors are present.

    • Contain the spill by creating a dike with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[2][11]

    • Slowly and carefully add the absorbent material to the spill, working from the outside in.

    • Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, labeled, and sealable hazardous waste container.[3]

  • Decontamination:

    • Clean the spill area with soap and water.[3]

    • Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.

Experimental Protocol: Waste Disposal
  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and unused product, in a clearly labeled, compatible, and tightly sealed hazardous waste container.[12]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Neutralization of Small Quantities (if permissible by local regulations):

    • This procedure should only be performed by trained personnel in a chemical fume hood.

    • Slowly add the this compound waste to a large volume of cold water to dilute it.

    • While stirring, slowly add a dilute weak acid (e.g., citric acid or acetic acid).[12] Caution: The reaction may be exothermic.

    • Monitor the pH of the solution. The target pH is between 6.0 and 8.0.[12]

    • Once neutralized, consult with your EHS department for guidance on final disposal, which may include drain disposal with copious amounts of water if local regulations permit.[12]

  • Disposal of Large Quantities:

    • For larger volumes of waste, contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and disposal.[12]

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

This compound Handling and Safety Protocol start Start: Prepare to Handle This compound assess_risks Assess Risks: - Quantity - Procedure - Ventilation start->assess_risks select_ppe Select Appropriate PPE: - Gloves (Nitrile/Butyl) - Eye/Face Protection - Lab Coat/Apron - Respirator (if needed) assess_risks->select_ppe prepare_work_area Prepare Work Area: - Chemical Fume Hood - Safety Shower/Eyewash Access - Spill Kit Ready - Ground Equipment select_ppe->prepare_work_area handling Handling Procedure: - Work in Fume Hood - Use Non-Sparking Tools - Keep Container Closed prepare_work_area->handling spill_event Spill Occurs? handling->spill_event spill_cleanup Spill Cleanup Protocol: - Evacuate & Alert - Don PPE - Contain & Absorb - Collect Waste - Decontaminate Area spill_event->spill_cleanup Yes waste_collection Collect Waste: - Unused Reagent - Contaminated Materials spill_event->waste_collection No spill_cleanup->waste_collection disposal_decision Disposal Method? waste_collection->disposal_decision neutralization Small Quantity Neutralization: - Dilute with Water - Add Weak Acid Slowly - Monitor pH (6.0-8.0) disposal_decision->neutralization Small Quantity & Permissible professional_disposal Professional Disposal: - Contact EHS/Licensed Contractor disposal_decision->professional_disposal Large Quantity or Not Permissible neutralization->professional_disposal Consult EHS for Final Disposal end End: Work Complete, Area & Personnel Safe professional_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.